molecular formula C10H14N2O4S B1595321 Diethyl 2,5-diaminothiophene-3,4-dicarboxylate CAS No. 80691-81-2

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Cat. No.: B1595321
CAS No.: 80691-81-2
M. Wt: 258.3 g/mol
InChI Key: UCZCHDINMZWYIQ-UHFFFAOYSA-N
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Description

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is a useful research compound. Its molecular formula is C10H14N2O4S and its molecular weight is 258.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZCHDINMZWYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357003
Record name Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80691-81-2
Record name Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (CAS No. 80691-81-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a versatile heterocyclic compound pivotal in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document elucidates its chemical properties, a field-proven synthesis protocol, and its significant applications, ensuring a blend of theoretical knowledge and practical insights.

Core Compound Identification and Properties

This compound, identified by the CAS number 80691-81-2 , is a polysubstituted aminothiophene derivative.[1][2][3] Its structure, featuring a central thiophene ring flanked by two amino groups and two diethyl ester functionalities, makes it a valuable scaffold for synthesizing more complex molecules.[3][4] The amino groups provide basic properties and reactive sites for nucleophilic substitutions or coupling reactions, while the dicarboxylate moieties can undergo esterification or amidation.[3] This unique combination of functional groups underpins its utility in diverse chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key properties for this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 80691-81-2[1][2][3]
Molecular Formula C₁₀H₁₄N₂O₄S[1][2]
Molecular Weight 258.30 g/mol [1][2]
Appearance Yellow needles/crystalline solid[1][3]
Melting Point 155-156 °C[1]
Solubility Soluble in polar organic solvents like ethyl acetate and DMSO.[1][3] Solubility in water at pH 7.4 is 29.9 µg/mL.[2]
¹³C NMR (DMSO-d₆) δ = 165.6, 148.9, 104.5, 60.4, 14.8 ppm[1]
¹H NMR (DMSO-d₆) δ = 6.7 (s, 4H), 4.2 (q, 4H, J = 7.0 Hz), 1.2 (t, 6H, J = 7.0 Hz)[1]
Mass Spec (EI-MS) m/z 258.1 ([M]⁺, 80%), 212 ([M-C₂H₅O]⁺, 100%)[1]
IUPAC Name This compound[2]

Optimized Synthesis Protocol: The Gewald Reaction

The synthesis of this compound is efficiently achieved through the Gewald reaction, a one-pot, multi-component condensation.[5][6] This method is favored for its operational simplicity and use of inexpensive starting materials. The protocol detailed below is an optimized version that significantly improves yield and simplifies purification, making it suitable for both small and large-scale synthesis.[1]

Causality of Experimental Design

The chosen methodology relies on the Knoevenagel condensation of two equivalents of ethyl cyanoacetate, followed by the addition of elemental sulfur.[6] The reaction is base-catalyzed, typically using an amine like triethylamine, which facilitates both the initial condensation and the subsequent ring-closure to form the thiophene ring.[1][7] The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) is crucial as it aids in dissolving the elemental sulfur, leading to homogeneous reaction conditions.[1] The final purification by recrystallization from a mixed solvent system (ethyl acetate/hexanes) is a self-validating step, yielding the product in high purity as confirmed by its sharp melting point and spectroscopic data.[1]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up & Isolation cluster_3 Purification A Charge flask with: - Ethyl Cyanoacetate - Elemental Sulfur - DMF (Solvent) B Add Triethylamine (Base) under controlled conditions A->B Initiation C Heat reaction mixture (e.g., 50°C) B->C Gewald Reaction D Monitor reaction progress (e.g., by TLC) C->D E Cool to room temperature D->E Completion F Pour into water to precipitate product E->F G Filter the crude solid F->G H Recrystallize from Ethyl Acetate / Hexanes G->H Crude Product I Dry the purified yellow needles H->I J J I->J Final Product: this compound

Caption: Optimized one-pot synthesis workflow via the Gewald reaction.

Step-by-Step Methodology

This protocol is adapted from the optimized synthesis reported by Bourgeaux et al.[1]

  • Reagent Preparation: To a round-bottom flask, add ethyl cyanoacetate (2 equivalents), elemental sulfur (1 equivalent), and N,N-dimethylformamide (DMF).

  • Base Addition: Slowly add triethylamine (2 equivalents) to the stirred mixture. An exothermic reaction may be observed.

  • Reaction Execution: Heat the mixture to approximately 50°C and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. A yellow precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to yield the final product as yellow needles.[1]

  • Characterization: Confirm the identity and purity of the synthesized compound using melting point analysis, NMR spectroscopy, and mass spectrometry. The expected data should align with the values provided in the table above.

Applications in Drug Discovery and Materials Science

The scaffold of this compound (DDTD) is a privileged structure in medicinal chemistry due to its synthetic versatility and biological relevance.

Anticancer and Antimicrobial Agents

The primary amino groups at the 2- and 5-positions serve as ideal handles for derivatization. Research has demonstrated that azomethine derivatives of DDTD, synthesized through condensation with various aldehydes, exhibit potent biological activities.[8]

  • Anticancer Activity: A series of DDTD derivatives have been evaluated for their antiproliferative effects against several cancer cell lines, including human breast (T47D, MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancers.[8] Notably, several of these compounds displayed significant activity against breast cancer cells, with some exhibiting lower IC₅₀ values than the standard chemotherapy drug Doxorubicin.[8]

  • Antimicrobial Properties: The same library of DDTD derivatives was tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[8] Specific derivatives, particularly those incorporating a nitrofurfural fragment, showed broad-spectrum antimicrobial effects.[8]

  • Enzyme Inhibition: Some derivatives have also shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a key therapeutic target for type 2 diabetes and obesity.[8]

Building Blocks for Functional Materials

Beyond pharmaceuticals, the highly conjugated and functionalized nature of DDTD and its derivatives makes them attractive building blocks for organic electronic materials.[7][9] The thiophene core is a well-known component in conducting polymers and oligomers. The amino and ester groups allow for the synthesis of complex structures like azomethines, which can be investigated for their use in electronic devices due to their "push-pull" electronic nature.[7][9]

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, data for structurally similar aminothiophene derivatives suggests that appropriate safety precautions should be taken.[10]

  • Hazard Statements: Based on analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[10]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. Avoid breathing dust and direct contact with skin and eyes.

Conclusion

This compound is a high-value chemical intermediate with a well-established, efficient synthesis route. Its strategic importance is primarily centered on its role as a versatile scaffold in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The demonstrated potential of its derivatives underscores the continued relevance of this compound in modern chemical and pharmaceutical research. Further exploration of its utility in materials science also presents a promising avenue for future investigation.

References

physical and chemical properties of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of this compound (DDTD), a versatile heterocyclic compound of significant interest in pharmaceutical and materials science research. We will delve into its core physical and chemical properties, established synthesis and purification protocols, and key reactive characteristics. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document serves as a foundational resource, consolidating structural data, reactivity profiles, and demonstrated applications, all substantiated by authoritative references.

Introduction: The Thiophene Scaffold in Modern Research

This compound, hereafter referred to as DDTD, is a highly functionalized thiophene derivative that has emerged as a valuable building block in organic synthesis.[1][2] Its unique molecular architecture, featuring a central thiophene ring flanked by two nucleophilic amino groups and two electrophilic ester moieties, provides a rich platform for chemical modification.[1] This structural arrangement is not merely incidental; it is the key to DDTD's utility. The electron-donating amino groups and electron-withdrawing dicarboxylate groups create a unique electronic environment that influences the molecule's reactivity and properties.

In the pharmaceutical landscape, DDTD serves as a crucial scaffold for generating libraries of bioactive molecules. Its derivatives have shown significant potential, with studies revealing potent anticancer, antimicrobial, and anti-diabetic activities.[3][4] Beyond medicinal chemistry, the conjugated system of the thiophene ring hints at applications in materials science, particularly in the development of electrochromic materials and novel polymers.[5][6] This guide aims to provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Molecular Identity and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are prerequisites for any successful experimental work. The key identifiers and properties for DDTD are summarized below.

Compound Identification
IdentifierValueSource
IUPAC Name This compound[7]
CAS Number 80691-81-2[1][7]
Molecular Formula C₁₀H₁₄N₂O₄S[1][2][7]
SMILES CCOC(=O)c1c(c(N)sc1N)C(=O)OCC[1]
InChIKey UCZCHDINMZWYIQ-UHFFFAOYSA-N[2][7]
Physical and Chemical Properties
PropertyValueSource
Molecular Weight 258.30 g/mol [1][7]
Appearance Solid or crystalline material[1]
Solubility Soluble in polar organic solvents[1]
29.9 µg/mL (at pH 7.4)[7]

Synthesis and Purification Protocols

The synthesis of DDTD typically involves multi-step organic reactions where careful control of conditions is paramount to achieving high purity and yield.[1] While specific proprietary syntheses may vary, the general workflow involves the construction of the substituted thiophene ring, a process often related to methodologies like the Gewald reaction for analogous 2-aminothiophenes.[4][8]

General Synthesis and Purification Workflow

The synthesis of DDTD derivatives, such as the widely studied azomethines, begins with DDTD as the core starting material. This process underscores the compound's role as a foundational scaffold.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Characterization DDTD This compound (DDTD) Reaction Condensation Reaction (e.g., in Toluene, Reflux) DDTD->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Crude Crude Azomethine Derivative Reaction->Crude Filter Filtration Crude->Filter Chromatography Silica Gel Column Chromatography (e.g., Hexanes/Ethyl Acetate) Filter->Chromatography Evaporation Solvent Removal (Reduced Pressure) Chromatography->Evaporation Pure Pure Product (e.g., Yellow Solid) Evaporation->Pure NMR ¹H, ¹³C NMR Pure->NMR MS Mass Spectrometry Pure->MS FTIR FT-IR Analysis Pure->FTIR

Caption: Generalized workflow for synthesizing and purifying DDTD derivatives.

Experimental Protocol: Purification by Column Chromatography

Trust in experimental results begins with the purity of the materials. For DDTD and its derivatives, silica gel column chromatography is a highly effective purification method.[5]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring a level and stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or a slightly more polar solvent (like dichloromethane or ethyl acetate) and load it carefully onto the top of the silica bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. The choice of a hexanes/ethyl acetate system is deliberate; it provides a wide polarity range suitable for separating the moderately polar thiophene derivatives from non-polar starting materials and highly polar impurities.[5]

  • Fraction Collection: Collect the eluent in fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid compound.[5]

Chemical Properties and Reactivity

The synthetic versatility of DDTD is rooted in the distinct reactivity of its functional groups. The interplay between the nucleophilic amino groups and the electrophilic ester functionalities allows for a wide range of chemical transformations.[1]

Reactivity_Map cluster_amino Amino Group Reactions (C2, C5) cluster_ester Ester Group Reactions (C3, C4) DDTD DDTD (C₁₀H₁₄N₂O₄S) Azomethine Azomethine Formation (Condensation with Aldehydes) DDTD->Azomethine Nucleophilic Attack Amide Amide Formation (Acylation) DDTD->Amide Alkylation N-Alkylation DDTD->Alkylation Hydrolysis Hydrolysis to Di-carboxylic Acid DDTD->Hydrolysis Electrophilic Site Amidation_Ester Amidation (Reaction with Amines) DDTD->Amidation_Ester Reduction Reduction to Diol DDTD->Reduction

Caption: Key reactive sites and transformations of DDTD.

  • Amino Groups (Positions 2 and 5): These groups are nucleophilic and basic.[1] They readily undergo condensation reactions with aldehydes to form azomethines (Schiff bases), a transformation that has been extensively used to create derivatives with significant biological activity.[3][6] They can also be acylated to form amides or alkylated. The regioselective substitution at these positions has been confirmed by crystal structure analysis.[5]

  • Ester Groups (Positions 3 and 4): The carbonyl carbons of the diethyl ester groups are electrophilic. They are susceptible to nucleophilic attack, leading to reactions such as hydrolysis (to form the corresponding dicarboxylic acid), amidation (reaction with amines to form amides), or reduction to alcohols.[1][8]

This dual reactivity allows DDTD to be used as a linchpin in convergent synthetic strategies, enabling the construction of complex molecular architectures.

Applications in Drug Discovery and Materials Science

The true value of a chemical scaffold is demonstrated by its utility. DDTD has proven to be a highly productive core for discovering new therapeutic agents.

Anticancer and Antimicrobial Agents

A significant body of research has focused on azomethine derivatives of DDTD.[3][4] In one study, a series of these derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, including T47D and MCF-7 (breast cancer), Hela (cervical cancer), and Ishikawa (endometrial cancer).[3] Remarkably, several compounds exhibited potent anticancer activity, with IC₅₀ values superior to the standard chemotherapeutic drug Doxorubicin against the T47D breast cancer cell line.[3] The same study also demonstrated that these compounds possess broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[3][4]

Enzyme Inhibition and Anti-Diabetic Potential

Certain DDTD derivatives have also been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), an enzyme that is a key therapeutic target for type 2 diabetes and obesity.[3][4] The ability of these compounds to induce enzymatic inhibition in a concentration-dependent manner highlights the potential for developing novel anti-diabetic drugs based on the DDTD scaffold.[3]

Potential in Materials Science

While less explored, the chemical structure of DDTD is analogous to monomers used in the synthesis of conductive and electrochromic polymers. The extended π-conjugated system that can be created by forming polymers from DDTD derivatives makes it a compound of interest for developing novel electronic materials.[5][9]

Crystallography and Solid-State Structure

X-ray crystallography studies on derivatives of DDTD have provided invaluable insights into its three-dimensional structure and intermolecular interactions. Analysis of a derivative confirmed the regioselective substitution of the thiophene ring, with the amino and amide groups at the 2- and 5-positions, respectively, and the ester functionalities at the 3- and 4-positions.[5]

In the solid state, these molecules often form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds.[5] Intramolecular hydrogen bonds between the amine/amide protons and the ester carbonyl oxygens are also observed.[5] These non-covalent interactions are critical as they dictate the crystal packing and can influence the material's bulk properties, such as solubility and stability.

Safety and Handling

As with any laboratory chemical, proper handling of DDTD is essential. It is classified as a harmful substance.

  • GHS Pictogram: GHS07 (Harmful)[10]

  • Signal Word: Warning[10]

  • Hazard Statements:

    • H302: Harmful if swallowed.[10]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Conclusion

This compound is a cornerstone scaffold molecule with a rich and versatile chemical profile. Its well-defined reactive sites provide a robust platform for the synthesis of diverse derivatives, a potential that has been powerfully demonstrated in the discovery of potent anticancer and antimicrobial agents. The insights from structural analyses and the potential for application in materials science further broaden its research horizon. This guide provides a consolidated, expert-driven overview to empower scientists and researchers to confidently and effectively harness the full potential of DDTD in their synthetic and developmental endeavors.

References

Introduction: The Critical Role of Solubility in the Application of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound (DDTD), a versatile heterocyclic compound, has garnered significant interest in medicinal chemistry and materials science.[1] Its thiophene core, functionalized with both amino and ester groups, makes it a valuable scaffold for the synthesis of novel therapeutic agents, including potent anticancer and antimicrobial compounds.[1] The journey of a promising molecule like DDTD from laboratory synthesis to a potential therapeutic application is critically dependent on a thorough understanding of its physicochemical properties, paramount among which is its solubility.

Solubility dictates the feasibility of purification methods such as recrystallization, the choice of solvents for chemical reactions and formulations, and ultimately, the bioavailability of a drug candidate. A comprehensive knowledge of how DDTD interacts with various organic solvents is therefore indispensable for researchers in drug discovery and development. This guide provides a detailed exploration of the solubility of this compound, consolidating available data and offering a theoretical framework and practical protocols for its determination.

Molecular Structure and its Influence on Solubility

To understand the solubility of this compound, we must first examine its molecular architecture.

  • Chemical Formula: C₁₀H₁₄N₂O₄S[2][3]

  • Molecular Weight: 258.30 g/mol [2]

  • Key Functional Groups:

    • Two Amino Groups (-NH₂): These primary amines are capable of acting as both hydrogen bond donors and acceptors, contributing significantly to the molecule's polarity.

    • Two Diethyl Ester Groups (-COOCH₂CH₃): The carbonyl oxygens in the ester groups can act as hydrogen bond acceptors. The ethyl chains introduce a degree of nonpolar character.

    • Thiophene Ring: A sulfur-containing aromatic heterocycle that contributes to the overall electronic properties and potential for π-π stacking interactions.

The presence of multiple polar functional groups capable of hydrogen bonding suggests that this compound will exhibit favorable solubility in polar organic solvents.[3] Conversely, its solubility is expected to be limited in nonpolar solvents. The principle of "like dissolves like" is the foundational concept for predicting its solubility behavior.

Qualitative and Quantitative Solubility Profile

Organic SolventSolvent ClassQualitative SolubilitySupporting Evidence & Citations
Water Protic, Highly PolarSparingly SolubleExperimental data shows a solubility of 29.9 µg/mL at pH 7.4.[2]
Ethyl Acetate Polar AproticSoluble (especially when heated)Commonly used as a solvent for recrystallization, indicating good solubility at elevated temperatures.[4][5]
Hexanes NonpolarPoorly SolubleUsed as an anti-solvent in recrystallization with ethyl acetate, indicating low solubility.[4][5]
Ethanol Protic, PolarSolubleUsed as a solvent for the synthesis of derivatives and for recrystallization.[4][6]
n-Butanol Protic, PolarSolubleEmployed as a reaction solvent for the synthesis of DDTD derivatives.
Toluene Nonpolar AromaticModerately SolubleUtilized as a solvent in the synthesis of DDTD derivatives.[7]
Chloroform ChlorinatedSolubleMentioned as a solvent for dissolving DDTD derivatives for purification.[8]
Acetone Polar AproticLikely SolubleUsed for the slow evaporation method to obtain single crystals of a DDTD derivative.[7]
Dimethylformamide (DMF) Polar AproticLikely SolubleA mixed solvent system of acetic acid/DMF has been used for the purification of similar compounds.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticLikely Highly SolubleAs a powerful polar aprotic solvent, high solubility is anticipated.[9]
Dichloromethane (DCM) ChlorinatedLikely SolubleOften exhibits similar solvent properties to chloroform.
Methanol Protic, PolarLikely SolubleFrequently used for the recrystallization of similar 2-aminothiophene derivatives.[4]

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following experimental workflow provides a robust method for its determination.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh Solid DDTD mix Combine Solid and Solvent prep_solid->mix prep_solvent Measure Solvent Volume prep_solvent->mix agitate Agitate at Constant Temperature (e.g., 24-48 hours) mix->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge filter Filter Supernatant (0.2 µm syringe filter) centrifuge->filter aliquot Take a Precise Aliquot of the Saturated Solution filter->aliquot evaporate Evaporate Solvent aliquot->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (e.g., in mg/mL) weigh->calculate

Caption: A stepwise workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a screw-cap vial. The excess is crucial to ensure saturation.

    • Add a precise volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature environment (e.g., a shaker bath or incubator) set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • Allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • For finer particles, centrifuge the vial to pellet the undissolved solid.

    • Carefully draw a sample of the supernatant using a syringe and pass it through a 0.2 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Transfer a precise volume of the clear, saturated filtrate into a pre-weighed vial.

    • Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, reweigh the vial containing the dried solute.

    • Calculate the solubility by dividing the mass of the dissolved solid by the volume of the aliquot taken. Express the result in appropriate units (e.g., mg/mL or g/L).

Theoretical Considerations and Causality in Solvent Selection

The choice of an appropriate solvent is guided by the chemical principles of intermolecular forces.

G DDTD DDTD Molecule (Polar, H-bond donor/acceptor) PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) H-bond donor/acceptor DDTD->PolarProtic Strong Interaction (H-bonding) PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) H-bond acceptor DDTD->PolarAprotic Favorable Interaction (Dipole-dipole, H-bonding) Nonpolar Nonpolar Solvents (e.g., Hexanes, Toluene) Mainly van der Waals forces DDTD->Nonpolar Weak Interaction (Poor Solubility)

Caption: Intermolecular interactions governing the solubility of DDTD.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in strong hydrogen bonding with both the amino and ester groups of DDTD, leading to good solubility. The hydroxyl group of the solvent can act as a hydrogen bond donor to the ester's carbonyl oxygen and as an acceptor for the amine's hydrogens.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They will interact favorably with the polar regions of DDTD, particularly the amino groups, leading to good solubility. The lack of a hydrogen-donating group in these solvents may slightly reduce the strength of interaction compared to protic solvents, but their high polarity often compensates for this.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents primarily interact through weak van der Waals forces. The energy required to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) between DDTD molecules is not sufficiently compensated by the weak interactions with nonpolar solvent molecules. Consequently, solubility in these solvents is poor.

Conclusion and Future Perspectives

This guide has synthesized the available information on the solubility of this compound in organic solvents. The compound exhibits good solubility in polar organic solvents, a characteristic that is consistent with its molecular structure rich in hydrogen-bonding moieties. While precise quantitative data remains scarce, the qualitative information provides a strong foundation for researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

The provided experimental protocol offers a standardized method for generating the quantitative data necessary for more advanced applications, such as crystallization process design and formulation development. As the importance of this compound and its derivatives in drug discovery continues to grow, a more comprehensive and quantitative understanding of its solubility will be crucial for accelerating its translation from a promising lead compound to a clinically effective therapeutic agent.

References

A Comprehensive Spectroscopic Guide to Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the key spectroscopic data for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a versatile building block, its precise structural confirmation is paramount for researchers in drug development and organic synthesis. This document collates and interprets its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the methodologies and the structural information derived from each technique.

The molecular formula of this compound is C₁₀H₁₄N₂O₄S, with a molecular weight of approximately 258.30 g/mol .[3]

Molecular Structure

The structural integrity of a compound is the foundation of its function. The diagram below illustrates the molecular architecture of this compound, highlighting the key functional groups that will be interrogated by the spectroscopic methods discussed.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can map the precise electronic environment of each proton and carbon atom.

¹H NMR Spectral Data

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by three distinct signals corresponding to the amine, ethyl ester methylene, and ethyl ester methyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.17Singlet (s)4H-NH₂
4.12Quartet (q)4H-O-CH₂ -CH₃
1.27Triplet (t)6H-O-CH₂-CH₃
Data sourced from a study on thiophene derivatives.[4]

Interpretation of ¹H NMR Spectrum:

  • δ 6.17 (s, 4H): This broad singlet corresponds to the four protons of the two equivalent primary amine (-NH₂) groups attached to the thiophene ring at positions 2 and 5. The absence of splitting indicates no adjacent protons, and its downfield shift is due to the electron-withdrawing nature of the thiophene ring. The integration value of 4H confirms the presence of two -NH₂ groups.

  • δ 4.12 (q, 4H): This quartet represents the four methylene (-CH₂-) protons of the two equivalent ethyl ester groups. The signal is shifted downfield due to the deshielding effect of the adjacent oxygen atom. It is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

  • δ 1.27 (t, 6H): This triplet is assigned to the six methyl (-CH₃) protons of the two equivalent ethyl ester groups. It is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Based on the structure and established chemical shift ranges for thiophenes and esters, the following assignments are predicted.[5][6]

Chemical Shift (δ) ppm (Predicted)Carbon AssignmentRationale
~165C=OCarbonyl carbon of the ester group.[5]
~150C2, C5Thiophene ring carbons attached to the amino groups.
~108C3, C4Thiophene ring carbons attached to the carboxylate groups.
~60-O-CH₂ -CH₃Methylene carbon of the ethyl group, deshielded by oxygen.[7]
~14-O-CH₂-CH₃ Methyl carbon of the ethyl group.[7]

Interpretation of ¹³C NMR Spectrum: The spectrum is expected to show five distinct signals, reflecting the molecule's symmetry. The two carbonyl carbons (C=O) are equivalent, as are the two carbons bonded to nitrogen (C2, C5), the two carbons bonded to the carboxylates (C3, C4), the two methylene carbons, and the two methyl carbons. The chemical shifts are governed by the electronegativity of neighboring atoms and the aromaticity of the thiophene ring.[5]

Experimental Protocol: NMR Data Acquisition

The causality behind a robust NMR protocol is to ensure maximum sample solubility, signal resolution, and accurate referencing.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow observation of exchangeable protons like those on the amine groups.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[8]

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 12-16 ppm.

    • Use a 30-45 degree pulse angle to ensure a good signal-to-noise ratio without saturating the signal.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of protons.

    • Accumulate 8 to 16 scans for a sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.

    • Set a spectral width of approximately 220-240 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H) as an internal standard. Integrate the ¹H signals to determine the relative proton ratios.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of this compound is dominated by absorptions from the N-H bonds of the amines, the C=O of the esters, and various vibrations of the thiophene ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250N-H StretchPrimary Amine (-NH₂)
3150 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic C-H (ethyl)
~1700C=O StretchEster (-COOEt)
1650 - 1550N-H BendPrimary Amine (-NH₂)
1600 - 1400C=C StretchThiophene Ring
1300 - 1100C-O StretchEster (C-O)
900 - 700C-S StretchThiophene Ring
Characteristic ranges are based on established IR correlation tables and studies on thiophene derivatives.[9][10][11]

Interpretation of IR Spectrum:

  • N-H Vibrations: A strong, broad band (or a doublet) in the 3450-3250 cm⁻¹ region is the hallmark of the N-H stretching in the primary amine groups. A bending vibration for these groups is also expected around 1650-1550 cm⁻¹.

  • C=O Stretching: A very strong and sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in the two ester functional groups. Its exact position can be influenced by conjugation with the thiophene ring.

  • Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring typically appear in the 1600-1400 cm⁻¹ region.[11] Furthermore, a C-S stretching mode can be observed at lower wavenumbers, often between 900 and 700 cm⁻¹.[10]

  • C-O and C-H Stretches: The C-O single bond stretching of the ester groups will produce strong bands in the 1300-1100 cm⁻¹ region. Aliphatic C-H stretching from the ethyl groups will be visible just below 3000 cm⁻¹.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

This self-validating protocol is chosen for solid samples to minimize scattering and obtain a high-quality spectrum. The use of potassium bromide (KBr) is standard as it is transparent to IR radiation in the typical analysis range.

Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr powder.

  • Grinding: Combine the sample and KBr in an agate mortar. Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce particle size and ensure even distribution, which prevents spectral artifacts.

  • Pellet Formation: Transfer a portion of the powdered mixture into a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 1-2 minutes. This process creates a semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrum and Fragmentation Analysis

For this compound (MW = 258.3 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a distinct molecular ion peak and several characteristic fragment ions.

m/z (mass-to-charge)Ion StructureFragmentation Pathway
258[M]⁺Molecular Ion
213[M - OCH₂CH₃]⁺Loss of an ethoxy radical
185[M - OCH₂CH₃ - CO]⁺Subsequent loss of carbon monoxide
140[M - 2(OCH₂CH₃) - CO]⁺Loss of both ethoxy groups and one CO
Predicted fragmentation patterns are based on established principles for esters and aromatic compounds.[12][13][14]

Interpretation of Fragmentation Pattern: The molecular ion ([M]⁺) at m/z 258 confirms the molecular weight of the compound. A common and significant fragmentation pathway for esters is the alpha-cleavage, leading to the loss of the alkoxy group (-OR).[12][14] In this case, the loss of an ethoxy radical (•OCH₂CH₃, mass = 45) would produce a prominent peak at m/z 213. This acylium ion can then lose a neutral molecule of carbon monoxide (CO, mass = 28) to give a fragment at m/z 185. Further fragmentation can occur, leading to a complex but interpretable pattern that corroborates the proposed structure.

G M [M]⁺˙ m/z = 258 F1 [M - C₂H₅O]⁺ m/z = 213 M->F1 - •OC₂H₅ F2 [M - C₂H₅O - CO]⁺ m/z = 185 F1->F2 - CO

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

This protocol describes a standard method for obtaining an EI mass spectrum, a technique chosen for its ability to induce reproducible fragmentation, creating a spectral "fingerprint" of the compound.

Methodology:

  • Sample Introduction: Introduce a small quantity of the sample (in µg or ng scale) into the mass spectrometer. For a stable, solid compound, a direct insertion probe is typically used. The probe is heated to volatilize the sample directly into the ion source.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals or molecules.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion at its specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

References

The Synthesis and Scientific Journey of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery, history, and evolving applications of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. Structured for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview, from its foundational synthesis to its contemporary use in medicinal chemistry and materials science.

Introduction: A Versatile Heterocyclic Scaffold

This compound, a polysubstituted 2-aminothiophene, has emerged as a significant building block in organic synthesis. Its unique molecular architecture, featuring a central thiophene ring flanked by two amino groups and two ethyl carboxylate moieties, bestows upon it a rich chemical reactivity. This versatility has made it a valuable precursor for a diverse range of complex molecules with significant biological activities and material properties. The presence of electron-donating amino groups and electron-withdrawing carboxylate groups on the thiophene ring creates a unique electronic environment, influencing its reactivity and the properties of its derivatives.

The Genesis: Discovery and the Gewald Reaction

The history of this compound is intrinsically linked to the development of the Gewald aminothiophene synthesis . In the 1960s, German chemist Karl Gewald discovered a multicomponent reaction that provided a straightforward route to polysubstituted 2-aminothiophenes.[1] This reaction involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base.[2]

The original synthesis of this compound, as a variation of the Gewald reaction, was reported to be challenging, with low yields of around 8%.[3] The initial protocols were also hampered by purification difficulties, often requiring the use of toxic solvents like carbon disulfide to remove unreacted sulfur and multiple chromatographic steps.[3]

The Underlying Chemistry: The Gewald Reaction Mechanism

The mechanism of the Gewald reaction, though not fully elucidated until decades after its discovery, is understood to proceed through several key steps.[2] It begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable intermediate. The exact mechanism of sulfur addition is still a subject of investigation but is thought to involve the formation of a sulfur-containing intermediate that subsequently cyclizes and tautomerizes to yield the final 2-aminothiophene product.[2]

Gewald_Reaction_Mechanism reagents Carbonyl Compound + α-Cyanoester + Sulfur + Base knoevenagel Knoevenagel Condensation reagents->knoevenagel intermediate1 α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate1 sulfur_addition Sulfur Addition intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product 2-Aminothiophene cyclization->product

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

Optimized Synthesis and Characterization

Recognizing the potential of this compound, researchers have focused on optimizing its synthesis to improve yields and simplify purification. A significant improvement involves a modified Gewald reaction protocol that offers a threefold increase in yield compared to the original reports.[3]

Modern Experimental Protocol

This optimized protocol focuses on judicious reagent stoichiometry and a simplified purification process.

Step 1: Reaction Setup

  • In a round-bottom flask, combine elemental sulfur and ethyl cyanoacetate in a minimal amount of a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable base, such as triethylamine, to the mixture.

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Filter the resulting solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield pure this compound as yellow needles.[3][4]

This optimized method avoids the use of large volumes of high-boiling solvents and toxic reagents for purification, making the synthesis more amenable to larger scales.[3]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data Values
¹H NMR (DMSO-d₆) δ 7.27 (s, 4H, NH₂), 4.18 (q, 4H, J = 7.0 Hz, CH₂), 1.25 (t, 6H, J = 7.0 Hz, CH₃)
¹³C NMR (DMSO-d₆) δ 165.6, 148.9, 104.5, 60.4, 14.8
EI-MS m/z 258.1 ([M]⁺, 80%), 212 ([M-C₂H₅O]⁺, 100%)
Data sourced from Bourgeaux, Vomscheid, & Skene (2011).[3]

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of this compound have made it a valuable scaffold for the development of novel compounds in both medicinal chemistry and materials science.

Medicinal Chemistry: A Privileged Scaffold

Derivatives of this compound have demonstrated a wide range of biological activities.

  • Anticancer Agents: Azomethine derivatives have shown significant antiproliferative activity against various cancer cell lines, including human breast cancer (T47D and MCF-7), cervical cancer (HeLa), and endometrial cancer (Ishikawa) lines.[5] Some of these compounds exhibited more potent activity against T47D breast cancer cells than the standard chemotherapeutic drug Doxorubicin.[5]

  • Antimicrobial Activity: Certain derivatives, particularly those incorporating a nitrofurfural fragment, have displayed broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[5]

  • Anti-diabetic Potential: Some compounds have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a key enzyme implicated in type 2 diabetes and obesity.[5]

Drug_Discovery_Workflow start Diethyl 2,5-diaminothiophene- 3,4-dicarboxylate synthesis Synthesis of Azomethine Derivatives start->synthesis screening Biological Screening synthesis->screening anticancer Anticancer Activity screening->anticancer antimicrobial Antimicrobial Activity screening->antimicrobial antidiabetic Anti-diabetic Activity screening->antidiabetic

References

The Diverse Biological Landscape of Thiophene Dicarboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiophene nucleus, a five-membered sulfur-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities of a specific and highly promising subclass: thiophene dicarboxylate derivatives. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, providing field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols necessary for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutic leads.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are integral building blocks in the synthesis of numerous pharmaceuticals and agrochemicals.[2] The bioisosteric relationship between the thiophene ring and a benzene ring allows for its substitution in biologically active molecules, often without a loss of activity, a principle demonstrated in drugs like the NSAID lornoxicam.[2] The adaptability of the thiophene moiety, enhanced by the diverse nature and positioning of its substitutions, has led to a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3] This guide will specifically focus on derivatives featuring dicarboxylate functionalities, which often enhance the molecule's ability to interact with biological targets.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Thiophene dicarboxylate derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[4] These mechanisms often involve the inhibition of critical enzymes, disruption of cellular structures, and the induction of programmed cell death (apoptosis).[4][5]

Mechanisms of Anticancer Action

The anticancer prowess of thiophene derivatives stems from their ability to interfere with multiple signaling pathways and cellular processes essential for cancer cell proliferation and survival.[6] Key mechanisms identified include:

  • Inhibition of Tyrosine Kinases: Certain thiophene derivatives act as potent inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] By blocking the ATP-binding pocket of these kinases, they can halt the downstream signaling cascades responsible for angiogenesis, cell proliferation, and survival.[7][8]

  • Disruption of Microtubule Dynamics: A well-established anticancer strategy is the targeting of tubulin.[9] Thiophene derivatives have been shown to inhibit tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[9][10] This mechanism is shared with clinically successful drugs like the Vinca alkaloids.[10]

  • Topoisomerase Inhibition: Topoisomerases are crucial enzymes involved in DNA replication and repair.[11] Some thiophene derivatives have demonstrated the ability to inhibit topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells.[11]

  • Induction of Apoptosis: Many thiophene derivatives induce apoptosis through various pathways, including the activation of reactive oxygen species (ROS) and modulation of key signaling pathways like AKT and MAPK.[3][12]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Akt Akt PI3K->Akt Thiophene Thiophene Dicarboxylate Derivative Thiophene->VEGFR2 Inhibits Autophosphorylation Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt->Proliferation Promotes Tubulin_Inhibition Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule (Polymerized) Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Leads to Thiophene Thiophene Dicarboxylate Derivative Thiophene->Tubulin Binds to Arrest G2/M Phase Arrest Spindle->Arrest Causes Apoptosis Apoptosis Arrest->Apoptosis Induces MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Formazan Formation (4h incubation) D->E F 6. Solubilization (e.g., DMSO) E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H MIC_Workflow A 1. Prepare Serial Dilutions of Compound in Broth C 3. Inoculate Wells (Final vol. 200 µL) A->C B 2. Prepare Microbial Inoculum (0.5 McFarland) B->C D 4. Incubate (18-24h at 37°C) C->D E 5. Assess Growth (Visually or by OD600) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

References

introduction to 2,5-diaminothiophene building blocks in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-Diaminothiophene Building Blocks in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Thiophene Scaffolds

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, represents a cornerstone in the architecture of functional organic molecules.[1] Its derivatives are not merely academic curiosities; they are integral components in a vast array of commercial products and cutting-edge research applications. In medicinal chemistry, the thiophene nucleus is a "privileged structure," frequently found in pharmacologically active compounds due to its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles.[1][2] This has led to the development of numerous drugs with thiophene cores. Beyond medicine, the thiophene ring is the fundamental repeating unit in polythiophenes, a class of conducting polymers that has revolutionized the field of organic electronics with applications in sensors, solar cells, and light-emitting diodes (LEDs).[3][4][5][6]

Within this versatile family of compounds, 2,5-diaminothiophene and its derivatives stand out as exceptionally powerful and versatile building blocks. Possessing two nucleophilic amino groups at the electronically significant α-positions of the thiophene ring, this scaffold offers a unique combination of reactivity and structural rigidity, making it an ideal starting point for the synthesis of complex molecular architectures. This guide provides a deep dive into the synthesis, properties, and strategic applications of 2,5-diaminothiophene building blocks.

Core Chemical Principles: Understanding the Reactivity of 2,5-Diaminothiophene

The utility of the 2,5-diaminothiophene scaffold is rooted in its distinct electronic and structural characteristics. The presence of two electron-donating amino groups flanking the sulfur atom significantly influences the electron density of the aromatic ring, making it highly activated.

Key Attributes:

  • High Electron Density: The lone pairs on the nitrogen atoms participate in resonance with the thiophene ring, substantially increasing its electron density. This enhances its susceptibility to electrophilic attack and facilitates reactions like diazotization.

  • Bifunctional Nucleophilicity: The two primary amine groups serve as potent nucleophiles, capable of reacting with a wide range of electrophiles. This allows for the construction of symmetrical or asymmetrical molecules through condensation, acylation, or alkylation reactions.

  • Rigid Conjugated Backbone: The thiophene ring provides a planar and rigid core. When incorporated into larger molecules, it promotes π-orbital overlap, which is crucial for creating conjugated systems with desirable electronic and photophysical properties, such as those found in dyes and conducting polymers.[6]

  • Hydrogen Bonding Capability: The N-H bonds of the amino groups can act as hydrogen bond donors, while the nitrogen and sulfur atoms can act as acceptors. This influences the solid-state packing, solubility, and receptor-binding properties of its derivatives.

These intrinsic properties make 2,5-diaminothiophene an ideal precursor for creating linear, conjugated systems, macrocycles, and complex heterocyclic frameworks.

Synthetic Strategies: Accessing the 2,5-Diaminothiophene Core

The most prevalent and efficient method for synthesizing substituted 2-aminothiophenes is the Gewald reaction , a multi-component reaction that has become a mainstay in heterocyclic chemistry.[7][8][9]

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis that brings together a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[7][9]

Reaction Mechanism: The reaction proceeds through a sequence of well-established steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the nitrile to form an α,β-unsaturated intermediate.[7][10]

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, adds to the β-position of the unsaturated intermediate.

  • Intramolecular Cyclization: The resulting thiolate anion attacks the cyano group, leading to the formation of a five-membered ring.[10]

  • Tautomerization: A final tautomerization step yields the stable aromatic 2-aminothiophene product.[7]

The versatility of the Gewald reaction lies in the wide variety of commercially available starting materials, allowing for the synthesis of a diverse library of substituted 2-aminothiophenes.[8][11]

Gewald_Mechanism Gewald Reaction Mechanism start Ketone/Aldehyde + α-Cyanoester + S₈ + Base knoevenagel Knoevenagel Condensation start->knoevenagel Step 1 intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 michael Michael Addition of Sulfur intermediate1->michael Step 2 intermediate2 Thiolate Intermediate michael->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization Step 3 intermediate3 Cyclized Intermediate cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization Step 4 product 2-Aminothiophene tautomerization->product

Caption: Key stages of the Gewald aminothiophene synthesis.

Synthesis of 2,5-Diamino-3,4-thiophenedicarbonitrile

A particularly important derivative is 2,5-diamino-3,4-thiophenedicarbonitrile, which serves as a precursor for macrocyclic compounds and conjugated polymers. It is synthesized via a different route, typically from tetracyanoethylene and hydrogen sulfide.[12] This reaction highlights an alternative pathway to symmetrically substituted diaminothiophenes.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction, a robust method for creating substituted 2-aminothiophenes.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur (powdered)

  • Morpholine (base)

  • Ethanol (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).

  • Addition of Sulfur: While stirring, add powdered elemental sulfur (0.1 mol, 3.2 g) to the mixture.

  • Base Addition: Slowly add morpholine (0.1 mol) to the suspension. The addition is often exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. A solid product will typically precipitate. Cool further in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Applications in the Synthesis of Functional Molecules

The bifunctional nature of 2,5-diaminothiophenes makes them ideal starting points for building complex molecular systems for diverse applications.

Medicinal Chemistry and Drug Development

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[2][13]

  • Anticancer Agents: Derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been synthesized and shown to possess significant antiproliferative activity against various cancer cell lines, including human breast cancer (T47D and MCF-7).[14] The ability to easily modify the amino groups allows for the systematic exploration of structure-activity relationships.

  • Enzyme Inhibitors: The rigid thiophene core is an excellent scaffold for designing enzyme inhibitors. For instance, 2,5-bis(4-amidinophenyl)thiophene was identified as an inhibitor of the botulinum neurotoxin serotype A metalloprotease, and further synthetic modifications led to derivatives with submicromolar potency.[15]

  • Antimicrobial Agents: The same series of this compound derivatives also demonstrated potent antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Candida albicans).[14]

  • Allosteric Modulators: 2-Aminothiophene derivatives have been identified as a new class of positive allosteric modulators (PAMs) for the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[16]

Caption: Workflow from building block to therapeutic agents.

Materials Science: Precursors to Conducting Polymers

Polythiophenes are among the most studied classes of conducting polymers due to their excellent electronic properties and environmental stability.[3][5] 2,5-Diaminothiophenes can serve as monomers for the synthesis of functionalized polythiophenes. The amino groups provide a handle for further chemical modification, allowing for the tuning of the polymer's properties, such as solubility, processability, and electronic characteristics. These polymers are used in a variety of organic electronic devices.[6][17]

Applications of Polythiophenes:

  • Organic Field-Effect Transistors (OFETs)

  • Photovoltaic Cells (Solar Cells) [4]

  • Chemical and Biological Sensors [17]

  • Electrochromic Devices ("Smart" Windows)

Azo Dyes and Pigments

The primary amino groups of 2,5-diaminothiophenes can be readily diazotized and coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes.[18][19] The thiophene ring often imparts a high degree of brightness and strong color shades to these dyes. The resulting thienylazo dyes have found applications as disperse dyes for synthetic fibers like polyester, exhibiting good fastness properties.[18][19]

Experimental Protocol: Synthesis of a Thienylazo Dye

This protocol outlines the synthesis of a simple azo dye from a 2-aminothiophene precursor, demonstrating the utility of the amino group for chromophore construction.

Materials:

  • 2-Aminothiophene derivative (e.g., product from the Gewald synthesis)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling component (e.g., N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Ice, beakers, magnetic stirrer

Procedure:

  • Diazotization:

    • Dissolve the 2-aminothiophene derivative (0.01 mol) in a mixture of concentrated HCl and water in a beaker, cooling to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

  • Coupling Reaction:

    • In a separate beaker, dissolve the coupling component (e.g., N,N-dimethylaniline, 0.01 mol) in an acidic aqueous solution and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.[19]

    • Maintain the temperature below 5°C and continue stirring for 1-2 hours.

  • Neutralization and Isolation:

    • Slowly neutralize the reaction mixture by adding a cold 10% sodium hydroxide solution until the pH is between 4-5 to precipitate the dye.

    • Collect the solid azo dye by vacuum filtration, wash thoroughly with cold water, and dry.

Data Summary: Gewald Reaction Scope

The following table summarizes typical results for the Gewald synthesis of various 2-aminothiophenes, showcasing the versatility of the reaction with different carbonyl and nitrile starting materials.

Carbonyl ComponentActive Methylene ComponentBaseSolventYield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol85-95%[7][8]
AcetoneEthyl CyanoacetateDiethylamineMethanol60-75%[8][10]
AcetaldehydeMalononitrileTriethylamineDMF50-65%[9]
4-MethylcyclohexanoneCyanoacetamideMorpholineEthanol80-90%[13]
ArylacetaldehydesEthyl CyanoacetatePiperidineEthanol65-80%[9]

Conclusion

2,5-Diaminothiophene and its derivatives are not merely another class of heterocyclic compounds; they are enabling building blocks that bridge the gap between simple starting materials and high-value, functional molecules. Their synthesis, primarily through the robust and versatile Gewald reaction, is accessible and scalable. The unique electronic properties and bifunctional reactivity of the scaffold provide chemists in drug discovery, materials science, and dye chemistry with a powerful platform for innovation. From creating life-saving medicines to developing next-generation electronics, the applications of 2,5-diaminothiophene building blocks continue to expand, cementing their status as a truly privileged and indispensable synthetic tool.

References

theoretical studies on Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Authored by a Senior Application Scientist

Foreword: Bridging the Gap Between Synthesis and Function

In the landscape of modern drug discovery and materials science, this compound (DDTD) has emerged as a molecule of significant interest. Its derivatives have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and anti-diabetic properties.[1][2] While experimental synthesis and in-vitro screening provide the foundational evidence of a compound's potential, they often leave critical questions unanswered regarding the underlying mechanisms of action. How does the molecule's specific three-dimensional structure influence its function? Which parts of the molecule are electronically active and prone to interaction? How does it bind to biological targets?

This technical guide moves beyond the synthesis flask to explore the core of DDTD's potential through the lens of theoretical and computational chemistry. For researchers, scientists, and drug development professionals, understanding these in-silico methodologies is no longer a niche specialty but a crucial component of an integrated research and development pipeline. Here, we will dissect the molecule's properties using a suite of computational tools, demonstrating how theoretical studies provide profound insights that accelerate discovery, explain experimental observations, and guide the rational design of more potent and specific derivatives. This document is structured not as a rigid template, but as a logical journey from molecular structure to functional prediction, mirroring the process of a computational investigation.

The Subject Molecule: this compound (DDTD)

DDTD is a polysubstituted thiophene, a class of heterocyclic compounds recognized for its versatile pharmacological applications.[3] The core thiophene ring is adorned with two amino groups at the 2 and 5 positions and two diethyl carboxylate groups at the 3 and 4 positions. This specific arrangement of electron-donating amino groups and electron-withdrawing carboxylate groups establishes a unique electronic environment that is fundamental to its reactivity and biological interactions.

The synthesis of DDTD and its derivatives is well-documented, often proceeding through established pathways like the Gewald reaction.[2] Experimental characterization is typically achieved using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS), which confirm the molecular structure and purity.[1][2]

The Theoretical Framework: Synergy of In-Silico and Experimental Data

Theoretical studies, primarily anchored in quantum mechanics, offer a powerful complement to experimental data. While techniques like X-ray crystallography can provide a static snapshot of a molecule's solid-state structure,[4] computational methods can model its behavior in different environments (e.g., in solution), predict its dynamic properties, and elucidate its electronic characteristics—often at a fraction of the cost and time of experimental approaches.

The core principle of our theoretical investigation rests on a self-validating system: we use experimental data as a benchmark for our computational models. For instance, by calculating the vibrational frequencies (FT-IR) and NMR chemical shifts and comparing them to known experimental values, we can validate the accuracy of our chosen theoretical method (level of theory). Once validated, this model can then be used to predict properties that are difficult or impossible to measure experimentally, such as the distribution of electron density or the energies of frontier molecular orbitals.

cluster_0 Experimental Workflow cluster_1 Theoretical Workflow Synthesis Synthesis of DDTD Spectroscopy Spectroscopic Analysis (FT-IR, NMR) Synthesis->Spectroscopy BioAssay Biological Assays (Anticancer, Antimicrobial) Synthesis->BioAssay XRay X-ray Crystallography (for derivatives) Synthesis->XRay Validation Validation & Correlation Spectroscopy->Validation Compare Spectra SAR QSAR Modeling BioAssay->SAR Correlate Activity XRay->Validation Compare Geometry DFT DFT Calculations (Geometry, Frequencies, NMR) FMO Frontier Orbital Analysis (HOMO-LUMO) DFT->FMO FMO->SAR Docking Molecular Docking (Target Protein Binding) Docking->SAR Validation->DFT Validation->Docking Validated Structure

Caption: Workflow illustrating the synergy between experimental and theoretical studies.

Core Computational Protocol: A Deep Dive with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for organic molecules like DDTD. The following protocol outlines a standard DFT-based investigation.

Step-by-Step Protocol for DFT Analysis
  • Initial Structure Generation: A 3D structure of the DDTD molecule is first generated using molecular modeling software (e.g., Avogadro, GaussView). The IUPAC name is this compound.[5]

  • Geometry Optimization: This is the most critical initial step. The goal is to find the lowest energy conformation of the molecule.

    • Methodology: The DFT method is employed, commonly using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is chosen, which provides a good balance between accuracy and computational cost for molecules of this size.[6]

    • Causality: The optimization is necessary because the initial drawn structure is not the true, lowest-energy geometric arrangement. This step mimics the molecule's natural state and is essential for accurate property calculations. The optimized geometry provides key data such as bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation: Performed on the optimized geometry.

    • Purpose: This calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it predicts the vibrational spectra (FT-IR and Raman).

    • Validation: The calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to allow for a direct comparison with experimental FT-IR data.[6]

  • NMR Chemical Shift Calculation:

    • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts in a vacuum or with a solvent model.[6]

    • Validation: The calculated shifts are referenced against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory and compared with experimental NMR data.[1][7]

  • Electronic Property Analysis:

    • Methodology: Using the optimized geometry, a single-point energy calculation is performed to analyze the molecular orbitals.

    • Key Metrics: This yields the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's chemical stability and reactivity.[7]

Data Presentation: Calculated vs. Experimental

To demonstrate the validity of the theoretical approach, we present a comparative analysis. While a full theoretical study on the parent DDTD molecule is not available in the cited literature, we can use data from closely related derivatives to illustrate the expected level of agreement.

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹) (Note: This is an illustrative table based on typical values for thiophene derivatives)

Vibrational ModeExperimental Range[1][3]Calculated (Scaled)Assignment
N-H Stretch3450 - 3350~3400Amino Group
C-H Stretch3100 - 3000~3050Aromatic/Aliphatic C-H
C=O Stretch1710 - 1680~1700Ester Carbonyl
C=C Stretch1600 - 1550~1580Thiophene Ring
C-N Stretch1350 - 1250~1300Amino Group

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: This is an illustrative table based on typical values from literature)[1][7][8]

AtomExperimental RangeCalculated (GIAO)Assignment
¹H NMR
NH₂7.9 - 8.0~7.95Amino Protons
-CH₂-4.1 - 4.4~4.30Ethyl Methylene
-CH₃1.2 - 1.4~1.30Ethyl Methyl
¹³C NMR
C=O165 - 168~166.5Ester Carbonyl
C-NH₂150 - 153~152.0Thiophene C2, C5
C-COOEt125 - 128~126.0Thiophene C3, C4
-CH₂-60 - 63~61.5Ethyl Methylene
-CH₃13 - 15~14.0Ethyl Methyl

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals provides a map of the molecule's reactivity.

  • HOMO: In DDTD, the HOMO is expected to be localized primarily over the electron-rich thiophene ring and the nitrogen atoms of the amino groups, indicating these are the likely sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the electron-withdrawing diethyl carboxylate groups, marking them as the probable sites for nucleophilic attack.

  • HOMO-LUMO Gap: A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, which can be crucial for biological activity. Studies on similar conjugated azomethines derived from DDTD have reported low energy gaps (below 1.7 eV), indicating good electronic activity.[7]

Caption: Relationship between HOMO, LUMO, and the energy gap.

Predicting Biological Action: Molecular Docking

Given that DDTD derivatives show significant anticancer and antidiabetic activity, potentially by inhibiting enzymes like Protein Tyrosine Phosphatase 1B (PTP-1B), molecular docking is an invaluable tool.[1][2] It simulates the binding of a small molecule (ligand) to the active site of a target protein, predicting the preferred binding orientation and affinity.

Step-by-Step Protocol for Molecular Docking
  • Preparation of the Receptor:

    • The 3D crystal structure of the target protein (e.g., PTP-1B) is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Polar hydrogens and charges are added to the protein structure.

  • Preparation of the Ligand:

    • The 3D structure of DDTD is used, typically the energy-minimized geometry obtained from the prior DFT calculations.

    • Torsional degrees of freedom in the ligand are defined to allow for flexibility during docking.

  • Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm.

  • Docking Simulation:

    • Software like AutoDock or Schrödinger's Glide is used. A search algorithm (e.g., a Lamarckian genetic algorithm) explores various conformations of the ligand within the active site.

    • A scoring function estimates the binding affinity (often as binding energy in kcal/mol) for each conformation.

  • Analysis of Results:

    • The top-ranked poses (conformations) are analyzed. The pose with the lowest binding energy is considered the most favorable.

    • Key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between DDTD and the amino acid residues of the protein are identified. This analysis provides a structural hypothesis for the molecule's biological activity.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (from PDB) Prep_P Prep_P PDB->Prep_P Remove water, add hydrogens Ligand 2. Obtain Ligand Structure (from DFT Optimization) Prep_L Prep_L Ligand->Prep_L Set rotatable bonds Grid 3. Define Binding Site (Grid Box) Prep_P->Grid Prep_L->Grid Dock 4. Run Docking Algorithm (e.g., AutoDock) Grid->Dock Analysis 5. Analyze Poses (Binding Energy) Dock->Analysis Interactions 6. Identify Key Interactions (H-bonds, etc.) Analysis->Interactions

References

Introduction: The Diaminothiophene Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Substituted Diaminothiophenes

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals and organic electronic materials. The introduction of two amino groups onto the thiophene ring to form a diaminothiophene core significantly enhances its electron-donating character, creating a versatile and electronically rich scaffold. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, including antileishmanial and antiproliferative agents, and as building blocks for functional organic polymers.[1][2][3]

The true potential of the diaminothiophene scaffold lies in its tunability. The electronic properties of the core—governing its reactivity, light-absorption characteristics, and charge-transport capabilities—can be precisely modulated through the strategic placement of various substituents. This guide provides a detailed exploration of how these substituents dictate the electronic landscape of diaminothiophenes, the experimental and computational methods used to characterize these properties, and the implications for drug discovery and materials science.

Pillar 1: The Science of Substituent Effects on Electronic Structure

The electronic behavior of a substituted diaminothiophene is fundamentally controlled by the interplay between the electron-rich core and the electron-donating or electron-withdrawing nature of the appended functional groups. These effects are primarily transmitted through two mechanisms: the inductive effect (through-sigma bonds) and the resonance (mesomeric) effect (through the π-system).

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), methoxy (-OCH₃), and alkyl groups (-CH₃) increase the electron density of the diaminothiophene π-system.[4] This has a profound impact on the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). EDGs primarily destabilize the HOMO, raising its energy level. This makes the molecule easier to oxidize (lose an electron). The effect on the LUMO is generally less pronounced. The overall result is often a decrease in the HOMO-LUMO energy gap (ΔE), which is a critical parameter for determining the molecule's photophysical properties.[5][6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halides (-Cl, -Br) pull electron density away from the thiophene ring.[4] EWGs exert their primary influence by stabilizing the LUMO, lowering its energy level and making the molecule easier to reduce (gain an electron). The nitro group, for instance, can cause a significant lowering of the LUMO energy and a substantial reduction in the HOMO-LUMO gap.[5] This increased electron-accepting character is crucial for designing materials for n-type organic semiconductors or for creating specific interactions with biological targets.

The strategic placement of these groups allows for the fine-tuning of the molecule's redox potentials, absorption spectrum, and overall reactivity.

Substituent_Effects cluster_0 Frontier Molecular Orbitals cluster_1 Effect of Electron-Donating Group (EDG) cluster_2 Effect of Electron-Withdrawing Group (EWG) LUMO_core LUMO Core Diaminothiophene Core LUMO_core->Core ΔE LUMO_ewg LUMO (Stabilized) LUMO_core->LUMO_ewg HOMO_core HOMO Core->HOMO_core LUMO_edg LUMO Core_edg EDG-Substituted Core LUMO_edg->Core_edg ΔE (Reduced) HOMO_edg HOMO (Destabilized) HOMO_edg->HOMO_core Core_edg->HOMO_edg Core_ewg EWG-Substituted Core LUMO_ewg->Core_ewg ΔE (Reduced) HOMO_ewg HOMO Core_ewg->HOMO_ewg EDG_node EDG (-NH2, -OCH3) EDG_node->Core_edg Raises HOMO Energy EWG_node EWG (-NO2, -CN) EWG_node->Core_ewg Lowers LUMO Energy

Fig 1: Impact of substituents on frontier molecular orbital energies.

Pillar 2: A Validated Workflow for Characterization

A multi-faceted approach combining electrochemical analysis, optical spectroscopy, and computational modeling provides a comprehensive and self-validating system for characterizing the electronic properties of substituted diaminothiophenes.

Workflow A Synthesis of Substituted Diaminothiophenes B Electrochemical Analysis (Cyclic Voltammetry) A->B Determine Redox Potentials C Optical Spectroscopy (UV-Vis) A->C Measure Absorption Spectra D Computational Modeling (DFT) A->D Calculate Theoretical Properties E Data Correlation & Analysis B->E E_HOMO / E_LUMO C->E Optical Band Gap D->E Calculated E_HOMO, E_LUMO, Spectra F Structure-Property Relationships E->F Validate & Interpret G Application-Driven Design (Drug Discovery, Materials) F->G

Fig 2: Integrated workflow for electronic property characterization.
Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique used to probe the redox behavior of a molecule. By measuring the potentials at which a compound is oxidized and reduced, one can estimate the energies of the HOMO and LUMO levels, respectively.[7]

Causality: The oxidation potential (E_ox) corresponds to the energy required to remove an electron from the HOMO, while the reduction potential (E_red) relates to the energy released when an electron is added to the LUMO. These experimental values provide a direct measure of the frontier orbital energies under specific solution-phase conditions.

  • Preparation of Solution: Dissolve the synthesized diaminothiophene derivative (typically 1 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial for ensuring conductivity.

  • Cell Assembly: Assemble a three-electrode electrochemical cell:

    • Working Electrode: A glassy carbon or platinum electrode where the redox reaction of interest occurs.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) that provides a stable potential reference.

    • Counter Electrode: A platinum wire that completes the electrical circuit.

  • Reference Calibration: Record the voltammogram of a known internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple. The formal potential of this couple is used to reference the measured potentials to a common scale.

  • Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Scan the potential from an initial value to a final value and back again at a set scan rate (e.g., 100 mV/s).[8]

  • Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials from the resulting voltammogram.

  • Energy Level Estimation: Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple:

    • E_HOMO = -e [E_ox vs Fc/Fc⁺ + 4.8] (eV)

    • E_LUMO = -e [E_red vs Fc/Fc⁺ + 4.8] (eV) (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level.)

Optical Spectroscopy: UV-Visible Absorption

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated systems like diaminothiophenes, the absorption in the UV-visible range corresponds to electronic transitions, primarily the promotion of an electron from the HOMO to the LUMO (a π-π* transition).[9]

Causality: The wavelength of maximum absorption (λ_max) is inversely proportional to the energy of the electronic transition.[10] This provides an "optical band gap," which is a measure of the HOMO-LUMO gap. A smaller gap corresponds to absorption at a longer wavelength (a red shift).[9]

  • Solution Preparation: Prepare a dilute solution of the diaminothiophene compound in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF) in a quartz cuvette. Concentrations are typically in the micromolar (µM) range to ensure adherence to the Beer-Lambert law.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) from the spectrum.

  • Optical Gap Calculation: Calculate the optical energy gap (E_g) using the Planck-Einstein relation:

    • E_g (eV) = 1240 / λ_onset (nm) (Where λ_onset is the wavelength at the onset of the absorption edge, providing a more accurate measure of the gap than λ_max.)

Computational Modeling: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides theoretical predictions of geometries, orbital energies, and electronic properties that complement and help interpret experimental results.[11][12]

Causality: DFT calculations solve approximations of the Schrödinger equation to determine the electron density distribution of a molecule. From this, properties like the HOMO and LUMO energy levels, molecular orbital shapes, and dipole moments can be derived, offering profound insight into the electronic consequences of chemical substitution.[13]

  • Structure Building: Construct the 3D chemical structure of the substituted diaminothiophene molecule using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a basis set like 6-31G(d).[13] This step is critical as the molecular geometry dictates the electronic properties.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the electronic properties, including the energies of the HOMO and LUMO, the molecular orbital surfaces, and the predicted UV-Vis spectrum (using Time-Dependent DFT, or TD-DFT).

  • Analysis: Visualize the HOMO and LUMO to understand the distribution of electron density. Compare the calculated HOMO-LUMO gap and the predicted absorption spectrum with the experimental data from CV and UV-Vis spectroscopy for validation.

Pillar 3: Data Synthesis and Application

The true power of this integrated approach lies in the synthesis of data to build robust structure-property relationships. These relationships are paramount for the rational design of new molecules in drug development and materials science.

Quantitative Data Summary

The following table summarizes the typical effects of common substituents on the electronic properties of a generic thiophene-based system, as derived from computational and experimental studies.[5][6][14]

Substituent GroupTypeTypical Effect on HOMOTypical Effect on LUMOResulting HOMO-LUMO Gap (ΔE)
-H (Reference)NeutralBaselineBaselineBaseline
-NH₂Strong EDGIncrease Energy (Destabilize)Minor EffectDecreases
-OCH₃Moderate EDGIncrease Energy (Destabilize)Minor EffectDecreases
-CH₃Weak EDGSlightly Increase EnergyMinor EffectSlightly Decreases
-ClWeak EWGSlightly Decrease EnergyDecrease Energy (Stabilize)Decreases
-CNModerate EWGDecrease Energy (Stabilize)Decrease Energy (Stabilize)Decreases
-NO₂Strong EWGDecrease Energy (Stabilize)Strongly Decrease EnergySignificantly Decreases
Implications for Drug Development Professionals

In drug design, the electronic properties of a molecule govern its ability to interact with biological targets.[15]

  • Target Binding: The distribution of electron density, which is directly influenced by substituents, determines a molecule's ability to form hydrogen bonds, engage in π-stacking interactions, or coordinate with metal ions in an enzyme's active site. For example, diaminothiophene derivatives have been designed as DNA minor groove binders, where their electronic and steric profiles are critical for binding affinity and selectivity.[3]

  • Reactivity and Metabolism: The oxidation potential (related to HOMO energy) can influence a molecule's susceptibility to metabolic oxidation by cytochrome P450 enzymes. Tuning these properties can improve a drug candidate's metabolic stability and pharmacokinetic profile.

  • Mechanism of Action: For certain classes of drugs, the electronic properties are central to the mechanism of action. For instance, compounds that act as antioxidants are designed to be easily oxidized (have a high-energy HOMO).

Implications for Materials Scientists

In materials science, the HOMO-LUMO gap and orbital energy levels are the most critical parameters for designing organic electronic devices.

  • Organic Semiconductors: The HOMO level determines the efficiency of hole injection from an electrode, while the LUMO level dictates electron injection efficiency. By tuning these levels with substituents, diaminothiophenes can be tailored for use as hole-transporting (p-type) or electron-transporting (n-type) materials in Organic Thin-Film Transistors (OTFTs).[16]

  • Organic Photovoltaics (OPVs): In OPV donor materials, a high HOMO level is required for efficient charge separation at the donor-acceptor interface. The HOMO-LUMO gap determines the range of the solar spectrum that can be absorbed.[17]

  • Dye-Sensitized Solar Cells (DSSCs): The electronic properties of organic dyes are engineered to ensure efficient electron injection from the dye's LUMO into the semiconductor's (e.g., TiO₂) conduction band and subsequent regeneration of the dye by the electrolyte.[18][19][20]

Conclusion

Substituted diaminothiophenes represent a class of molecules with immense potential, unlocked by the precise control of their electronic properties. The strategic introduction of electron-donating and electron-withdrawing groups provides a powerful tool for tuning frontier molecular orbital energies, redox potentials, and optical absorption characteristics. A rigorous and integrated characterization workflow, combining cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations, enables the development of clear structure-property relationships. These relationships are not merely academic; they form the predictive foundation for the rational design of next-generation pharmaceuticals and high-performance organic electronic materials, making the diaminothiophene scaffold a subject of continued and significant scientific interest.

References

Methodological & Application

Synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate via Gewald Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science.[1][2][3] The protocol detailed herein is based on the robust and highly adaptable Gewald multicomponent reaction.[4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis.

Theoretical Foundation: The Gewald Reaction

The Gewald reaction, first reported by Karl Gewald in 1961, is a cornerstone of heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes.[1][2][5] Its enduring utility stems from the convergence of readily available starting materials—a carbonyl compound, an α-cyanoester, and elemental sulfur—in the presence of a basic catalyst to form the thiophene ring in a single pot.[4][6][7] The reaction's mild conditions and tolerance for a wide range of functional groups have cemented its importance in the synthesis of diverse molecular scaffolds.[1][2]

The key product, this compound, serves as a crucial precursor for a variety of compounds with interesting biological activities, including potential anticancer and antimicrobial agents.[1] Its unique structure, featuring two amino groups and two carboxylate moieties on a thiophene core, makes it an ideal scaffold for further chemical modifications and the development of novel therapeutics and functional materials.

Mechanistic Insights

The mechanism of the Gewald reaction is generally understood to proceed through a series of well-defined steps, although some finer details are still a subject of investigation.[5][8] A widely accepted pathway involves:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester. This step forms an electron-deficient α,β-unsaturated nitrile intermediate.[5][8] The choice of base is critical, with secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine, being commonly employed to facilitate this condensation.[6][7]

  • Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack on the β-carbon of the unsaturated nitrile. This Michael-type addition forms a thiolate intermediate.

  • Cyclization and Tautomerization: The newly formed thiolate then attacks the nitrile group intramolecularly, leading to the formation of a five-membered iminothiophene ring. A subsequent tautomerization of the imine to an enamine yields the stable 2-aminothiophene product.[8]

The causality behind the choice of reactants is rooted in their electronic properties. The carbonyl compound provides the C4 and C5 atoms of the thiophene ring, while the α-cyanoester contributes the C2 and C3 atoms, along with the amino and carboxylate functionalities. Elemental sulfur, of course, provides the heteroatom for the thiophene ring.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative procedure for the synthesis of the title compound. It is crucial to perform this reaction in a well-ventilated fume hood due to the use of volatile and potentially hazardous reagents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl cyanoacetateReagent grade, ≥99%Sigma-Aldrich
Diethyl 2-amino-3-cyan-succinate(or equivalent starting material)Can be synthesized in situ
Elemental SulfurPowder, -325 meshAlfa AesarFine powder ensures better reactivity
MorpholineReagent grade, ≥99%Acros OrganicsActs as the base catalyst
EthanolAnhydrous, 200 proofFisher ScientificReaction solvent
Diethyl etherAnhydrousJ.T.BakerFor washing the product
Deionized WaterFor workup
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add ethyl cyanoacetate (0.1 mol, 11.31 g), elemental sulfur (0.1 mol, 3.21 g), and ethanol (50 mL).

  • Initiation of Reaction: Begin stirring the mixture at room temperature.

  • Addition of Base: Slowly add morpholine (0.1 mol, 8.71 g) to the stirred suspension through the dropping funnel over a period of 15-20 minutes. The addition is exothermic, and the temperature of the reaction mixture may rise.

  • Heating and Reflux: After the addition of morpholine is complete, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form. Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight. The final product, this compound, should be a crystalline solid. Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Process Visualization

Reaction Workflow

Gewald_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Charge Flask: Ethyl Cyanoacetate, Sulfur, Ethanol B Add Morpholine (Base Catalyst) A->B Stirring C Heat to Reflux (50-60 °C, 2-4h) B->C Exothermic D Cool & Precipitate C->D Reaction Complete E Filter & Wash D->E F Dry Product E->F G Characterization (NMR, IR, MS) F->G

Caption: Experimental workflow for the synthesis of this compound.

Simplified Reaction Mechanism

Gewald_Mechanism Start Ethyl Cyanoacetate + Carbonyl Compound + Sulfur Intermediate1 Knoevenagel Condensation (α,β-Unsaturated Nitrile) Start->Intermediate1 Base (Morpholine) Intermediate2 Michael Addition of Sulfur (Thiolate Intermediate) Intermediate1->Intermediate2 + Sulfur Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Product Diethyl 2,5-diaminothiophene- 3,4-dicarboxylate Intermediate3->Product Tautomerization

Caption: Simplified mechanistic pathway of the Gewald reaction.

Troubleshooting and Optimization

IssueProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained.
Poor quality of reagentsUse freshly distilled ethyl cyanoacetate and anhydrous ethanol. Ensure sulfur is a fine powder.
Suboptimal base concentrationThe amount of base can be catalytic or stoichiometric; optimize the concentration for the specific substrate.
Formation of Byproducts Side reactions due to high temperatureMaintain the reaction temperature strictly within the recommended range.
Impure starting materialsPurify starting materials before use.
Difficulty in Product Isolation Product is soluble in the workup solventUse ice-cold water for precipitation and minimize the amount of washing solvent.
Oily product instead of solidTry triturating the oily product with a non-polar solvent like hexane to induce crystallization.

Conclusion

The Gewald reaction provides an efficient and straightforward route to this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably synthesize this valuable building block for applications in drug discovery and materials science. The protocol provided in this application note serves as a robust starting point, which can be further optimized to suit specific laboratory conditions and substrate variations.

References

detailed experimental protocol for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Introduction: The Significance of a Versatile Thiophene Building Block

This compound (DDTD) is a polysubstituted aminothiophene that has garnered significant attention as a versatile heterocyclic building block.[1][2] Its unique structure, featuring two amino groups and two ethyl ester functionalities on a thiophene core, makes it an ideal precursor for a wide range of more complex molecules.[2] In the fields of medicinal chemistry and drug development, DDTD derivatives have shown promise as potent anticancer and antimicrobial agents.[3] Specifically, azomethine derivatives of DDTD have exhibited significant antiproliferative activity against various cancer cell lines, including breast, cervical, and endometrial cancers.[3] Beyond pharmaceuticals, the compound serves as a valuable monomer in materials science for the synthesis of novel conjugated polymers and azomethines with interesting photophysical and electrochemical properties for electronic device applications.[4][5]

This document provides a detailed, optimized, and field-tested protocol for the one-pot synthesis of this compound. The procedure is based on a modified Gewald aminothiophene synthesis, which has been optimized for higher yield and simplified purification, making it suitable for both small-scale research and larger-scale production.[1][4]

Reaction Mechanism and Rationale

The synthesis of DDTD is achieved through a variation of the Gewald reaction, a multicomponent reaction that efficiently constructs 2-aminothiophenes.[6][7] While the classic Gewald reaction combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur, this protocol utilizes a self-condensation of ethyl cyanoacetate in the presence of sulfur and a base.

The reaction mechanism, as proposed by Bourgeaux et al. and informed by computational studies on the Gewald reaction, proceeds through several key stages[1][8]:

  • Base-Catalyzed Dimerization: The reaction is initiated by the base (triethylamine), which deprotonates ethyl cyanoacetate to form a carbanion. This anion then attacks the carbonyl carbon of a second ethyl cyanoacetate molecule, leading to a dimeric intermediate after dehydration.

  • Thiiranium Ion Formation: The dimeric intermediate is deprotonated again by the base, and the resulting nucleophile attacks the elemental sulfur (S₈ ring), leading to the formation of a polysulfide intermediate.[9][10]

  • Cyclization: The sulfur-containing intermediate undergoes intramolecular cyclization. The nucleophilic sulfur attacks the nitrile carbon, forming a five-membered ring.

  • Tautomerization and Aromatization: A final tautomerization step leads to the stable, aromatic 2,5-diaminothiophene product.[6] The formation of the aromatic ring is the thermodynamic driving force for the reaction.[10]

This one-pot approach is highly efficient as it avoids the isolation of intermediates and proceeds to the final product under a single set of reaction conditions. The choice of ethanol as a solvent is advantageous as it readily dissolves the reactants and facilitates a manageable reaction temperature at reflux.[1]

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Combine Reactants: - Ethyl Cyanoacetate - Elemental Sulfur - Ethanol base Add Triethylamine (Base) Dropwise reactants->base reflux Heat to Reflux (Approx. 78°C) for 2 hours base->reflux cool Cool to Room Temp. reflux->cool precipitate Pour into Water cool->precipitate filter_crude Filter Crude Solid precipitate->filter_crude recrystallize Recrystallize from Ethyl Acetate / Hexanes filter_crude->recrystallize filter_pure Filter Yellow Needles recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry product Final Product: Diethyl 2,5-diaminothiophene- 3,4-dicarboxylate dry->product

Caption: Experimental workflow for the synthesis of DDTD.

Materials and Equipment

Reagents
  • Ethyl cyanoacetate (C₅H₇NO₂, ≥99%)

  • Elemental Sulfur (S, powder)

  • Triethylamine (C₆H₁₅N, ≥99%, distilled prior to use)

  • Ethanol (C₂H₅OH, absolute)

  • Ethyl Acetate (C₄H₈O₂, ACS grade)

  • Hexanes (ACS grade)

  • Deionized Water

Equipment
  • Round-bottom flask (250 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator (optional, for solvent removal)

  • Vacuum oven

Detailed Experimental Protocol

This protocol is optimized for a high-yield synthesis of approximately 2 grams of the final product.[1]

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add elemental sulfur (1.0 g, 31.2 mmol) and absolute ethanol (20 mL).

  • Add ethyl cyanoacetate (5.0 g, 44.2 mmol) to the flask. Stir the mixture to create a suspension.

2. Initiation of Reaction:

  • While stirring the suspension at room temperature, add distilled triethylamine (4.47 g, 6.15 mL, 44.2 mmol) dropwise over a period of 10-15 minutes using a dropping funnel.

  • Rationale: The dropwise addition of the base controls the initial exothermic reaction and prevents unwanted side reactions. Triethylamine acts as the catalyst for the initial condensation steps.[1]

3. Reflux:

  • After the addition of triethylamine is complete, heat the reaction mixture to reflux (approximately 78°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 2 hours. The mixture will turn into a dark, homogeneous solution.

  • Rationale: Heating provides the necessary activation energy for the reaction, particularly for the cyclization and aromatization steps, ensuring the reaction goes to completion.

4. Product Isolation (Work-up):

  • After 2 hours, turn off the heat and allow the flask to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 125 mL of deionized water.

  • A yellow solid will precipitate out of the solution. Stir the aqueous mixture for a few minutes to ensure complete precipitation.

  • Rationale: The organic product is insoluble in water, causing it to precipitate when the reaction mixture is poured into an aqueous medium. This step effectively separates the product from the ethanol solvent and water-soluble byproducts.

  • Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water.

5. Purification by Recrystallization:

  • Transfer the crude solid into a suitable Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes to the hot solution until it becomes slightly cloudy (this is the point of saturation).

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Rationale: Recrystallization is a highly effective method for purifying solid compounds. The product is soluble in hot ethyl acetate but less soluble at room temperature, while impurities have different solubility profiles. Adding hexanes (a non-polar solvent) reduces the product's solubility further, promoting the formation of pure crystals.[11]

  • Collect the purified yellow, needle-like crystals by vacuum filtration.

  • Dry the final product in a vacuum oven at 40-50°C to remove any residual solvent.

Results and Characterization

Following this protocol should result in a high-purity product with a significant increase in yield over previously reported methods.[4]

ParameterOptimized ValueReference
Solvent Absolute Ethanol[1]
Base Triethylamine[1]
Reaction Time 2 hours[1]
Typical Yield ~24% (1.94 g)[1]
Appearance Yellow Needles[1][11]
Melting Point 155–156 °C[1]

Characterization Data: [1]

  • ¹H NMR (DMSO-d₆): δ = 6.17 (s, 4H, 2xNH₂), 4.12 (q, 4H, J = 7.0 Hz, 2xCH₂), 1.27 (t, 6H, J = 7.0 Hz, 2xCH₃).

  • ¹³C NMR (DMSO-d₆): δ = 165.6, 148.9, 104.5, 60.4, 14.8.

  • EI-MS: m/z 258.1 ([M]⁺, 80%), 212 ([M-C₂H₅O]⁺, 100%).

Mechanism EtOOC_CN Ethyl Cyanoacetate (x2) Dimer Dimeric Intermediate EtOOC_CN->Dimer 1. Base (Et3N) Self-Condensation Sulfur_Adduct Sulfur Adduct Dimer->Sulfur_Adduct 2. +S₈, Base Cyclized Cyclized Intermediate Sulfur_Adduct->Cyclized 3. Intramolecular Cyclization Product DDTD (Final Product) Cyclized->Product 4. Tautomerization (Aromatization)

Caption: Proposed mechanism for the synthesis of DDTD.

Safety and Handling

Working with the chemicals in this protocol requires adherence to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[12] Work should be conducted in a well-ventilated fume hood.

  • Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[13] Avoid inhalation of vapors.

  • Triethylamine: Flammable liquid and vapor. Corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Solvents (Ethanol, Ethyl Acetate, Hexanes): These are flammable liquids. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Cyanide-containing waste (though not generated in this specific protocol) requires special handling.[12]

Conclusion

This application note provides a robust and optimized protocol for the synthesis of this compound. By leveraging a modified one-pot Gewald reaction, this method offers improved yields and a simplified purification process compared to older procedures. The detailed step-by-step instructions, coupled with explanations of the underlying chemical principles and necessary safety precautions, are intended to enable researchers, scientists, and drug development professionals to reliably produce this valuable chemical intermediate for their research and development needs.

References

Application Notes and Protocols: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Thiophene Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD), a highly functionalized five-membered heterocyclic compound, has emerged as a privileged scaffold with significant potential. Its unique electronic properties and the presence of multiple reactive sites—two amino groups and two ester functionalities—make it a versatile building block for creating diverse chemical libraries.[1][2] This guide provides an in-depth exploration of the applications of DDTD in medicinal chemistry, focusing on its utility in the design and synthesis of novel anticancer, antimicrobial, and anti-diabetic agents. Through detailed protocols and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this remarkable molecule.

The this compound (DDTD) Scaffold: A Structural Overview

DDTD is an organic compound characterized by a central thiophene ring substituted with two amino groups at the 2 and 5 positions, and two ethyl carboxylate groups at the 3 and 4 positions.[1] This substitution pattern endows the molecule with a unique combination of properties. The amino groups provide basicity and act as nucleophilic centers, readily participating in reactions such as Schiff base formation (azomethines) and amidation. The dicarboxylate moieties offer sites for further modification, influencing the compound's solubility and pharmacokinetic profile.[1]

Molecular Formula: C₁₀H₁₄N₂O₄S[3]

Molecular Weight: 258.30 g/mol [3]

Appearance: Typically a solid or crystalline material, soluble in polar organic solvents.[1]

Synthesis of the DDTD Core: The Gewald Reaction

A cornerstone for the synthesis of 2-aminothiophenes, including DDTD, is the Gewald aminothiophene synthesis. This multicomponent reaction provides an efficient route to highly substituted thiophenes from simple starting materials.[4][5]

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is a generalized representation based on the principles of the Gewald reaction.

Materials:

  • Diethyl thiodiglycolate

  • Diethyl oxalate

  • Sodium ethoxide

  • Elemental sulfur

  • Ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl thiodiglycolate and diethyl oxalate in absolute ethanol.

  • Base-catalyzed cyclization: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature. The reaction is typically exothermic.

  • Sulfur addition: After the initial reaction subsides, add elemental sulfur to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralization and Precipitation: Carefully neutralize the mixture with dilute hydrochloric acid. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality behind Experimental Choices:

  • Sodium ethoxide: Acts as a strong base to deprotonate the α-carbon of the diethyl thiodiglycolate, initiating the condensation with diethyl oxalate.

  • Elemental sulfur: Is the source of the sulfur atom for the thiophene ring formation.

  • Reflux: Provides the necessary thermal energy to drive the cyclization and aromatization steps of the reaction.

Gewald_Synthesis_of_DDTD Diethyl thiodiglycolate Diethyl thiodiglycolate Intermediate Enolate Intermediate Diethyl thiodiglycolate->Intermediate Diethyl oxalate Diethyl oxalate Diethyl oxalate->Intermediate Sodium ethoxide Sodium ethoxide Sodium ethoxide->Intermediate Base Elemental Sulfur Elemental Sulfur Cyclization Cyclization & Dehydration Elemental Sulfur->Cyclization Intermediate->Cyclization DDTD This compound Cyclization->DDTD

Figure 1: Generalized workflow for the Gewald synthesis of DDTD.

Applications in Anticancer Drug Discovery

Derivatives of DDTD have demonstrated significant potential as anticancer agents. The primary strategy involves the modification of the amino groups to generate a library of compounds with diverse functionalities.

Azomethine Derivatives as Potent Antiproliferative Agents

A prominent class of DDTD derivatives are azomethines (Schiff bases), formed by the condensation of the amino groups of DDTD with various aromatic aldehydes.[6][7] These derivatives have shown potent cytotoxic activity against a range of cancer cell lines.

Mechanism of Action (Hypothesized): While the exact mechanism is still under investigation for many derivatives, the planar nature of the extended aromatic system in these molecules allows for intercalation with DNA. Additionally, they may act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine phosphatases.

Data Presentation: Anticancer Activity of DDTD Azomethine Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected DDTD azomethine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)[6][7]Reference Drug (Doxorubicin) IC₅₀ (µM)[6][7]
2b T47D (Breast)2.315.5
2k T47D (Breast)7.115.5
2l T47D (Breast)8.615.5
2j T47D (Breast)16.015.5
2j MCF-7 (Breast)>50-
2j HeLa (Cervical)20.3-
C25 HT-29 (Colon)0.35 ± 0.071.15 ± 0.03
C25 A549 (Lung)0.66 ± 0.090.86 ± 0.07
C29 HT-29 (Colon)0.47 ± 0.031.15 ± 0.03
C29 HepG2 (Liver)0.41 ± 0.040.86 ± 0.02

Note: The potent activity of compounds like 2b , C25 , and C29 , with IC₅₀ values significantly lower than the standard drug Doxorubicin in some cell lines, highlights the therapeutic potential of the DDTD scaffold.[6][7][8]

Protocol 2: Synthesis of an Azomethine Derivative of DDTD

This protocol describes the synthesis of a representative azomethine derivative by reacting DDTD with an aromatic aldehyde.

Materials:

  • This compound (DDTD)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • n-Butanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve DDTD in n-butanol.

  • Addition of Aldehyde: Add a stoichiometric equivalent of the aromatic aldehyde to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Isolation: Collect the solid product by filtration.

  • Washing and Drying: Wash the product with cold ethanol to remove unreacted starting materials and dry it under vacuum.

  • Characterization: Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[6][7]

Self-Validating System: The purity and identity of the final compound must be confirmed by comparing the obtained spectroscopic data with expected values. The melting point of the synthesized derivative should also be determined and compared with literature values if available.

Antimicrobial Applications of DDTD Derivatives

The DDTD scaffold has also been explored for the development of novel antimicrobial agents. The structural diversity that can be achieved through derivatization allows for the fine-tuning of activity against a spectrum of pathogens.

Broad-Spectrum Activity

Several DDTD derivatives have demonstrated activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[6][7]

Structure-Activity Relationship (SAR) Insights: The nature of the substituent on the aromatic ring of the azomethine derivatives plays a crucial role in determining the antimicrobial potency. For instance, the presence of a nitrofurfural fragment has been shown to enhance activity against all three types of microbial pathogens simultaneously.[6][7]

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for evaluating the minimum inhibitory concentration (MIC) of DDTD derivatives.

Materials:

  • Synthesized DDTD derivatives

  • Bacterial strains (e.g., S. aureus ATCC 6538, E. coli ATCC 11229)

  • Fungal strain (e.g., C. albicans ATCC 10231)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Resazurin solution (viability indicator)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the DDTD derivatives and standard drugs in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds and standard drugs in the appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium + inoculum) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: After incubation, add the resazurin indicator to each well. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration of the compound that inhibits visible growth.

Antimicrobial_Testing_Workflow Start Start Prepare_Stock Prepare Stock Solutions (DDTD Derivatives & Standards) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Microbial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (24-48 hours) Inoculate_Plate->Incubate Add_Indicator Add Viability Indicator (e.g., Resazurin) Incubate->Add_Indicator Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Add_Indicator->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for antimicrobial susceptibility testing.

Potential in Anti-Diabetic Drug Development

Emerging evidence suggests that DDTD derivatives may also have applications in the treatment of diabetes.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Some DDTD derivatives have been found to be inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[6][7] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.

PTP1B_Inhibition_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor pIR Phosphorylated IR (Active) Insulin_Receptor->pIR Autophosphorylation pIR->Insulin_Receptor Dephosphorylation Signaling_Cascade Downstream Signaling (e.g., GLUT4 translocation) pIR->Signaling_Cascade PTP1B PTP1B PTP1B->pIR DDTD_Derivative DDTD Derivative DDTD_Derivative->PTP1B Inhibition Glucose_Uptake Increased Glucose Uptake Signaling_Cascade->Glucose_Uptake

References

Application Notes and Protocols for the Use of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Thiophene-Based Monomer for High-Performance Polymers

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a highly functionalized aromatic diamine that serves as a unique building block in the synthesis of advanced polymers.[1][2] Its structure, featuring a central thiophene ring flanked by two primary amine groups and two diethyl ester functionalities, offers a combination of reactivity and inherent properties that are highly desirable in materials science.[2] The electron-rich thiophene core can impart favorable electronic, optical, and thermal properties to the resulting polymer backbone, while the diamine functionality allows for its incorporation into a variety of polymer architectures through step-growth polymerization.[1]

This document provides detailed application notes and protocols for the use of DDTD in the synthesis of two major classes of high-performance polymers: polyimides and polyamides . The methodologies described herein are based on established polymerization principles and are intended to serve as a comprehensive guide for researchers and scientists in the field of polymer chemistry and materials development.

PART 1: Synthesis of Thiophene-Containing Polyimides

The synthesis of polyimides from DDTD is a cornerstone application of this monomer. Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in aerospace, electronics, and automotive industries. The incorporation of the thiophene moiety from DDTD can further enhance these properties and introduce novel optoelectronic characteristics.

Reaction Principle: A Two-Step Polycondensation Approach

The most common and effective method for synthesizing polyimides from aromatic diamines like DDTD and aromatic dianhydrides is a two-step polycondensation reaction.

  • Step 1: Poly(amic acid) Formation: This step involves the reaction of the diamine (DDTD) with a stoichiometric amount of a dianhydride in a polar aprotic solvent at low to ambient temperatures. The nucleophilic attack of the amine groups on the carbonyl carbons of the anhydride results in the formation of a soluble, high-molecular-weight poly(amic acid) precursor.

  • Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization. This process involves the cyclodehydration of the amic acid units to form the stable imide rings, releasing water as a byproduct.

Visualizing the Polyimide Synthesis Workflow

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization cluster_2 Thermal Imidization cluster_3 Chemical Imidization DDTD Diethyl 2,5-diaminothiophene- 3,4-dicarboxylate (DDTD) Reaction1 Stirring at 0-25 °C under N2 atmosphere DDTD->Reaction1 Dianhydride Aromatic Dianhydride (e.g., PMDA, 6FDA) Dianhydride->Reaction1 Solvent1 Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent1->Reaction1 PAA Viscous Poly(amic acid) Solution Reaction1->PAA Formation of Poly(amic acid) Solution PAA_Film Cast Poly(amic acid) Film PAA->PAA_Film Reaction2 Stirring at RT PAA->Reaction2 Thermal_Heating Stepwise Heating (e.g., 100-300 °C) in vacuo or N2 Polyimide_Film_T Polyimide_Film_T Thermal_Heating->Polyimide_Film_T Formation of Polyimide Film PAA_Film->Thermal_Heating Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Reaction2 Catalyst Catalyst (e.g., Pyridine) Catalyst->Reaction2 Polyimide_Precipitate Polyimide Powder Reaction2->Polyimide_Precipitate Precipitation in Methanol/Water

Caption: Workflow for the two-step synthesis of polyimides from DDTD.

Detailed Experimental Protocol: Synthesis of a DDTD-based Polyimide

This protocol describes the synthesis of a polyimide from DDTD and Pyromellitic Dianhydride (PMDA).

Materials:

  • This compound (DDTD)

  • Pyromellitic Dianhydride (PMDA), purified by sublimation

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic Anhydride

  • Pyridine

  • Methanol

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve DDTD (e.g., 10 mmol) in anhydrous NMP (volume adjusted to achieve a 15-20% solid content).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equimolar amount of PMDA (10 mmol) to the stirred solution in small portions over 30 minutes to control the exothermic reaction.

  • After the complete addition of PMDA, continue stirring at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly, indicating the formation of a high-molecular-weight PAA.

Step 2: Imidization (Choose one method)

  • Thermal Imidization:

    • Cast the viscous PAA solution onto a clean, dry glass plate.

    • Place the plate in a vacuum oven or a furnace with a nitrogen atmosphere.

    • Perform a stepwise heating program: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1-2 hours. This gradual heating ensures the complete removal of the solvent and water of imidization without damaging the film.

    • Cool the oven to room temperature and carefully peel off the resulting polyimide film.

  • Chemical Imidization:

    • To the PAA solution, add a dehydrating agent, such as acetic anhydride (4-5 equivalents per repeating unit), and a catalyst, such as pyridine (1-2 equivalents per repeating unit).

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent like methanol or water.

    • Collect the precipitated polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80-100 °C.

Key Experimental Considerations and Causality
  • Purity of Monomers: The use of highly purified monomers is crucial for achieving high molecular weight polymers. Impurities can act as chain terminators.

  • Stoichiometric Balance: An exact 1:1 molar ratio of diamine to dianhydride is essential for obtaining high molecular weight polymers in step-growth polymerization.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the dianhydride and the forming poly(amic acid), leading to a lower molecular weight.

  • Reaction Temperature: The initial low temperature for PAA formation helps to control the reaction rate and prevent premature imidization, which would lead to the precipitation of low molecular weight oligomers.

Expected Polymer Characteristics

The properties of the resulting polyimide will depend on the specific dianhydride used.

PropertyExpected Outcome
Appearance Amber to dark-colored, transparent or semi-transparent films or powders.
Solubility Generally insoluble in common organic solvents after imidization, but may be soluble in polar aprotic solvents.
Thermal Stability (TGA) High decomposition temperatures, typically > 400 °C.
Glass Transition (DSC) High glass transition temperatures (Tg), often > 250 °C.

PART 2: Synthesis of Thiophene-Containing Polyamides

The diamine functionality of DDTD also allows for its use in the synthesis of polyamides through reaction with dicarboxylic acids or their more reactive derivatives, diacyl chlorides. Polyamides are valued for their excellent mechanical properties, wear resistance, and chemical stability. The inclusion of the thiophene unit can enhance thermal stability and introduce unique properties compared to traditional aliphatic or fully aromatic polyamides.

Reaction Principle: Polycondensation Pathways

Two primary methods can be employed for the synthesis of polyamides from DDTD:

  • Low-Temperature Solution Polycondensation with Diacyl Chlorides: This is a rapid and efficient method where the highly reactive diacyl chlorides react with the diamine in a suitable solvent at low temperatures. A base is typically added to neutralize the HCl byproduct.

  • Direct Polycondensation with Dicarboxylic Acids: This method, often facilitated by condensing agents (e.g., the Yamazaki-Higashi reaction), allows for the direct reaction of the diamine with a dicarboxylic acid at elevated temperatures.[3]

Visualizing the Polyamide Synthesis Workflow

G cluster_0 Low-Temperature Solution Polycondensation cluster_1 Direct Polycondensation (Yamazaki-Higashi) DDTD Diethyl 2,5-diaminothiophene- 3,4-dicarboxylate (DDTD) Reaction1 Stirring at 0 °C to RT under N2 atmosphere DDTD->Reaction1 Diacyl_Chloride Diacyl Chloride (e.g., Terephthaloyl chloride) Diacyl_Chloride->Reaction1 Solvent_Base Solvent + Acid Scavenger (e.g., DMAc, Pyridine) Solvent_Base->Reaction1 Polyamide_Precipitate1 Polyamide Powder Reaction1->Polyamide_Precipitate1 Precipitation in Methanol/Water DDTD2 Diethyl 2,5-diaminothiophene- 3,4-dicarboxylate (DDTD) Reaction2 Heating at 100-120 °C under N2 atmosphere DDTD2->Reaction2 Dicarboxylic_Acid Dicarboxylic Acid (e.g., Isophthalic acid) Dicarboxylic_Acid->Reaction2 Condensing_System Condensing Agent System (TPP, Pyridine, LiCl/CaCl2) Condensing_System->Reaction2 Solvent2 NMP Solvent2->Reaction2 Polyamide_Precipitate2 Polyamide Powder Reaction2->Polyamide_Precipitate2 Precipitation in Methanol

Caption: Workflows for polyamide synthesis from DDTD.

Detailed Experimental Protocol: Synthesis of a DDTD-based Polyamide

This protocol outlines the synthesis of a polyamide from DDTD and Terephthaloyl Chloride.

Materials:

  • This compound (DDTD)

  • Terephthaloyl Chloride, purified by recrystallization

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve DDTD (e.g., 10 mmol) in a mixture of anhydrous DMAc and a small amount of anhydrous pyridine (as an acid scavenger).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve an equimolar amount of terephthaloyl chloride (10 mmol) in a small amount of anhydrous DMAc.

  • Add the terephthaloyl chloride solution dropwise to the stirred DDTD solution over a period of 30 minutes.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, and then at room temperature for 12-24 hours.

  • Precipitate the polyamide by pouring the viscous solution into a large volume of methanol.

  • Collect the fibrous precipitate by filtration, wash it extensively with hot water and methanol to remove any salts and unreacted monomers.

  • Dry the polyamide powder in a vacuum oven at 80-100 °C until a constant weight is achieved.

Key Experimental Considerations and Causality
  • Reactivity of Acyl Chloride: Diacyl chlorides are highly reactive and sensitive to moisture. Strict anhydrous conditions must be maintained.

  • Acid Scavenger: The polymerization reaction releases HCl, which can protonate the amine groups of the diamine, rendering them unreactive. An acid scavenger (like pyridine or triethylamine) is necessary to neutralize the HCl and allow the polymerization to proceed to high molecular weights.

  • Low Temperature: The reaction is typically carried out at low temperatures to control the high reactivity of the acyl chlorides and to minimize side reactions.

Expected Polymer Characteristics
PropertyExpected Outcome
Appearance Off-white to yellowish fibrous solid or powder.
Solubility May be soluble in polar aprotic solvents like DMAc, NMP, and DMSO, depending on the specific dicarboxylic acid used.
Thermal Stability (TGA) Good thermal stability, with decomposition temperatures typically above 350 °C.
Mechanical Properties Expected to form tough and strong materials, characteristic of aromatic polyamides.

Safety and Handling

This compound and its derivatives, as well as the solvents and reagents used in these protocols, should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each chemical.

Characterization of Synthesized Polymers

A comprehensive characterization of the synthesized polyimides and polyamides is essential to confirm their structure and evaluate their properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer backbone. For polyimides, look for characteristic imide carbonyl peaks (~1780 and 1720 cm⁻¹). For polyamides, look for the amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm, if applicable).

Conclusion

This compound is a valuable and versatile monomer for the synthesis of high-performance thiophene-containing polymers. The protocols provided herein for the synthesis of polyimides and polyamides offer a solid foundation for researchers to explore the potential of this unique building block. The resulting polymers, with their anticipated excellent thermal, mechanical, and potentially optoelectronic properties, are promising candidates for a wide range of advanced applications.

References

Application Notes and Protocols for the Synthesis of Azomethine Derivatives from Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Thiophene-Based Azomethines

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a versatile building block for the synthesis of novel organic materials. Its derivatives, particularly azomethines (also known as Schiff bases), are gaining significant attention in the fields of materials science and medicinal chemistry. The condensation reaction of DDTD with various aldehydes leads to the formation of conjugated azomethines, which are promising materials for optoelectronic applications.[1] These compounds have been investigated as p-type semiconductors, hole transporting materials in perovskite solar cells, and components of organic field-effect transistors (OFETs), owing to their thermal stability, narrow energy band gap, and reversible electrochemical oxidation properties.[2] Furthermore, certain azomethine derivatives of DDTD have demonstrated potent anticancer and antimicrobial activities, highlighting their potential in drug development.[3][4]

This guide provides a comprehensive overview of the preparation of azomethine derivatives from DDTD, offering detailed experimental protocols, mechanistic insights, and characterization guidelines for researchers, scientists, and drug development professionals.

Chemical Principles and Reaction Mechanism

The synthesis of azomethines from DDTD and aromatic aldehydes is a classic example of a nucleophilic addition-elimination reaction, specifically the formation of a Schiff base. The reaction involves the nucleophilic attack of the primary amino groups of DDTD on the electrophilic carbonyl carbon of the aldehyde.

The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic amino group.[5][6][7] The mechanism proceeds through the formation of a hemiaminal intermediate, which then undergoes dehydration to yield the stable imine (azomethine) product. The removal of water is crucial to drive the equilibrium towards the product side.[5]

Schiff_Base_Formation_Mechanism cluster_0 Protonation of Aldehyde cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Dehydration R-CHO R-CHO H+ H+ R-CHO->H+ + R-CH=O+H R-CH=O⁺H H+->R-CH=O+H R-CH=O+H_2 R-CH=O⁺H Ar-NH2 Ar-NH₂ Ar-NH2->R-CH=O+H_2 Intermediate1 R-CH(O⁺H₂)-NH₂⁺-Ar R-CH=O+H_2->Intermediate1 Intermediate1_2 R-CH(O⁺H₂)-NH₂⁺-Ar Hemiaminal R-CH(OH)-NH-Ar Intermediate1_2->Hemiaminal - H⁺ Hemiaminal_2 R-CH(OH)-NH-Ar H+_2 H⁺ H+_3 H⁺ Hemiaminal_2->H+_3 + Protonated_Hemiaminal R-CH(O⁺H₂)-NH-Ar H+_3->Protonated_Hemiaminal Imine R-CH=N-Ar (Azomethine) Protonated_Hemiaminal->Imine - H₂O, - H⁺ H2O H₂O

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Protocols

Several methods have been reported for the synthesis of azomethine derivatives of DDTD. The choice of solvent and catalyst can influence the reaction time and yield. Below are three representative protocols with varying conditions.

Reagents and Equipment

Table 1: List of Reagents and Equipment

Reagent/EquipmentPurposeSupplier/Grade
This compound (DDTD)Starting materialSigma-Aldrich, 98% or synthesized
Aromatic Aldehydes (e.g., benzaldehyde, salicylaldehyde, etc.)ReactantSigma-Aldrich, Reagent grade
n-ButanolSolventFisher Scientific, ACS grade
TolueneSolventSigma-Aldrich, Anhydrous
EthanolSolvent/RecrystallizationDecon Labs, 95% or absolute
Trifluoroacetic acid (TFA)CatalystAcros Organics, 99%
Acetic Acid (Glacial)CatalystJ.T. Baker, ACS grade
Titanium(IV) chloride (TiCl₄)CatalystSigma-Aldrich, 99.9%
1,4-Diazabicyclo[2.2.2]octane (DABCO)BaseSigma-Aldrich, 98%
ChloroformSolvent/PurificationFisher Scientific, ACS grade
Activated CharcoalDecolorizing agentSigma-Aldrich
Round-bottom flasksReaction vesselStandard glassware
Reflux condenserReaction setupStandard glassware
Magnetic stirrer with hotplateAgitation and heatingStandard laboratory equipment
Buchner funnel and filter paperFiltrationStandard laboratory equipment
Rotary evaporatorSolvent removalStandard laboratory equipment
Thin Layer Chromatography (TLC) platesReaction monitoringSilica gel coated
Protocol 1: Acetic Acid Catalysis in n-Butanol

This is a straightforward and commonly used method.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add this compound (DDTD) (1.0 g, 3.87 mmol).

  • Add the desired aromatic aldehyde (7.74 mmol, 2 molar equivalents).

  • Add 30 mL of n-butanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or chloroform) to obtain the pure azomethine derivative.[8]

Protocol 2: Trifluoroacetic Acid (TFA) Catalysis in Toluene

This method utilizes a stronger acid catalyst, which can be beneficial for less reactive aldehydes.

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve DDTD (0.5 g, 1.94 mmol) in 20 mL of anhydrous toluene.

  • Add the aromatic aldehyde (3.88 mmol, 2 molar equivalents).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (1-2 drops).

  • Fit the flask with a reflux condenser and a calcium chloride drying tube.

  • Reflux the mixture for 12-24 hours with magnetic stirring.[9]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the resulting solid by recrystallization or column chromatography on silica gel.

Protocol 3: Lewis Acid Catalysis in Toluene

This protocol employs a Lewis acid catalyst system, which can be effective and provide high yields.[6][10]

Step-by-Step Procedure:

  • In a 100 mL three-necked flask under a nitrogen atmosphere, dissolve the aromatic aldehyde (4.0 mmol, 2.05 molar equivalents) and DABCO (4.0 mmol) in 25 mL of anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TiCl₄ (2.0 mmol) in toluene to the solution.

  • Add a solution of DDTD (0.5 g, 1.94 mmol) in 10 mL of anhydrous toluene dropwise to the reaction mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.[10]

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the mixture and quench it by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by flash chromatography on silica gel.[10]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization reagents Combine DDTD, Aldehyde, Solvent, and Catalyst reflux Heat to Reflux (40 min - 24 h) reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter evaporate Solvent Evaporation (if no precipitate) cool->evaporate recrystallize Recrystallization filter->recrystallize chromatography Column Chromatography evaporate->chromatography analysis NMR, FT-IR, MS, Elemental Analysis recrystallize->analysis chromatography->analysis

Caption: General experimental workflow for azomethine synthesis.

Characterization of Azomethine Derivatives

Thorough characterization is essential to confirm the successful synthesis and purity of the azomethine derivatives.

Table 2: Spectroscopic Data for a Representative Azomethine Derivative

TechniqueExpected Observations
¹H NMR - Signal for the imine proton (-CH=N-) as a singlet in the range of 8.0-8.8 ppm.[1][11] - Disappearance of the aldehyde proton signal. - Signals for the aromatic protons in the typical range of 7.0-8.0 ppm. - Signals for the ethyl ester groups (quartet around 4.1-4.3 ppm and triplet around 1.2-1.3 ppm).[1]
¹³C NMR - Signal for the imine carbon (-CH=N-) around 160-165 ppm. - Signals for the carbonyl carbons of the ester groups.
FT-IR (cm⁻¹) - A characteristic absorption band for the imine unit (C=N) in the range of 1615-1692 cm⁻¹.[2][11] - Disappearance of the C=O stretching band of the aldehyde. - The presence of C=O stretching from the ester groups. - N-H stretching bands of the unreacted amino group might be observed if only one amino group has reacted.[2]
Mass Spec. - Molecular ion peak corresponding to the calculated mass of the product.
Elemental Analysis - The calculated and found percentages of C, H, and N should be in close agreement.

Troubleshooting and Key Considerations

  • Low Yield: Ensure anhydrous conditions, especially for Protocols 2 and 3, as water can shift the equilibrium back to the reactants. The reaction time may need to be extended.

  • Incomplete Reaction: If TLC shows the presence of starting materials, consider increasing the amount of catalyst or switching to a more effective one (e.g., from acetic acid to TFA).

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative. A gradient elution system (e.g., hexane/ethyl acetate) is often effective.

  • Solubility Issues: DDTD and some aldehydes may have limited solubility in certain solvents at room temperature. Gentle warming can aid dissolution before initiating the reaction.

Conclusion

The synthesis of azomethine derivatives from this compound offers a versatile platform for the development of novel materials with exciting applications in organic electronics and medicinal chemistry. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize and characterize these valuable compounds. The protocols and guidelines presented here provide a solid foundation for the successful preparation and exploration of this promising class of thiophene derivatives.

References

functionalization of the amino groups on Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of Amino Groups on Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Abstract

This compound (DDTD) is a highly versatile heterocyclic building block, distinguished by a synthetically accessible thiophene core flanked by two nucleophilic amino groups and two electron-withdrawing diethyl ester functionalities.[1][2] This unique electronic and structural arrangement makes DDTD an invaluable scaffold for the development of novel compounds in medicinal chemistry and materials science.[2][3] Functionalization of the C2 and C5 amino groups opens a gateway to a vast chemical space, enabling the synthesis of derivatives with significant potential as anticancer and antimicrobial agents, as well as precursors for advanced organic electronic materials like conducting polymers.[4][5][6][7][8] This document provides a detailed guide for researchers, offering in-depth protocols and the scientific rationale for several key functionalization strategies targeting the amino groups of DDTD.

Core Scientific Principles: Understanding the Reactivity of DDTD

The synthetic utility of DDTD is rooted in the nucleophilicity of its two primary amino groups. These groups readily react with a wide array of electrophiles. However, the reactivity is modulated by the heterocyclic core and the adjacent ester substituents. The electron-withdrawing nature of the carboxylate groups at the C3 and C4 positions decreases the electron density of the thiophene ring, which in turn slightly attenuates the basicity and nucleophilicity of the amino groups compared to simple alkylamines.

A critical consideration in the functionalization of DDTD is chemoselectivity . As the two amino groups are chemically equivalent, reactions with one equivalent of an electrophile can lead to a statistical mixture of mono-substituted, di-substituted, and unreacted starting material. Therefore, achieving high yields of di-substituted products is often the most straightforward approach, employing at least two equivalents of the electrophilic reagent. Protocols aiming for mono-functionalization require careful control over stoichiometry and reaction conditions.

This guide will focus on robust protocols for the exhaustive di-functionalization of DDTD.

Experimental Workflows & Protocols

The functionalization of DDTD can be approached through several high-yield pathways. The general experimental workflow involves the reaction of DDTD with an appropriate electrophile, often in the presence of a base or catalyst, followed by purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DDTD This compound (DDTD) ReactionVessel Combine Reagents Stir under Inert Atmosphere (N2) Apply Heat (if required) DDTD->ReactionVessel Electrophile Electrophile (≥2 eq.) (e.g., Aldehyde, Acyl Chloride, Isocyanate) Electrophile->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene, THF, DMF) Solvent->ReactionVessel Base Base / Catalyst (if required) Base->ReactionVessel TLC Monitor Reaction Progress (TLC) ReactionVessel->TLC Quench Quench Reaction / Remove Solvent TLC->Quench Upon Completion Purify Purification (Recrystallization / Chromatography) Quench->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Product Di-functionalized DDTD Derivative Characterize->Product

Caption: General experimental workflow for the di-functionalization of DDTD.

Synthesis of Bis-Schiff Bases (Imines) via Condensation

The reaction of DDTD with aldehydes is a robust method for synthesizing conjugated bis-azomethine compounds, which are of interest for their electronic properties and potential applications in organic electronics.[9][10] This condensation reaction is typically catalyzed by an acid or, in this case, a Lewis acid like titanium tetrachloride (TiCl₄), which activates the aldehyde carbonyl group towards nucleophilic attack.

Caption: Synthesis of Bis-Schiff Base derivatives from DDTD.

Protocol: Synthesis of Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate [9]

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous toluene (25 mL).

  • Addition of Aldehyde: Add 2-furaldehyde (2.2 equivalents) to the toluene.

  • Lewis Acid and Base: Cool the mixture to 0 °C in an ice bath. Subsequently add DABCO (1,4-diazabicyclo[2.2.2]octane, a non-nucleophilic base) and TiCl₄ (as a 1M solution in toluene) dropwise. Causality: TiCl₄ is a strong Lewis acid that coordinates to the carbonyl oxygen of the aldehyde, making it more electrophilic. DABCO acts as a base to facilitate the reaction.

  • Addition of DDTD: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for two hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.[9]

Synthesis of Bis-Amides via Acylation

Acylation of the amino groups to form stable amides is a fundamental transformation in organic synthesis. This reaction is typically performed using a reactive carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl).

Caption: General acylation reaction of DDTD to form bis-amides.

Protocol: General Procedure for Bis-Acylation

  • Setup: Dissolve DDTD (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) in a flask under a nitrogen atmosphere. Add a non-nucleophilic base like triethylamine (Et₃N) or pyridine (2.5 equivalents).

  • Addition of Acylating Agent: Cool the solution to 0 °C. Add the acyl chloride or anhydride (2.2 equivalents) dropwise via a syringe. Causality: The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. If using CH₂Cl₂, transfer the mixture to a separatory funnel, wash sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[11]

Synthesis of Bis-Ureas and Bis-Thioureas

The formation of urea or thiourea linkages is highly valuable in medicinal chemistry, as these moieties are excellent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[12] The synthesis is straightforward, involving the nucleophilic addition of the amino groups to isocyanates or isothiocyanates, respectively. This reaction typically proceeds without the need for a catalyst.

Caption: Synthesis of bis-urea (X=O) and bis-thiourea (X=S) derivatives.

Protocol: General Procedure for Bis-(Thio)Urea Synthesis [13]

  • Setup: Dissolve DDTD (1.0 equivalent) in a suitable solvent like THF or ethanol in a round-bottom flask.

  • Reagent Addition: Add the desired isocyanate or isothiocyanate (2.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux if the reaction is sluggish (monitor by TLC). The product often precipitates from the reaction mixture upon formation.

  • Isolation: If a precipitate forms, cool the mixture and collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent.

  • Purification: If no precipitate forms, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or trituration with a non-polar solvent like hexanes or diethyl ether to remove any unreacted isothiocyanate.

Synthesis of Bis-N-Aryl Derivatives via Buchwald-Hartwig Cross-Coupling

For the formation of C(aryl)-N bonds, the palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method.[14][15] This reaction couples the amino groups of DDTD with aryl halides. It requires a palladium catalyst, a phosphine ligand, and a strong base.

Causality: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15] The choice of ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.[16][17]

Caption: Buchwald-Hartwig cross-coupling for N-arylation of DDTD.

Protocol: General Procedure for Bis-N-Arylation

  • Inert Setup: To a flame-dried Schlenk flask, add the aryl halide (2.2 eq), DDTD (1.0 eq), a strong base such as sodium tert-butoxide (NaOtBu, 2.5 eq), the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via cannula.

  • Reaction: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Data Summary & Comparison

The choice of functionalization method depends on the desired properties of the final molecule. The following table summarizes the key aspects of the discussed protocols.

Functionalization TypeElectrophileKey ReagentsSolventTemperatureKey Advantages
Schiff Base Aldehyde (R-CHO)TiCl₄, DABCOTolueneRefluxForms extended conjugated systems.[9]
Acylation Acyl Chloride (R-COCl)Pyridine or Et₃NTHF, CH₂Cl₂0 °C to RTCreates stable, neutral amide bonds.
Urea Formation Isocyanate (R-NCO)None neededTHF, EthanolRT to RefluxIntroduces H-bond donor/acceptor sites.[12]
Thiourea Formation Isothiocyanate (R-NCS)None neededTHF, EthanolRT to RefluxExcellent H-bonding capabilities.[12][18]
N-Arylation Aryl Halide (Ar-X)Pd Catalyst, Ligand, BaseToluene, Dioxane80-110 °CForms direct C-N aryl bonds; highly versatile.[14][19]

Conclusion

This compound is a cornerstone building block for constructing complex molecular architectures. The protocols detailed herein for Schiff base formation, acylation, (thio)urea synthesis, and N-arylation provide reliable and versatile pathways to a wide range of functionalized derivatives. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the synthetic potential of DDTD to advance projects in drug discovery, materials science, and beyond.

References

Application Notes and Protocols: The Role of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate in Organic Solar Cell Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the pivotal role of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) in the landscape of organic solar cell (OSC) research. This document outlines the synthesis of novel donor-acceptor (D-A) conjugated polymers derived from DDTD and details the protocols for fabricating and characterizing high-performance organic photovoltaic devices.

Introduction: The Strategic Importance of Thiophene Derivatives in Organic Photovoltaics

Organic solar cells have garnered significant attention as a promising renewable energy technology due to their potential for low-cost fabrication, mechanical flexibility, and tunable electronic properties.[1][2] At the heart of these devices lies the photoactive layer, a blend of electron-donating and electron-accepting organic semiconductor materials. Thiophene-based conjugated polymers have emerged as a cornerstone for high-performance donor materials owing to their excellent charge transport properties, structural versatility, and broad absorption spectra.[3][4]

This compound (DDTD) is a versatile chemical intermediate characterized by a thiophene ring functionalized with two amino groups and two ethyl ester moieties.[5] While it has been explored for various applications, including the synthesis of anticancer and antimicrobial agents, its potential as a monomer for novel conjugated polymers in organic solar cell research is a compelling area of investigation. The diamino functionality of DDTD serves as a reactive handle for the synthesis of thieno[3,4-b]pyrazine-based polymers, a class of materials known for their low bandgaps and excellent photovoltaic performance.[3][6]

This guide will elucidate the pathway from DDTD to a functional organic solar cell, providing detailed protocols and the scientific rationale behind each step.

From Monomer to Polymer: Synthesis of a DDTD-Derived Donor-Acceptor Polymer

The unique structure of DDTD allows for its conversion into a thieno[3,4-b]pyrazine-based monomer, which can then be polymerized to yield a donor-acceptor conjugated polymer. The thieno[3,4-b]pyrazine unit acts as an electron-accepting moiety, which, when copolymerized with an electron-donating unit, results in a polymer with a low bandgap, a desirable characteristic for absorbing a broad range of the solar spectrum.

Proposed Synthetic Pathway

The following is a proposed multi-step synthesis to prepare a D-A copolymer starting from DDTD. This pathway is based on established synthetic methodologies for thieno[3,4-b]pyrazine-based polymers.[3][6]

Synthetic Pathway DDTD Diethyl 2,5-diaminothiophene- 3,4-dicarboxylate (DDTD) Diaminothiophene 2,5-Diaminothiophene DDTD->Diaminothiophene Hydrolysis & Decarboxylation TP_Monomer Thieno[3,4-b]pyrazine Monomer Diaminothiophene->TP_Monomer Condensation with 1,2-Diketone Polymer Donor-Acceptor Copolymer TP_Monomer->Polymer Polymerization (e.g., Suzuki Coupling)

Caption: Proposed synthetic route from DDTD to a donor-acceptor copolymer.

Protocol: Synthesis of Thieno[3,4-b]pyrazine Monomer

This protocol describes the conversion of DDTD to a polymerizable thieno[3,4-b]pyrazine monomer.

Step 1: Hydrolysis and Decarboxylation of DDTD

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Hydrolysis: Add an aqueous solution of a strong base (e.g., sodium hydroxide, 4 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Acidification & Decarboxylation: After cooling to room temperature, carefully acidify the mixture with a mineral acid (e.g., hydrochloric acid) until a pH of ~2 is reached. The resulting diacid will precipitate. The diacid can then be decarboxylated by heating in a high-boiling point solvent to yield 2,5-diaminothiophene.

  • Purification: The crude 2,5-diaminothiophene can be purified by recrystallization or column chromatography.

Step 2: Condensation with a 1,2-Diketone

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 2,5-diaminothiophene (1 equivalent) and a suitable 1,2-diketone (e.g., 2,3-butanedione, 1 equivalent) in a solvent like glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice water. The precipitated solid is the desired thieno[3,4-b]pyrazine monomer.

  • Purification: The crude monomer is collected by filtration, washed with water, and purified by recrystallization or sublimation.

Protocol: Polymerization via Suzuki Coupling

This protocol outlines the synthesis of a donor-acceptor copolymer using the prepared thieno[3,4-b]pyrazine monomer and a suitable comonomer.

  • Reaction Setup: To a Schlenk flask, add the thieno[3,4-b]pyrazine monomer (1 equivalent), a diboronic ester comonomer (e.g., a fluorene or carbazole derivative, 1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous K₂CO₃ solution).

  • Solvent: Add a degassed solvent mixture, such as toluene and water.

  • Polymerization: Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours.

  • Purification: After cooling, the polymer is precipitated by adding the reaction mixture to a non-solvent like methanol. The polymer is then collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

Characterization of the DDTD-Derived Polymer

Thorough characterization of the synthesized polymer is crucial to understand its properties and suitability for organic solar cell applications.

Property Technique Purpose
Molecular Weight Gel Permeation Chromatography (GPC)To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
Optical Properties UV-Vis SpectroscopyTo determine the absorption spectrum in solution and as a thin film, and to estimate the optical bandgap.
Electrochemical Properties Cyclic Voltammetry (CV)To determine the HOMO and LUMO energy levels and the electrochemical bandgap.[7]
Thermal Stability Thermogravimetric Analysis (TGA)To assess the decomposition temperature and thermal stability of the polymer.

Fabrication of Organic Solar Cells

The performance of the synthesized polymer is evaluated by fabricating and testing a bulk heterojunction (BHJ) organic solar cell.

Device Architecture

A common device architecture for organic solar cells is the inverted structure, which offers improved stability.

Device Architecture cluster_0 Inverted Organic Solar Cell ITO ITO Glass ETL Electron Transport Layer (ETL) (e.g., ZnO) ITO->ETL ActiveLayer Active Layer (Polymer:PCBM Blend) ETL->ActiveLayer HTL Hole Transport Layer (HTL) (e.g., PEDOT:PSS) ActiveLayer->HTL Anode Anode (e.g., Ag or Au) HTL->Anode

Caption: Schematic of an inverted bulk heterojunction organic solar cell.

Protocol: Device Fabrication

This protocol describes the step-by-step fabrication of an organic solar cell.[2]

  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a solution of a suitable ETL material (e.g., a ZnO nanoparticle solution) onto the cleaned ITO substrate and anneal at the recommended temperature.

  • Active Layer Deposition: Prepare a blend solution of the synthesized DDTD-derived polymer and an acceptor material (e.g., PC₇₁BM) in a suitable solvent like chlorobenzene or o-dichlorobenzene. Spin-coat the active layer solution onto the ETL in a nitrogen-filled glovebox. Anneal the film at an optimized temperature to improve the morphology.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of an HTL material (e.g., PEDOT:PSS) on top of the active layer and anneal.[8]

  • Anode Deposition: Deposit the metal anode (e.g., silver or gold) by thermal evaporation through a shadow mask to define the device area.

Characterization of Photovoltaic Performance

The performance of the fabricated solar cells is evaluated under standard testing conditions.

Parameter Description Measurement Technique
Current Density-Voltage (J-V) Characteristics Measures the current density as a function of the applied voltage under simulated solar illumination (AM 1.5G, 100 mW/cm²). From this, the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are determined.Solar Simulator and Source Meter
External Quantum Efficiency (EQE) Measures the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength.EQE Measurement System

Conclusion and Future Outlook

This compound presents a promising and versatile building block for the synthesis of novel donor-acceptor conjugated polymers for organic solar cell applications. The synthetic pathway outlined in these notes, based on the formation of a thieno[3,4-b]pyrazine core, offers a route to low bandgap materials with tunable electronic properties. The detailed protocols for polymer synthesis, device fabrication, and characterization provide a solid foundation for researchers to explore the potential of DDTD-derived materials in advancing the field of organic photovoltaics. Future research should focus on optimizing the comonomer units and side-chain engineering to further enhance the performance and stability of these promising materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. The synthesis, typically achieved through the Gewald reaction, is a powerful method for constructing polysubstituted 2-aminothiophenes.[1][2] However, like any multicomponent reaction, it can present challenges. This document offers field-proven insights to navigate these issues effectively.

I. Understanding the Core Synthesis: The Gewald Reaction

The Gewald reaction is a one-pot synthesis that involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene.[1] In the specific case of this compound, the reaction proceeds through a variation of the Gewald synthesis.

Reaction Mechanism Overview

The mechanism of the Gewald reaction has been a subject of study for a considerable time.[1] The initial and critical step is a Knoevenagel condensation.[1][3][4][5] The subsequent steps involving the addition of elemental sulfur are complex and can proceed through various polysulfide intermediates.[3][4][5] The final cyclization and aromatization lead to the stable thiophene ring.[1][5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield is a common frustration, often stemming from several key factors. Let's break down the potential culprits and their remedies.

Causality & Resolution:
  • Inefficient Knoevenagel Condensation: This initial step is the foundation of the entire synthesis.[1][3][4] If this equilibrium-driven reaction does not proceed efficiently, the subsequent steps leading to the thiophene product will be severely hampered.

    • Solution: Ensure your reagents are pure and anhydrous. The presence of water can interfere with the base and the condensation reaction.[6] The choice and amount of base are also critical. While various bases can be used, tertiary amines like triethylamine or morpholine are common.[2][7] Ensure you are using the correct stoichiometric amount of base to drive the reaction forward.

  • Poor Sulfur Reactivity: Elemental sulfur (S₈) needs to be activated to participate in the reaction.[2]

    • Solution: Use finely powdered sulfur to maximize its surface area and improve dispersion in the reaction mixture.[2] Ensure the reaction temperature is adequate to facilitate the opening of the sulfur ring, but not so high as to cause decomposition. Microwave irradiation has been shown to be beneficial for improving reaction times and yields in some Gewald syntheses.[1]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in balancing reaction rates and preventing side reactions or decomposition.[6]

    • Solution: The optimal temperature can be solvent-dependent. For solvents like ethanol, methanol, or DMF, temperatures around 50°C are often employed.[7] If you suspect the reaction is sluggish, a gradual increase in temperature while monitoring with TLC is advisable. Conversely, if you observe significant byproduct formation, lowering the temperature may be necessary.

  • Side Reactions Dominating: Dimerization of the Knoevenagel-Cope product can occur as a significant side reaction, leading to the formation of a six-membered ring instead of the desired thiophene.[8]

    • Solution: The reaction conditions, particularly the base and solvent, can influence the rate of dimerization versus cyclization. In some instances, under the right conditions, the dimer can even recyclize to form the aminothiophene.[8] Careful control of reactant concentrations and temperature can help favor the desired pathway.

ParameterRecommendationRationale
Reagent Purity Use anhydrous solvents and freshly distilled amines.Moisture can quench the base and inhibit the Knoevenagel condensation.[6]
Sulfur Use finely powdered elemental sulfur.Increases surface area for better reactivity.[2]
Base Use stoichiometric amounts of a suitable base (e.g., triethylamine, morpholine).Drives the initial condensation and subsequent steps.[2][7]
Temperature Optimize between 40-60°C, monitor by TLC.Balances reaction rate with minimizing side reactions and decomposition.
Issue 2: Difficulty in Product Purification

Question: My reaction seems to have worked, but I am struggling to isolate a pure product. The crude material is an oily mixture, and chromatography is challenging.

Answer:

Purification of this compound can indeed be tricky due to the nature of the product and potential impurities.

Causality & Resolution:
  • Residual Elemental Sulfur: Unreacted sulfur is a common contaminant and can make purification difficult.

    • Solution: An optimized protocol suggests pouring the reaction mixture into water and then recrystallizing the filtered solid from a mixture of ethyl acetate and hexanes. This method has been shown to effectively remove sulfur contamination and can provide the product in high purity (>98%).[9]

  • Formation of Tars and Polymeric Byproducts: Overheating or prolonged reaction times can lead to the formation of intractable tars.

    • Solution: Strict monitoring of the reaction by TLC is crucial to determine the optimal reaction time. Quenching the reaction as soon as the starting materials are consumed and the product is formed can minimize the formation of these byproducts.

  • Product Oiling Out: The product may initially precipitate as an oil rather than a solid, making filtration difficult.

    • Solution: After pouring the reaction mixture into water, vigorous stirring and scratching the inside of the flask can help induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective.

Optimized Purification Protocol:
  • Upon completion of the reaction (monitored by TLC), pour the reaction mixture into a beaker of cold water (approximately 5-10 volumes).

  • Stir the aqueous mixture vigorously for 30-60 minutes to precipitate the crude product.

  • Filter the resulting solid and wash thoroughly with water to remove any water-soluble impurities.

  • Dry the crude solid under vacuum.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure this compound as yellow needles.[9]

Issue 3: Inconsistent Reaction Outcomes

Question: I am following the same procedure, but my yields are inconsistent from one run to the next. What could be causing this variability?

Answer:

Inconsistent results in multicomponent reactions like the Gewald synthesis often point to subtle variations in reaction setup and reagent quality.

Causality & Resolution:
  • Variability in Reagent Quality: The purity of starting materials, especially the α-cyanoester and the base, can significantly impact the reaction.

    • Solution: Use reagents from a reliable source. It is good practice to purify or distill liquid reagents like triethylamine before use.[9]

  • Atmospheric Moisture: The reaction can be sensitive to moisture.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents.

  • Inefficient Stirring: In a heterogeneous mixture containing elemental sulfur, inefficient stirring can lead to localized "hot spots" and inconsistent reaction progress.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a uniform suspension and temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically obtained as yellow needles.[9] The reported melting point is in the range of 155-156°C.[9]

Q2: What are the key characterization data for this compound?

A2: The structure of this compound can be confirmed by standard spectroscopic methods.

  • ¹³C NMR (in DMSO-d₆): Expect peaks around δ = 165.6, 148.9, 104.5, 60.4, and 14.8 ppm.[9]

  • Mass Spectrometry (EI-MS): The molecular ion peak ([M]⁺) should be observed at m/z 258.1.[9]

Q3: Are there alternative, greener synthesis methods available?

A3: Yes, research into greener methodologies for the synthesis of 2-aminothiophenes is an active area.[10][11] Some approaches include the use of water as a solvent, deep eutectic solvents, and the use of heterogeneous catalysts to simplify workup and reduce waste.[10]

Q4: Can other dicarbonyl compounds be used in this synthesis?

A4: The Gewald reaction is versatile and can accommodate a range of ketones and aldehydes.[1][2] However, the specific starting materials for this compound are crucial for obtaining the desired product.

Q5: What are the primary applications of this compound?

A5: this compound and its derivatives are valuable intermediates in medicinal chemistry and materials science. They have been investigated for their potential anticancer and antimicrobial activities.[12] Additionally, they serve as building blocks for conjugated polymers and other functional materials.[13]

IV. Visualizing the Workflow and Logic

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_condensation Check Knoevenagel Condensation Efficiency start->check_condensation check_sulfur Assess Sulfur Reactivity check_condensation->check_sulfur Efficient solution_reagents Use Anhydrous Reagents & Correct Base Stoichiometry check_condensation->solution_reagents Inefficient check_temp Evaluate Reaction Temperature check_sulfur->check_temp Good solution_sulfur Use Finely Powdered Sulfur / Consider Microwave check_sulfur->solution_sulfur Poor check_side_reactions Investigate Side Reactions check_temp->check_side_reactions Optimal solution_temp Optimize Temperature (e.g., 40-60°C) & Monitor check_temp->solution_temp Suboptimal solution_side_reactions Adjust Conditions to Favor Cyclization check_side_reactions->solution_side_reactions Dominant end Improved Yield solution_reagents->end solution_sulfur->end solution_temp->end solution_side_reactions->end

Caption: A flowchart illustrating the decision-making process for troubleshooting low yields.

General Synthesis and Purification Workflow

Synthesis_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Reactants + Sulfur + Base in Solvent reaction Heat & Stir (e.g., 50°C) reagents->reaction monitoring Monitor by TLC reaction->monitoring quench Pour into Water monitoring->quench precipitate Stir to Precipitate Crude Product quench->precipitate filter_wash Filter & Wash with Water precipitate->filter_wash dry Dry Crude Solid filter_wash->dry recrystallize Recrystallize (EtOAc/Hexanes) dry->recrystallize pure_product Pure Yellow Needles recrystallize->pure_product

Caption: A step-by-step workflow for the synthesis and purification of DDTD.

V. References

  • Gewald Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Gewald reaction. Wikipedia. --INVALID-LINK--

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(21), 15386–15396. --INVALID-LINK--

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. --INVALID-LINK--

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. --INVALID-LINK--

  • Tashkhodjaev, B., et al. (2014). Discovery of this compound derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-745. --INVALID-LINK--

  • Bourgeaux, M., Vomscheid, S., & Skene, W. G. (2007). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. Synthetic Communications, 37(20), 3539-3544. --INVALID-LINK--

  • Bourgeaux, M., Vomscheid, S., & Skene, W. G. (2007). Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. University of Montreal. --INVALID-LINK--

  • Putz, G., & Putz, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. --INVALID-LINK--

  • Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. ResearchGate. --INVALID-LINK--

  • Dufresne, S., et al. (2007). Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 1), o249–o251. --INVALID-LINK--

  • Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597-621. --INVALID-LINK--

  • 2,5-Diaminothiophene-3,4-dicarboxylic acid diethyl ester synthesis. ChemicalBook. --INVALID-LINK--

  • Gewald Reaction. J&K Scientific LLC. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yields in Diethyl Oxalate Mediated Synthesis. Benchchem. --INVALID-LINK--

  • Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. --INVALID-LINK--

  • Putz, G., & Putz, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. --INVALID-LINK--

  • 2,5-Diaminothiophene-3,4-dicarboxylic acid diethyl ester. LookChem. --INVALID-LINK--

  • Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate - Data Sheet. United States Biological. --INVALID-LINK--

  • Koutentis, P. A., et al. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 27(22), 7793. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • This compound. Georganics. --INVALID-LINK--

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. --INVALID-LINK--

  • Alternative diamine synthesis routes. Bio4MatPro. --INVALID-LINK--

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Applied and Industrial Sciences. --INVALID-LINK--

  • Green Methodologies For The Synthesis of 2 Aminothiophene. Scribd. --INVALID-LINK--

  • Iwan, A., et al. (2022). Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. International Journal of Molecular Sciences, 23(15), 8160. --INVALID-LINK--

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Benchchem. --INVALID-LINK--

References

Technical Support Center: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD). This resource is designed for researchers, medicinal chemists, and materials scientists to navigate the common challenges associated with the purification of this versatile thiophene derivative. As a compound of significant interest in pharmaceutical research and materials science, achieving high purity is paramount for reliable downstream applications[1][2][3]. This guide provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of DDTD, often via the Gewald reaction, can introduce several types of impurities. The most common are:

  • Unreacted Elemental Sulfur: The Gewald reaction utilizes elemental sulfur. If not consumed completely or managed properly, it can contaminate the crude product, often imparting a strong yellow color.

  • Polymeric By-products: Thiophene derivatives can be prone to polymerization, especially under elevated temperatures. These by-products are often dark, tarry substances that can be difficult to remove.[4]

  • Starting Material Residues: Incomplete reaction can leave behind the initial nitrile and ketone/ester starting materials.

  • Oxidation Products: The amino groups on the thiophene ring are susceptible to oxidation, which can lead to colored impurities, particularly if the compound is exposed to air for extended periods, especially in solution.

Q2: What is the most effective general-purpose method for purifying crude DDTD?

A2: For most common impurities, recrystallization is a highly effective, scalable, and economical method. A mixed solvent system of ethyl acetate and hexanes has been reported to yield the product as yellow needles with purity exceeding 98%.[4][5] This method is particularly adept at removing residual elemental sulfur and other polar/nonpolar impurities. For more challenging separations, such as removing structurally similar by-products, flash column chromatography is the preferred alternative.[5][6]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended for purity confirmation:

  • Melting Point: A sharp melting point in the range of 155–156°C is a strong indicator of high purity.[4] A broad or depressed melting range suggests the presence of impurities.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The proton NMR should show clean, sharp signals corresponding to the ethyl ester groups and the amine protons. The ¹³C NMR spectrum is also characteristic and can help identify minor impurities that may not be obvious in the proton spectrum.[4]

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good sign of purity. It is also an essential tool for developing conditions for column chromatography.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₀H₁₄N₂O₄S, MW: 258.30 g/mol ).[4][7] The observation of the molecular ion peak [M]+ at m/z 258.1 is characteristic.[4]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula.[4]

PropertyExpected Value/ObservationSource
Appearance Yellow needles or crystalline solid[4][5]
Molecular Formula C₁₀H₁₄N₂O₄S[1][7]
Molecular Weight 258.30 g/mol [4][7]
Melting Point 155–156 °C[4]
¹³C NMR (DMSO-d6) δ (ppm): 165.6, 148.9, 104.5, 60.4, 14.8[4]
Mass Spec (EI-MS) m/z 258.1 ([M]+, 80%)[4]

Q4: What are the recommended storage conditions for DDTD?

A4: this compound is stable at room temperature.[4] However, to prevent potential long-term degradation such as oxidation of the amino groups, it is best stored in a cool, dark, and dry environment. For long-term storage, keeping it in a sealed container under an inert atmosphere (e.g., nitrogen or argon) at -20°C is recommended.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Purification Workflow Decision Tree

G start Crude DDTD Product check_purity Assess Crude Purity (TLC, ¹H NMR) start->check_purity recrystallize Recrystallization (Ethyl Acetate/Hexanes) check_purity->recrystallize Single major spot Minor baseline/solvent impurities column Flash Column Chromatography (Silica Gel) check_purity->column Multiple spots close in Rf Oily/Tarry consistency reassess Re-assess Purity recrystallize->reassess column->reassess final_product Pure DDTD (>98%) reassess->column Impurities Persist reassess->final_product Purity Confirmed

Caption: Decision tree for selecting a primary purification method.

Problem 1: After recrystallization, my yield is very low.

  • Plausible Cause 1: Using too much solvent. The most common reason for low recovery is dissolving the product in an excessive volume of the primary solvent (ethyl acetate). DDTD has some solubility even in the cold solvent, and using too much will keep a significant portion of your product in the mother liquor.

    • Solution: Use the minimum amount of hot ethyl acetate required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until everything just dissolves.

  • Plausible Cause 2: Cooling the solution too quickly. Rapid cooling (e.g., placing the flask directly in an ice bath) promotes the formation of very small crystals or an amorphous powder, which can be difficult to filter and may trap impurities.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once it has reached room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.

  • Plausible Cause 3: Adding the anti-solvent (hexanes) too quickly. Dumping in the hexanes can cause the product to "crash out" of the solution as an impure oil or fine powder rather than forming well-ordered crystals.

    • Solution: Add the hexanes slowly, dropwise, to the warm ethyl acetate solution until you observe persistent cloudiness (the point of saturation). Then, allow the solution to begin its slow cooling process.

Troubleshooting Low Recrystallization Yield

G start Low Recrystallization Yield check_volume Was minimal hot solvent used? start->check_volume check_cooling Was cooling slow and gradual? check_volume->check_cooling Yes solution_volume Action: Reduce initial solvent volume. Add solvent portion-wise to hot mixture. check_volume->solution_volume No check_antisolvent Was anti-solvent added slowly? check_cooling->check_antisolvent Yes solution_cooling Action: Allow to cool to RT on benchtop before moving to ice bath. check_cooling->solution_cooling No solution_antisolvent Action: Add hexanes dropwise to warm solution until persistent turbidity. check_antisolvent->solution_antisolvent No recover Recover product from mother liquor by partial solvent evaporation & cooling. check_antisolvent->recover Yes solution_volume->recover solution_cooling->recover solution_antisolvent->recover

Caption: Troubleshooting workflow for low recrystallization yield.

Problem 2: My final product has a persistent yellow/orange color, but the NMR looks clean.

  • Plausible Cause: The inherent color of DDTD is pale to bright yellow.[4] However, a deep orange or brown hue may indicate trace amounts of highly colored impurities, possibly from oxidation or polymerization, that are below the detection limit of NMR.

    • Solution 1: Perform a second recrystallization. This is often sufficient to remove residual colored impurities.

    • Solution 2: If color persists, pass a solution of the material through a short plug of silica gel using a solvent system like 20-30% ethyl acetate in hexanes. This will often adsorb the highly polar, colored impurities at the top of the plug while allowing the desired product to elute.

Problem 3: My product streaks badly on a silica TLC plate during column chromatography.

  • Plausible Cause: The two basic amino groups on the thiophene ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents clean elution and causes streaking.

    • Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) to the ethyl acetate/hexane mobile phase will neutralize the acidic sites on the silica, leading to sharp, well-defined spots and improved separation.[9]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a reported high-yield synthesis and purification method.[4]

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal volume of ethyl acetate (e.g., start with 10-15 mL) and heat the mixture to a gentle reflux with stirring.

  • Achieve Saturation: Continue adding ethyl acetate in small portions (1-2 mL at a time) until the solid has completely dissolved. Causality Note: Using the minimum volume of hot solvent is critical for maximizing recovery.

  • Hot Filtration (Optional): If insoluble impurities (like residual sulfur or polymers) are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Initiate Crystallization: Remove the flask from the heat source. Begin adding hexanes dropwise with continuous stirring. The goal is to find the point of saturation where the solution becomes slightly and persistently cloudy.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed, for several hours or overnight. Causality Note: Slow cooling allows for the formation of large, well-ordered crystals, which are typically higher in purity.

  • Maximize Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the resulting yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexanes to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a free-flowing, crystalline solid.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing impurities with similar polarity to the product.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of ethyl acetate (EtOAc) in hexanes. An ideal system will give the product (DDTD) an Rf value of approximately 0.25-0.35. A common starting point is 20-30% EtOAc/Hexane.[9] If streaking is observed, add 0.5% triethylamine to the solvent mixture.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude DDTD in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column by applying positive pressure (flash chromatography). Begin eluting with the chosen solvent system.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.

References

common side reactions in the synthesis of diaminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of diaminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemistry of the challenges you may encounter in the lab. Our goal is to equip you with the expertise to navigate the complexities of diaminothiophene synthesis and validate your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of diaminothiophenes, with a focus on the widely used Gewald reaction for 2-aminothiophenes and potential challenges in other synthetic routes.

Issue 1: Low or No Yield of the Desired 2-Aminothiophene in a Gewald Reaction

Question: I am performing a Gewald synthesis to obtain a 2-aminothiophene derivative, but I am consistently getting a low yield, or in some cases, no product at all. What are the likely causes and how can I optimize my reaction?

Answer:

Low yields in the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, are a common challenge.[1] The issue often lies in one of the key stages of the reaction: the initial Knoevenagel-Cope condensation or the subsequent sulfur addition and cyclization.[2]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation The choice of base is critical for this step. For less reactive carbonyl compounds, consider switching to a stronger base such as piperidine or morpholine, from a weaker one like triethylamine.[3] The condensation also produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.[3]
Poor Sulfur Solubility or Reactivity Elemental sulfur (S8) can be poorly soluble and unreactive. Ensure you are using a polar solvent like ethanol, methanol, or DMF to enhance solubility.[3] Gentle heating (40-60 °C) can improve sulfur's reactivity, but be cautious as excessive heat can promote side reactions.[3]
Steric Hindrance If your starting materials are sterically hindered, a one-pot reaction may not be efficient. A two-step procedure, where the α,β-unsaturated nitrile is first isolated from the Knoevenagel-Cope condensation and then reacted with sulfur and base, can be more effective.[3] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for challenging substrates.[2]
Incorrect Stoichiometry Ensure the purity of your starting materials and measure them precisely. Impurities or inaccurate measurements can significantly impact the reaction outcome.[3]
Issue 2: Significant Formation of Byproducts in Diaminothiophene Synthesis

Question: My reaction mixture contains a significant amount of byproducts, which is complicating the purification of my target diaminothiophene. What are these byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a frequent hurdle in thiophene synthesis. The nature of these impurities depends on the specific synthetic route employed.

Common Byproducts and Mitigation Strategies:

Synthetic Route Common Byproduct(s) Mitigation Strategy
Gewald Reaction Unreacted Starting Materials: Incomplete reaction leads to residual carbonyl and active methylene compounds.[3] Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the cyclization is slow.[3] Dimerization/Polymerization: Self-condensation of starting materials or intermediates can occur.[3]Increase reaction time, optimize temperature, or consider a more effective catalyst to drive the reaction to completion.[3] Ensure sufficient sulfur is present and the reaction conditions (temperature, base) are suitable for cyclization.[3] Adjust reactant concentrations, modify the rate of reagent addition, or change the solvent to disfavor self-condensation.[3]
Paal-Knorr Synthesis Furan derivatives: A competing dehydration pathway can lead to the formation of furans instead of thiophenes.[4]Use a sufficient excess of the sulfurizing agent (e.g., Lawesson's reagent, P₄S₁₀) to favor the sulfurization pathway.[4] Optimize the reaction temperature, as higher temperatures may favor furan formation.
Fiesselmann Synthesis Thioacetals: These can form as byproducts, particularly in the absence of an alcohol.[5]The addition of an alcohol to the reaction mixture can favor the formation of the desired monoadduct over the thioacetal.[5]
Issue 3: Difficulty in Purifying the Crude Diaminothiophene Product

Question: I am struggling with the purification of my crude diaminothiophene. What are the best practices for isolating a pure product?

Answer:

Purification can be challenging due to the nature of the diaminothiophene product and the presence of various impurities. A combination of techniques is often necessary.

Purification Protocol:

  • Initial Work-up: After the reaction is complete, the crude product is often precipitated by pouring the reaction mixture into cold water. The solid can then be collected by filtration.

  • Recrystallization: This is a powerful technique for removing many impurities. The choice of solvent is crucial and may require some screening. Common solvents for recrystallization of aminothiophenes include ethanol, methanol, or mixtures of solvents like ethanol/water.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel is effective. A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute the components. The polarity of the solvent system should be optimized based on the polarity of your target compound and the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction for synthesizing 2-aminothiophenes?

A1: The Gewald reaction proceeds through a three-step sequence:

  • Knoevenagel-Cope Condensation: A ketone or aldehyde undergoes a base-catalyzed condensation with an α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[2]

  • Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is complex and not fully understood, but it is thought to involve the formation of a polysulfide intermediate.[5]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.[2]

Q2: Are there alternative methods for synthesizing diaminothiophenes besides the Gewald reaction?

A2: Yes, several other methods can be employed or adapted to synthesize diaminothiophenes:

  • Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source.[4][6] While not directly yielding aminothiophenes, appropriately substituted dicarbonyl compounds could be used.

  • Hinsberg Thiophene Synthesis: This route utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[2]

  • Fiesselmann Thiophene Synthesis: This synthesis involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters.[5] A variation using a nitrile group instead of an ester can lead to 3-aminothiophenes.[5]

  • Domino Reactions: Convenient one-pot syntheses for asymmetrically substituted 3,4-diaminothieno[2,3-b]thiophenes have been developed using domino reactions starting from malononitrile and carbon disulfide.[7]

Q3: How does the choice of base affect the Gewald reaction?

A3: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation.[3] Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine are commonly used.[3] The strength of the base can significantly impact the reaction rate and yield. For less reactive ketones, a stronger base is often necessary to efficiently generate the carbanion for the condensation.[3]

Q4: Can microwave irradiation be beneficial for diaminothiophene synthesis?

A4: Yes, microwave irradiation has been shown to be beneficial, particularly for the Gewald reaction. It can lead to improved yields and significantly reduced reaction times, especially for substrates that are challenging to react under conventional heating.[2]

Visualizing the Gewald Reaction and Its Side Reactions

The following diagram illustrates the main pathway of the Gewald reaction and a common side reaction, the dimerization of the Knoevenagel-Cope intermediate.

Gewald_Reaction Start Ketone/Aldehyde + Active Methylene Nitrile Intermediate α,β-Unsaturated Nitrile (Knoevenagel-Cope Product) Start->Intermediate Base Catalyst SulfurAdd Sulfur Adduct Intermediate->SulfurAdd + Sulfur, Base Dimer Dimerized Byproduct Intermediate->Dimer Self-Condensation Product 2-Aminothiophene SulfurAdd->Product Cyclization/ Tautomerization

Caption: The Gewald reaction pathway and a competing dimerization side reaction.

References

Gewald Synthesis of Thiophenes: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile multicomponent reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and overcome common experimental hurdles.

Understanding the Gewald Reaction: A Brief Overview

The Gewald reaction is a powerful one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] It involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[1][3] The reaction proceeds through an initial Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene.[1][4][5] Despite its utility, the reaction can be sensitive to various parameters, and optimization is often necessary to achieve high yields and purity.

Visualizing the Mechanism

The following diagram illustrates the generally accepted mechanism of the Gewald reaction.

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Activated Nitrile + S₈ Knoevenagel Knoevenagel-Cope Condensation Reactants->Knoevenagel + Base Base Base (e.g., Morpholine) UnsaturatedNitrile α,β-Unsaturated Nitrile Knoevenagel->UnsaturatedNitrile SulfurAddition Sulfur Addition UnsaturatedNitrile->SulfurAddition + S₈ Thiolate Thiolate Intermediate SulfurAddition->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization CyclizedIntermediate Cyclized Intermediate Cyclization->CyclizedIntermediate Tautomerization Tautomerization CyclizedIntermediate->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The reaction pathway of the Gewald synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the Gewald synthesis in a question-and-answer format.

Low to No Product Yield

Q1: I am not getting any product, or the yield is very low. What are the most likely causes?

A1: Low or no yield in a Gewald synthesis can stem from several factors, primarily related to the initial condensation step or the subsequent sulfur incorporation and cyclization.

  • Inefficient Knoevenagel-Cope Condensation: This is often the rate-limiting step.

    • Base Selection: The choice of base is critical. While morpholine and triethylamine are commonly used, less reactive ketones may require a stronger base or a different class of base.[6] Consider screening bases like piperidine or using a catalytic amount of a stronger base. For some substrates, an acid-base pair catalyst, such as piperidinium borate, has been shown to be effective.[7]

    • Water Removal: The condensation reaction produces water, which can inhibit the reaction. While not always necessary, for stubborn reactions, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[6]

  • Poor Sulfur Solubility or Reactivity:

    • Solvent Choice: The solubility and reactivity of elemental sulfur are highly dependent on the solvent. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance sulfur's solubility.[6][8]

    • Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can improve the reactivity of sulfur. However, excessive heat can lead to side reactions.[6]

  • Incorrect Stoichiometry or Reagent Purity:

    • Reagent Quality: Ensure that all starting materials, especially the ketone/aldehyde and the active methylene nitrile, are pure and dry.[6]

    • Sulfur: Use finely powdered sulfur for better dispersion in the reaction mixture.[2]

  • Steric Hindrance:

    • Modified Protocols: For sterically hindered ketones, a one-pot approach may be inefficient. A two-step procedure, where the α,β-unsaturated nitrile is first synthesized and isolated before reacting it with sulfur and base, can be more effective.[6][9][10]

    • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and significantly reduce reaction times, particularly for challenging substrates.[1][11]

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Purity & Stoichiometry of Starting Materials Start->CheckPurity OptimizeCondensation Optimize Knoevenagel-Cope Condensation CheckPurity->OptimizeCondensation Materials OK ScreenBases Screen Different Bases (Piperidine, Morpholine, etc.) OptimizeCondensation->ScreenBases UseDehydratingAgent Use Dehydrating Agent (e.g., Dean-Stark) OptimizeCondensation->UseDehydratingAgent OptimizeCyclization Optimize Sulfur Addition & Cyclization MorePolarSolvent Use More Polar Solvent (DMF, Ethanol) OptimizeCyclization->MorePolarSolvent OptimizeTemp Optimize Temperature (40-60 °C) OptimizeCyclization->OptimizeTemp AlternativeProtocols Consider Alternative Protocols TwoStep Two-Step Synthesis AlternativeProtocols->TwoStep Microwave Microwave-Assisted Synthesis AlternativeProtocols->Microwave ScreenBases->OptimizeCyclization Condensation Optimized UseDehydratingAgent->OptimizeCyclization Condensation Optimized MorePolarSolvent->AlternativeProtocols Still Low Yield OptimizeTemp->AlternativeProtocols Still Low Yield Success Improved Yield TwoStep->Success Microwave->Success

Caption: A decision tree for troubleshooting low product yield.

Side Products and Purification Challenges

Q2: I am observing significant side products in my reaction mixture. What are they, and how can I minimize them?

A2: The most common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate.[9] This can sometimes become the major product if the cyclization step is slow.

  • Minimizing Dimerization:

    • Reaction Conditions: The yield of the dimer is highly dependent on the reaction conditions.[9] Ensuring that the sulfur addition and cyclization are efficient can suppress this side reaction. This can be achieved by optimizing the base, solvent, and temperature as discussed above.

    • Recyclization: Under suitable conditions, it has been reported that the dimer can recyclize to form the desired 2-aminothiophene.[9] This suggests that extending the reaction time or adjusting the temperature might favor the desired product.

Q3: My product is difficult to purify. What are the common impurities and the best purification strategies?

A3: Purification can be challenging due to the presence of unreacted starting materials, the dimeric side product, and elemental sulfur.

  • Common Impurities:

    • Unreacted Sulfur: This is a frequent impurity. Most of it can be removed by filtration of the crude product. Washing the crude solid with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with appropriate safety precautions) can be effective.

    • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are incomplete.[6]

    • Dimerization or Polymerization Products: These can be difficult to separate from the desired product due to similar polarities.[6]

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying Gewald products. Ethanol or a mixture of ethyl acetate and hexanes are often effective solvents.[12][13]

    • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Precipitation: In many cases, the 2-aminothiophene product will precipitate from the reaction mixture upon cooling or by pouring the reaction mixture into ice water.[14] This can provide a simple and effective initial purification step.

Reaction Parameters

Q4: What is the optimal temperature for the Gewald reaction?

A4: The optimal temperature can vary depending on the substrates and solvent used. Generally, a temperature range of 40-70 °C is employed.[7][14] Room temperature reactions are also possible, especially with more reactive starting materials or when using certain solvent systems like a triethylamine/water mixture.[12] It is advisable to start at a moderate temperature (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

Q5: Which solvents are best suited for the Gewald synthesis?

A5: The choice of solvent is crucial for solubilizing the reactants, particularly elemental sulfur.

SolventAdvantagesDisadvantages
Ethanol/Methanol Good sulfur solubility, readily available, easy to remove.May not be suitable for all substrates.
DMF Excellent solvent for a wide range of substrates and sulfur.High boiling point, can be difficult to remove.
Water "Green" solvent, can be effective with ultrasound or specific catalysts.[12]Limited solubility of many organic starting materials.
Ionic Liquids Can act as both solvent and catalyst, often allowing for easier product isolation.[13]Can be expensive and require specific handling.

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a standard one-pot synthesis of a 2-aminothiophene.[14]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Amine base (e.g., morpholine) (1.0 equiv)

  • Solvent (e.g., ethanol)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone/aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.

  • Add the amine base (1.0 equiv) to the mixture.

  • Heat the reaction mixture with stirring at 50-70 °C.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid product by filtration, wash it with cold ethanol, and allow it to dry.

  • If no precipitate forms, pour the reaction mixture into ice water and stir until a solid precipitates. Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure of the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol is adapted for microwave synthesis, which can significantly reduce reaction times.[11]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), amine base (1.0 equiv), and solvent (e.g., ethanol or DMF).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the product as described in Protocol 1 (steps 6-9).

References

Technical Support Center: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (CAS No. 80691-81-2). This document provides in-depth guidance on the stability, storage, and handling of this versatile research chemical. As a substituted diaminothiophene, this compound's reactivity makes it a valuable building block in medicinal chemistry and materials science, but also necessitates careful handling to ensure its integrity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its use.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue 1: The solid material has changed color from light yellow to dark brown/black.
  • Potential Cause: This is a strong indicator of oxidative degradation. The electron-rich 2,5-diaminothiophene ring is susceptible to oxidation when exposed to air (oxygen). Aromatic amines, as a class, are well-known to darken over time due to the formation of colored oxidation products. This process can be accelerated by light and elevated temperatures.

  • Causality Explained: The amino groups on the thiophene ring significantly increase its electron density, making it prone to oxidation. The initial oxidation products can further polymerize to form complex, highly colored mixtures.

  • Solution Workflow:

    • Assess Usability: For non-critical applications where minor impurities are tolerable, the material might still be usable. However, for sensitive applications such as synthesis of bioactive molecules or materials with specific electronic properties, using the discolored material is not recommended as it can lead to failed reactions and impure products.

    • Purification: If a significant amount of material is affected, purification by recrystallization may be possible. A reported method for a similar derivative involves dissolving the compound in a minimal amount of hot ethyl acetate and then adding hexanes until turbidity is observed, followed by slow cooling to induce crystallization of the pure yellow needles.[4][5]

    • Prevention: To prevent recurrence, ensure the compound is stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial. Store at the recommended low temperature.

Issue 2: Poor solubility or formation of a precipitate in a previously prepared stock solution.
  • Potential Cause 1: Solvent Evaporation. Over time, especially if the container is not perfectly sealed, solvent can evaporate, increasing the concentration of the compound beyond its solubility limit.

  • Potential Cause 2: Degradation. The degradation products (e.g., from hydrolysis or oxidation) may have lower solubility in the chosen solvent than the parent compound, leading to their precipitation.

  • Potential Cause 3: Hydrolysis. If the solvent contains trace amounts of water, the diethyl ester groups can hydrolyze to the corresponding carboxylic acid. This is particularly relevant in protic solvents or if the solution has been exposed to atmospheric moisture.

  • Solution Workflow:

    • Visual Inspection: Examine the precipitate. If it appears crystalline and similar in color to the starting material, solvent evaporation is likely the cause. If it is discolored or amorphous, degradation is more probable.

    • Re-dissolution Test: Gently warm the solution to see if the precipitate redissolves. If it does, solvent evaporation was the likely cause. Add a small amount of fresh, anhydrous solvent to restore the original concentration.

    • Purity Check: If degradation is suspected, the purity of the solution should be assessed using an appropriate analytical technique such as HPLC or TLC before further use.

    • Solvent Choice: For long-term storage of solutions, use high-purity, anhydrous aprotic polar solvents like DMSO or DMF. Prepare solutions fresh when possible.

Issue 3: Inconsistent or unexpected experimental results.
  • Potential Cause: This is often a result of using a partially degraded compound. The presence of impurities from oxidation or hydrolysis can interfere with subsequent reactions, leading to lower yields, unexpected side products, or altered biological/physical properties.

  • Causality Explained: The amino and ester functional groups are typically the sites of reaction for this molecule. If these groups have been compromised by degradation (e.g., oxidation of the amines, hydrolysis of the esters), the compound's reactivity will be altered, leading to unreliable results.

  • Solution Workflow:

    • Purity Verification: Before use, always verify the purity of the compound, especially if it has been in storage for an extended period or if there are any visual signs of degradation. Recommended techniques include:

      • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify major impurities.[2][5]

      • FTIR Spectroscopy: Can be used to verify the presence of key functional groups (N-H and C=O stretches).[6]

      • Melting Point: A broad or depressed melting point compared to the literature value (155-156 °C) indicates the presence of impurities.[7]

    • Purification: If impurities are detected, purify the compound by recrystallization as described in Issue 1.

    • Best Practices: Always use fresh, pure material for critical experiments. If using an older batch, perform a small-scale test reaction to confirm its reactivity before committing to a larger scale.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at 2-8°C .[7] For extended periods (months to years), storage at -20°C or lower is recommended.[8] It is crucial to store it in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) to protect it from air and light.[1]

Storage ConditionRecommendationRationale
Temperature 2-8°C (short-term), ≤ -20°C (long-term)Minimizes thermal degradation and slows oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the electron-rich diaminothiophene ring.
Light Amber vial or protection from lightPrevents photodecomposition, a known issue for thiophene derivatives.
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis of the diethyl ester groups.

Q2: What is the visual appearance of high-purity this compound?

High-purity this compound is a solid, often described as yellow needles when purified by recrystallization.[4][5] The color can range from off-white to light yellow. Any significant deviation, such as a brown or black coloration, suggests degradation.

Q3: Which solvents are recommended for preparing stock solutions?

The compound is soluble in polar organic solvents.[1] For preparing stock solutions for long-term storage, high-purity, anhydrous aprotic solvents are recommended to minimize the risk of hydrolysis.

SolventSuitabilityComments
Dimethyl Sulfoxide (DMSO) Recommended Good solvating power. Ensure use of anhydrous grade.
Dimethylformamide (DMF) Recommended Good solvating power. Ensure use of anhydrous grade.
Tetrahydrofuran (THF) Use with caution Can form peroxides over time. Use fresh, anhydrous THF.
Ethyl Acetate Suitable for short-term use Used in recrystallization; suitable for preparing solutions for immediate use.
Chloroform Use with caution May contain acidic impurities that can promote degradation.
Alcohols (e.g., Ethanol) Not recommended for storage Protic nature can lead to hydrolysis of the ester groups over time.
Water Very low solubility PubChem lists a very low experimental solubility of 29.9 µg/mL.[6]

Q4: What is the best procedure for dissolving the compound?

  • Ensure the compound is at room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the desired amount in a clean, dry vial, preferably under a stream of inert gas.

  • Add the desired volume of anhydrous solvent.

  • If necessary, gentle warming and sonication can be used to aid dissolution. Avoid excessive heat.

  • Once dissolved, blanket the headspace of the vial with inert gas before sealing for storage.

Q5: How can I monitor the stability of the compound over time?

Regularly check the physical appearance of the solid for any color change. For solutions, monitor for color changes or the formation of precipitates. For a more quantitative assessment, periodically analyze a sample using HPLC with a UV detector. A decrease in the area of the main peak and the appearance of new peaks would indicate degradation.

Section 3: Key Degradation Pathways

Understanding the potential degradation pathways is crucial for preventing them. The primary routes of degradation for this compound are oxidation, hydrolysis, and photodecomposition.

DegradationPathways Potential Degradation Pathways cluster_main cluster_products A This compound (Yellow Solid) B Oxidized Products (Dark Brown/Black Solids/Polymers) A->B  Air (O₂) / Heat C Hydrolysis Products (e.g., Carboxylic Acids) A->C  Water (H₂O) (Acid/Base Catalyzed) D Photodegradation Products A->D  UV/Visible Light

Caption: Potential degradation pathways for the title compound.

Section 4: Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol can be used to purify the compound if it shows signs of degradation.

  • Place the discolored this compound in a clean, dry Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • Once dissolved, remove the flask from the heat.

  • Slowly add hexanes dropwise while gently swirling the flask until a slight persistent turbidity (cloudiness) is observed.

  • Cover the flask and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in a refrigerator (2-8°C) for several hours to complete the crystallization process.

  • Collect the purified yellow crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the crystals under vacuum to remove residual solvent.

  • Store the purified product under the ideal conditions described in the FAQ section.

References

Technical Support Center: A Troubleshooting Guide for the Polymerization of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polythiophene derivatives. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. As researchers and drug development professionals, we understand that nuances in experimental setup can significantly impact outcomes. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.

Section 1: Foundational Issues & Pre-Polymerization Checks

Before delving into method-specific problems, it's crucial to ensure the fundamentals are sound. Many polymerization failures trace back to basic oversights in reagent quality and reaction setup.

FAQ: My polymerization failed to initiate or gave a negligible yield. What are the first things I should check?

A complete failure to polymerize is often due to the inhibition of the catalyst or initiator. A systematic check of your reagents and setup is the most efficient way to identify the culprit.

The Scientific Rationale: Most thiophene polymerization methods, particularly those involving organometallic cross-coupling like Grignard Metathesis (GRIM) or Stille reactions, rely on catalysts (e.g., Nickel or Palladium complexes) that are highly sensitive to oxygen and moisture.[1] Similarly, the organometallic intermediates, such as thienyl Grignard reagents, are readily quenched by protic sources. Oxidative polymerizations are also sensitive to impurities that can interfere with the oxidant.

Troubleshooting Checklist:

  • Monomer Purity:

    • Action: Verify the purity of your thiophene monomer using ¹H NMR and GC-MS. Small impurities, especially those with acidic protons or unreacted starting materials from the monomer synthesis, can poison the catalyst.

    • Pro-Tip: If purity is suspect, re-purify the monomer via column chromatography or distillation immediately before use.

  • Solvent and Reagent Dryness:

    • Action: Ensure all solvents are rigorously dried using an appropriate method (e.g., distillation over sodium/benzophenone or passing through an activated alumina column).

    • Pro-Tip: The hygroscopic nature of some side chains, like ethylene glycol, can introduce moisture and interfere with Grignard metathesis steps, sometimes leading to total reaction failure.[2] Using a water scavenger may be necessary, but be aware it can sometimes inhibit polymerization.[2]

  • Inert Atmosphere Integrity:

    • Action: Confirm your Schlenk line or glovebox provides a truly inert atmosphere. Check for leaks in your glassware and ensure a positive pressure of inert gas (Argon or Nitrogen) is maintained.

    • Pro-Tip: Perform several vacuum/backfill cycles (at least three) on your reaction flask after assembly and while gently heating to remove adsorbed moisture and air from the glass walls.

  • Catalyst/Initiator Activity:

    • Action: If possible, use a freshly opened bottle of catalyst or a catalyst that has been stored properly under an inert atmosphere. Catalyst activity can degrade over time, especially with improper storage. For GRIM polymerizations, ensure your Grignard reagent is properly titrated and active.

Section 2: Controlling Polymer Properties

Achieving the desired molecular weight, polydispersity, and regioregularity is critical for the performance of the final material in electronic and biomedical applications.

Diagram: General Troubleshooting Workflow

G cluster_pre Pre-Polymerization Checks cluster_post In-situ & Post-Polymerization start Polymerization Issue (Low Yield, Wrong MW, High PDI, etc.) monomer Monomer Quality (Purity, Stability) start->monomer Investigate First reagents Reagent Quality (Solvent, Catalyst, Additives) start->reagents Investigate First setup Reaction Setup (Inert Atmosphere, Temperature) start->setup Investigate First conditions Reaction Conditions (Concentration, Time, Order of Addition) monomer->conditions reagents->conditions setup->conditions method Polymerization Method (GRIM, Stille, Oxidative) conditions->method workup Work-up & Purification (Precipitation, Extraction) method->workup

Caption: A logical workflow for diagnosing polymerization problems.

FAQ: Why is my polymer's molecular weight (Mw) consistently low?

Low molecular weight is a frequent issue that can stem from several factors, including premature termination of growing polymer chains, poor solubility, or suboptimal reaction conditions.

The Scientific Rationale: In chain-growth polymerizations like GRIM, the molecular weight is directly related to the monomer-to-initiator ratio.[3][4] Any process that terminates chain growth prematurely will result in a lower Mw. In step-growth or oxidative polymerizations, factors that limit the reactivity of oligomers or cause them to precipitate from the solution will halt further chain growth.[5]

Key Factors and Solutions:

  • Solvent Choice:

    • Problem: The growing polymer chain becomes insoluble in the reaction solvent and precipitates out, preventing further polymerization. This is a known issue in FeCl₃-initiated oxidative polymerizations where solvents that dissolve the oxidant (polar) are poor solvents for the polymer (nonpolar).[5]

    • Solution: Choose a solvent that provides good solvation for the growing polymer chains. For oxidative polymerizations, chloroform is often preferred over dichloromethane for achieving higher molecular weights.[6][7]

  • Monomer Concentration:

    • Problem: Low monomer concentration can favor the formation of dimers and oligomers over high molecular weight polymers, especially in oxidative methods.[5]

    • Solution: Increasing the monomer concentration can lead to higher molecular weight. However, there is an optimal range, as excessively high concentrations can lead to solubility issues or uncontrolled reactions.

  • Reaction Temperature:

    • Problem: Temperature affects reaction kinetics and solubility. Lower temperatures can sometimes improve polydispersity but may slightly reduce yield and molecular weight.[5] In electrochemical polymerizations, both molecular weight and number-average molecular weight (Mn) tend to increase with decreasing polymerization temperature.[8]

    • Solution: Optimize the temperature for your specific system. For GRIM polymerizations, reactions are often run at room temperature or gentle reflux.[9]

  • Catalyst/Initiator Ratio (for Chain-Growth Methods):

    • Problem: In quasi-"living" methods like GRIM, the molecular weight is a function of the [Monomer]/[Initiator] ratio.[3] An excess of initiator or the presence of impurities that act as chain transfer agents will lead to lower Mw.

    • Solution: Carefully control the stoichiometry. Use a precise amount of a well-characterized initiator (e.g., Ni(dppp)Cl₂).

  • Side-Chain Structure:

    • Problem: Bulky side chains can sterically hinder the polymerization process, leading to a decreased reaction rate and lower molecular weights.[10]

    • Solution: For monomers with bulky side chains, consider using a more reactive catalyst, such as Ni(dppe)Cl₂, which can sometimes overcome the steric hindrance.[10]

ParameterEffect on Molecular Weight (Mw)Scientific ReasonSource
Solvent Quality Better solvent → Higher MwImproved solvation of the growing polymer chain prevents premature precipitation.[5]
Monomer Concentration Higher concentration → Higher MwSuppresses dimer/oligomer couplings in favor of polymer chain growth.[5]
Temperature Lower temperature → Generally lower MwCan suppress active species, but often improves polydispersity (Ð).[5]
Monomer/Oxidant Ratio Sub-stoichiometric ratio → Sharply decreases MwOverall reduction in the number of oxidized species available for coupling.[5]

Table 1: Summary of how key reaction parameters impact molecular weight in oxidative polymerizations.

FAQ: My polymer has poor regioregularity. How can I improve it?

Regioregularity, the specific orientation of monomer units in the polymer chain (Head-to-Tail vs. Head-to-Head/Tail-to-Tail), is paramount for achieving high charge carrier mobility. Poor regioregularity disrupts π-stacking and hinders electronic performance.

The Scientific Rationale: In 3-substituted thiophenes, polymerization can lead to different coupling patterns.[11] Grignard Metathesis (GRIM) is renowned for producing highly regioregular, Head-to-Tail (HT) coupled poly(3-alkylthiophenes).[9] This high fidelity is attributed to a combination of steric and electronic effects during the catalytic cycle, where the catalyst preferentially adds to the less hindered 5-position of the thiophene ring.[9][12]

Methods to Enhance Regioregularity:

  • Choose the Right Synthetic Method:

    • Highest Regioregularity: The GRIM method is the gold standard, routinely achieving >95% HT couplings.[9] It involves the formation of two key regioisomeric intermediates, with the catalyst selectively polymerizing the more reactive one.[3][9]

    • Moderate to Low Regioregularity: Chemical oxidative polymerization with FeCl₃ typically yields polymers with lower regioregularity.[6] However, it can be improved.

  • Optimizing Oxidative Polymerization:

    • Improve Solvent Quality: Using a better solvent for the polymer can enhance regioregularity.[5]

    • Lower Monomer Concentration: Decreasing the monomer concentration has been shown to increase the HT content in FeCl₃ polymerizations.[6]

Diagram: Grignard Metathesis (GRIM) Polymerization Workflow

GRIM_Workflow Monomer 2,5-Dibromo-3-alkylthiophene Grignard Grignard Metathesis (e.g., t-BuMgCl) Monomer->Grignard Isomers Mixture of Regioisomers (2-bromo-5-magnesio- and 2-magnesio-5-bromo-) Grignard->Isomers Catalyst Add Ni(dppp)Cl₂ Catalyst Isomers->Catalyst Polymerization Chain-Growth Polymerization Catalyst->Polymerization Polymer Regioregular Polythiophene Polymerization->Polymer Quench Quench & Purify (HCl, Soxhlet) Polymer->Quench FinalPolymer Final Polymer (>95% HT) Quench->FinalPolymer

Caption: Key steps in the GRIM method for synthesizing highly regioregular polythiophenes.

Section 3: Method-Specific Troubleshooting

While general principles apply, each polymerization technique has unique failure modes.

FAQ: My Ni-catalyzed polymerization stalls, especially with fused thiophene monomers. Is this catalyst trapping?

Yes, this is a classic sign of catalyst trapping. The polymerization stalls because the active catalyst is sequestered into a stable, off-cycle complex, preventing it from participating in further propagation steps.

The Scientific Rationale: For certain electron-rich monomers like thieno[3,2-b]thiophene, the nickel catalyst can become "trapped." While initially thought to be due to the formation of a stable Ni⁰ π-complex, recent evidence suggests that the catalyst trap is more likely a Ni²⁺ complex formed via oxidative insertion of the catalyst into the C–S bonds of the fused thiophene ring.[13] This off-cycle species is thermodynamically stable and effectively removes the catalyst from the polymerization cycle. This phenomenon is a significant challenge, as there are currently no known fused thiophenes that undergo successful Catalyst Transfer Polymerization (CTP) with standard Ni catalysts.[13][14]

Mitigation Strategies:

  • Catalyst Modification: While challenging, the design of new catalysts is the most promising long-term solution. A sterically encumbered but electron-rich diphosphine ligand can strengthen the metal-thiophene bond in a way that stabilizes the on-cycle intermediates without leading to irreversible trapping.[1]

  • Switching Metals: Palladium-based catalysts often exhibit different behavior and may be less susceptible to this specific C–S insertion trapping mechanism. Studies have shown that while Ni-catalysts fail to polymerize thienothiophene monomers, Pd-catalysts can produce polymeric material.[15]

FAQ: My Stille polymerization results in a broad PDI and low Mw due to side reactions. How can I improve it?

The primary drawback of Stille polycondensation is the occurrence of side reactions, particularly homo-coupling of the ditin or dibromo monomers.[16] This disrupts the 1:1 stoichiometry required for high polymer growth and leads to structural defects.

The Scientific Rationale: Stille coupling relies on the palladium-catalyzed cross-coupling of an organotin compound with an organohalide. For polymerization, bifunctional monomers are used. If two organotin monomers couple or two organohalide monomers couple, it terminates a growing chain and broadens the molecular weight distribution. Some side reactions can also arise from the decomposition of reagents at high temperatures.[17]

Solutions:

  • Purity and Stoichiometry:

    • Action: Ensure the highest possible purity of both the distannyl and dihalo monomers. Use high-resolution NMR or elemental analysis to confirm purity.

    • Action: Carefully weigh the monomers to ensure a precise 1:1 stoichiometric ratio. Any deviation will limit the achievable molecular weight.

  • Reaction Conditions:

    • Action: Control the polymerization time and temperature carefully. By optimizing these parameters, it's possible to synthesize high molecular weight polymers (up to 151 kDa) with relatively low PDI.[16]

    • Action: Add the catalyst in portions or use a slow-addition technique for one of the monomers to maintain a low concentration of reactive species and suppress homo-coupling.

  • Catalyst System:

    • Action: The choice of palladium source and ligand is critical. Systems like Pd₂(dba)₃ with P(o-tolyl)₃ are commonly used and have been shown to be effective.[16]

References

Technical Support Center: Strategies to Improve the Solubility of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DADT) based polymers. This guide is designed to provide in-depth troubleshooting assistance and practical strategies to overcome one of the most significant challenges in the field: poor solubility. As conjugated polymers, DADT-based systems possess rigid backbones that encourage strong intermolecular π-π stacking, often leading to materials that are difficult to process and characterize.[1] Enhancing their solubility is paramount for their application in solution-processable electronics and biomedical innovations.[2][3]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions regarding the solubility of DADT-based and other thiophene-containing polymers.

Q1: I've synthesized a DADT-based polymer, and it's virtually insoluble. What is the primary cause?

A: The poor solubility of these polymers stems from their fundamental molecular structure. Like many conjugated polymers, DADT-based systems have a rigid, planar backbone. This planarity facilitates strong, non-covalent intermolecular interactions, specifically π-π stacking between the electron-rich thiophene rings.[1] These interactions cause the polymer chains to aggregate and pack tightly, making it energetically unfavorable for solvent molecules to intervene and dissolve the material. Unsubstituted polythiophenes, for instance, are known to be highly insoluble and intractable solids for this very reason.[4][5]

Q2: What are the main strategic approaches to enhance the solubility of my polymer?

A: There are two primary strategies you can employ:

  • Side-Chain Engineering: This is the most common and effective approach. It involves chemically attaching flexible or bulky side chains to the monomer before polymerization.[2][6] These side chains act as steric "spacers," physically preventing the polymer backbones from packing too closely, thereby weakening the intermolecular forces and allowing solvent penetration.[1]

  • Post-Polymerization Modification (PPM): This strategy involves modifying the polymer after it has been synthesized.[7] This is particularly useful if the desired functional groups for solubility would interfere with the polymerization reaction itself.[8] For DADT-based polymers, the amino groups on the thiophene ring are prime targets for PPM.[8][9]

Q3: What types of side chains are most effective for improving solubility?

A: The choice of side chain has a profound impact on solubility and the polymer's final properties.[2][7] Key options include:

  • Linear Alkyl Chains: Long, flexible alkyl chains (e.g., hexyl, octyl, dodecyl) are widely used to solubilize polythiophenes in common organic solvents like chloroform, THF, and chlorobenzene.[4][10] Generally, the longer the alkyl chain, the better the solubility.[10]

  • Branched Alkyl Chains: Introducing a branching point in the side chain can be even more effective at disrupting polymer packing than a linear chain of the same mass.[6] This further reduces crystallinity and enhances solubility.[6]

  • Oligoethylene Glycol (OEG) or Ether-Containing Chains: Incorporating OEG or other ether linkages into the side chains increases the polymer's polarity, which can render it soluble in more polar organic solvents or even water.[6][11] These are excellent for biological applications.

  • Functional Groups: Side chains can be terminated with specific functional groups (e.g., esters, amides, sulfonyls) to fine-tune solubility in a desired solvent system and alter the electronic properties of the polymer.[4]

Q4: My polymer is still poorly soluble even with side chains. How critical is my choice of solvent?

A: Solvent choice is crucial. Even with solubilizing side chains, a polymer will only dissolve if the solvent-polymer interactions are favorable enough to overcome polymer-polymer interactions.

  • Solvent Polarity: For polymers with alkyl side chains, non-polar or moderately polar solvents like chloroform, tetrahydrofuran (THF), toluene, and o-dichlorobenzene are often effective.[10][12]

  • Temperature: Heating the mixture can significantly aid dissolution by providing the energy needed to break up polymer aggregates.[3] This is a common practice, especially for high molecular weight polymers.

  • Mixed Solvents: Using a mixture of a "good" solvent and a "poor" solvent can be a sophisticated way to control the polymer's conformation and aggregation in solution.[13] However, for basic dissolution, a single good solvent is the starting point.

Troubleshooting Guide: Common Solubility Issues
Problem EncounteredProbable Cause(s)Recommended Solution(s)
Precipitation During Polymerization The growing polymer chains are reaching a critical length where they become insoluble in the reaction solvent, causing them to crash out of the solution.1. Switch to a Higher-Boiling Point Solvent: Solvents like o-dichlorobenzene or 1,2,4-trichlorobenzene can maintain solubility at higher reaction temperatures. 2. Re-evaluate Monomer Design: The chosen solubilizing side chains may be insufficient. Synthesize a new DADT monomer with longer or bulkier side chains.[6][10] 3. Adjust Catalyst/Monomer Ratio: In some polymerization methods, this ratio can influence the final molecular weight. A lower molecular weight polymer may remain soluble.[5]
Final Polymer is an Insoluble Brick The intermolecular π-π stacking and potential hydrogen bonding (via the amino groups) are too strong for common solvents to overcome. The side chains are not providing enough steric hindrance.1. Aggressive Solvation Attempts: Try dissolving a small amount in a high-boiling point solvent (e.g., o-dichlorobenzene) with prolonged heating (e.g., >50 °C) and stirring.[3] 2. Attempt Post-Polymerization Modification: If the polymer has accessible functional groups like the amines on the DADT ring, you can try to attach solubilizing groups directly to the polymer backbone. (See Protocol 2).[7][9] 3. Redesign and Resynthesize: This is often the most reliable solution. The initial monomer design needs to be improved with more effective solubilizing groups.
Solution is Unstable and Forms Gels/Precipitates Over Time The polymer is only marginally soluble, leading to slow aggregation and phase separation. This is common for conjugated polymers, which can form aggregates even in good solvents.[13]1. Work with Dilute Solutions: Lowering the concentration reduces the likelihood of inter-chain aggregation. 2. Filter Before Use: Use a syringe filter (e.g., 0.45 µm PTFE) to remove any pre-existing aggregates before casting films or performing other experiments. 3. Gentle Heating: Before use, gently heating the solution can help break up loose aggregates that have formed during storage.
Experimental Protocols & Workflows
Protocol 1: Workflow for Improving Solubility via Side-Chain Engineering

This protocol outlines the strategic workflow for designing and synthesizing a soluble DADT-based polymer. The key is to modify the DADT monomer with appropriate side chains before polymerization.

Workflow Steps:

  • Identify Reactive Sites: The primary amino groups (-NH₂) on the DADT monomer are the most straightforward sites for modification.

  • Select Solubilizing Group: Choose a side chain based on the desired solubility profile. For general organic solvent solubility, an alkyl bromide (e.g., 1-bromooctane) is a good starting point.

  • Perform N-Alkylation: React the DADT monomer with the chosen alkyl halide under basic conditions (e.g., using K₂CO₃ or NaH in a solvent like DMF or THF) to attach the side chains to the nitrogen atoms. This creates a new, functionalized monomer.

  • Purify the New Monomer: It is critical to thoroughly purify the N,N'-dialkylated DADT monomer to ensure the subsequent polymerization is successful.

  • Polymerize the Modified Monomer: Use an appropriate polymerization method (e.g., oxidative polymerization with FeCl₃ or electrochemical polymerization) with the newly synthesized, soluble monomer.

  • Characterize Solubility: After synthesis and purification, test the solubility of the resulting polymer in a range of common organic solvents.

G cluster_0 Monomer Design & Synthesis cluster_1 Polymerization & Evaluation DADT DADT Monomer (-NH₂ groups) Reaction N-Alkylation Reaction DADT->Reaction SideChain Select Side Chain (e.g., Alkyl Halide) SideChain->Reaction NewMonomer Purified Soluble Monomer Reaction->NewMonomer Polymerization Polymerization NewMonomer->Polymerization Purification Polymer Purification Polymerization->Purification Sol_Test Solubility Testing Purification->Sol_Test Success Soluble Polymer Sol_Test->Success Success Fail Insoluble Polymer Sol_Test->Fail Failure Fail->SideChain Re-evaluate & Redesign

Caption: Strategic workflow for side-chain engineering.

Protocol 2: Conceptual Workflow for Post-Polymerization Modification (PPM)

This protocol is for situations where you have already synthesized an insoluble or poorly soluble DADT-based polymer. It leverages the reactivity of the amine groups on the polymer backbone.

Workflow Steps:

  • Suspend the Polymer: Suspend the insoluble polymer in a high-boiling point, inert solvent (e.g., NMP or o-dichlorobenzene) that can swell the polymer, allowing some reagent access.

  • Add Reagents: Introduce a base (e.g., a non-nucleophilic base like DBU) to deprotonate the amino groups, followed by the addition of a reagent carrying the solubilizing group (e.g., an alkyl halide or an acid chloride).

  • Reaction Under Inert Atmosphere: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) for an extended period. The reaction will be slow and may not go to completion due to the heterogeneous nature of the system.

  • Monitor Solubility: As the reaction proceeds, observe the mixture. A successful modification should result in the gradual dissolution of the suspended polymer.

  • Purification: Once the reaction is complete (or has plateaued), the now-soluble polymer can be purified by precipitation into a non-solvent (e.g., methanol or hexane) to remove excess reagents and byproducts.

G InsolublePoly Insoluble DADT Polymer (Suspension) Swell Swell in High-Boiling Solvent (e.g., NMP) InsolublePoly->Swell Reagents Add Base + Solubilizing Reagent (e.g., Alkyl Halide) Swell->Reagents Reaction Heat Under N₂ Reagents->Reaction Observe Monitor for Dissolution Reaction->Observe SolublePoly Soluble, Modified Polymer Observe->SolublePoly Success Purify Purify by Precipitation SolublePoly->Purify FinalProduct Final Soluble Polymer Purify->FinalProduct

Caption: Workflow for Post-Polymerization Modification.

References

Technical Support Center: Scale-Up Synthesis of Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and pilot-scale production of this important thiophene derivative. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

The synthesis of this compound is most commonly achieved via the Gewald reaction, a powerful one-pot, multi-component reaction.[1][2][3] This process involves the condensation of a suitable precursor with elemental sulfur and a base. While elegant in its conception, the scale-up of this reaction presents several challenges that can impact yield, purity, and reproducibility.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up synthesis in a question-and-answer format.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I fix this?

Answer: Low or no yield in a Gewald reaction scale-up can often be traced back to several key factors related to the initial condensation step, sulfur reactivity, or reaction conditions.

  • Inefficient Knoevenagel-Cope Condensation: The initial step is a base-catalyzed condensation.[4][5] If this step is not efficient, the entire reaction will fail.

    • Base Selection: The choice of base is critical. While morpholine or piperidine are commonly used, on a larger scale, triethylamine may be a more practical choice.[5][6] Ensure the base is of high purity and used in the correct stoichiometric amount.

    • Water Removal: This condensation produces water, which can hinder the reaction. While not always practical on a large scale, ensuring anhydrous conditions can be beneficial.

  • Poor Sulfur Solubility and Reactivity: Elemental sulfur needs to be activated to participate in the reaction.

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used to dissolve sulfur. However, large volumes of DMF can complicate workup. An optimized approach is to use a minimal amount of DMF.[6] Ethanol or methanol can also be used.[7]

    • Temperature: Gently heating the reaction mixture to around 40-60°C can improve the solubility and reactivity of sulfur.[5] However, be cautious as excessive heat can lead to unwanted side reactions.

  • Incorrect Stoichiometry: Ensure all reagents are accurately measured. The stoichiometry of the reactants is crucial for driving the reaction to completion.

Product Purity Issues & Difficult Purification

Question: My final product is contaminated with a significant amount of unreacted sulfur and other byproducts, making purification difficult. What can I do?

Answer: This is a very common issue in scaling up the Gewald reaction. The key is to control the amount of sulfur and optimize the workup and purification procedure.

  • Managing Elemental Sulfur:

    • Stoichiometry Control: Carefully control the amount of sulfur used. Using a slight excess is common, but a large excess will lead to significant contamination. An optimized protocol suggests a specific stoichiometry to minimize leftover sulfur.[6]

    • Workup: A simple and effective method for removing unreacted sulfur is to pour the reaction mixture into water. The desired product often precipitates, leaving some of the sulfur behind. The filtered solid can then be further purified.[6]

  • Purification Strategy:

    • Crystallization: Instead of relying on multiple, solvent-intensive column chromatographies, a well-designed crystallization can yield a highly pure product. A mixture of ethyl acetate and hexanes has been shown to be effective for crystallizing this compound, yielding a product with >98% purity.[6]

    • Avoiding Chromatography: On a large scale, flash chromatography is often impractical and costly. Developing a robust crystallization method is essential for efficient scale-up.

Reaction Stalls or is Sluggish

Question: The reaction seems to be very slow or has stalled. How can I improve the reaction kinetics?

Answer: Sluggish reaction rates are often due to insufficient activation energy or poor mixing on a larger scale.

  • Temperature Control: As mentioned, a moderate increase in temperature (40-60°C) can significantly improve the reaction rate. However, monitor the reaction closely to avoid byproduct formation.

  • Microwave Irradiation: For challenging substrates or to accelerate the reaction, microwave-assisted synthesis has been shown to be beneficial, often leading to higher yields and shorter reaction times.[2][8]

  • Mixing Efficiency: As the reaction volume increases, ensuring efficient mixing becomes critical. What works with a magnetic stir bar in a flask may not be sufficient in a larger reactor. Mechanical overhead stirring is necessary to ensure homogeneity.[9]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gewald reaction for synthesizing this compound?

A1: The Gewald reaction mechanism is complex but can be understood in several key stages[2][4][5]:

  • Knoevenagel-Cope Condensation: A base (e.g., triethylamine) catalyzes the condensation of the active methylene compound (ethyl cyanoacetate) with a suitable carbonyl precursor to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur (often as an S8 ring) is attacked by a nucleophile. The exact mechanism is still a subject of research, but it is believed that the deprotonated α,β-unsaturated nitrile intermediate attacks the sulfur ring, leading to the formation of polysulfide intermediates.[4][10][11][12]

  • Cyclization and Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization and aromatization to form the stable 2-aminothiophene ring system. This final step is the thermodynamic driving force for the reaction.[10][12]

Gewald_Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition & Cyclization Start Active Methylene Cmpd + Carbonyl Cmpd Intermediate1 α,β-Unsaturated Nitrile Start->Intermediate1 Base Catalyst Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 Sulfur Addition Sulfur Elemental Sulfur (S8) Product Diethyl 2,5-diaminothiophene- 3,4-dicarboxylate Intermediate2->Product Cyclization & Aromatization

Caption: Simplified workflow of the Gewald reaction mechanism.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Safety is paramount during any chemical synthesis, especially during scale-up.

  • Reagent Handling: Handle all chemicals, especially solvents like DMF and triethylamine, in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The initial condensation and subsequent steps can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9] Use a jacketed reactor with controlled cooling and monitor the internal temperature closely to prevent thermal runaways.

  • Pressure Build-up: Ensure the reaction vessel is adequately vented, as gas evolution can occur.[9]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q3: Can I use a different base instead of triethylamine or morpholine?

A3: Yes, other bases can be used, but their effectiveness may vary. The base plays a crucial role in the initial condensation step.[5] Secondary amines like piperidine and morpholine are effective, but tertiary amines like triethylamine are often preferred for easier removal during workup. The choice of base may need to be re-optimized when changing the scale or substrates.

Q4: How does steric hindrance in the starting materials affect the reaction?

A4: Steric hindrance in the carbonyl compound can significantly slow down or even prevent the initial Knoevenagel-Cope condensation. For sterically hindered ketones, a two-step procedure might be more effective. This involves first isolating the α,β-unsaturated nitrile intermediate and then reacting it with sulfur and base in a separate step.[5][7]

Experimental Protocols

Optimized Scale-Up Synthesis of this compound

This protocol is adapted from an optimized procedure designed to increase yield and simplify purification, making it amenable to larger-scale synthesis.[6]

Materials:

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Triethylamine (distilled)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of ethyl cyanoacetate (1 equivalent) and elemental sulfur (1.1 equivalents) in a minimal amount of anhydrous DMF, add triethylamine (1.5 equivalents) dropwise at room temperature with vigorous stirring.

  • After the addition of triethylamine, heat the reaction mixture to 50°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water (approximately 5-10 times the volume of the reaction mixture) with stirring.

  • A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filter the resulting solid using a Buchner funnel and wash the filter cake with copious amounts of water to remove any remaining DMF and triethylamine salts.

  • Dry the crude product under vacuum.

  • For purification, recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Filter the purified yellow needles, wash with cold hexanes, and dry under vacuum to yield this compound.

ParameterRecommended ValueRationale
Solvent Minimal Anhydrous DMFReduces workup volume and simplifies purification.[6]
Base TriethylamineEffective catalyst and easily removed during workup.
Temperature 50°CBalances reaction rate and minimizes side reactions.
Purification Crystallization (Ethyl Acetate/Hexanes)Avoids chromatography, making it suitable for scale-up.[6]

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue low_yield Low/No Yield start->low_yield purity_issue Purity Issues start->purity_issue slow_reaction Slow Reaction start->slow_reaction check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_base Optimize Base Selection low_yield->optimize_base check_temp Verify/Optimize Temperature (40-60°C) low_yield->check_temp check_sulfur Review Sulfur Stoichiometry & Workup purity_issue->check_sulfur develop_cryst Develop Crystallization Protocol purity_issue->develop_cryst slow_reaction->check_temp improve_mixing Improve Mixing Efficiency slow_reaction->improve_mixing consider_microwave Consider Microwave Irradiation slow_reaction->consider_microwave

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Technical Support Center: Refinement of Purification Techniques for Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate science of purifying novel thiophene compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating and purifying these versatile heterocyclic molecules. Thiophene derivatives are pivotal in medicinal chemistry and materials science, making their purity paramount for reliable and reproducible outcomes.[1][2][3][4][5][6]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. The causality behind experimental choices is explained to empower you with the scientific rationale needed to adapt and optimize these protocols for your novel compounds.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in novel thiophene syntheses?

    • How do I choose the best primary purification technique?

    • My thiophene compound is unstable on silica gel. What are my options?

    • How can I confirm the purity of my final compound?

  • Troubleshooting Purification by Flash Column Chromatography

    • Problem: Poor separation of spots on the TLC plate.

    • Problem: The compound is not eluting from the column.

    • Problem: The compound is eluting too quickly.

    • Problem: Tailing of spots on TLC and during column chromatography.

    • Problem: Cracks or channels in the silica gel column.

  • Troubleshooting Purification by Recrystallization

    • Problem: No crystals are forming.

    • Problem: Oiling out instead of crystallization.

    • Problem: The recovery of the compound is very low.

    • Problem: The purified material is still impure.

  • Troubleshooting Purification by Liquid-Liquid Extraction

    • Problem: An emulsion has formed between the two layers.

    • Problem: The desired compound has low recovery in the organic phase.

    • Problem: The extracted product is contaminated with the extraction solvent.

  • Safety First: Handling Thiophene and Its Derivatives

  • Detailed Experimental Protocols

    • Flash Column Chromatography Protocol for a Novel Thiophene Derivative

    • Recrystallization Protocol for a Crystalline Thiophene Compound

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in novel thiophene syntheses?

The nature of impurities is highly dependent on the synthetic route employed. However, common impurities in thiophene synthesis, for instance through Friedel-Crafts acylation, include:

  • Isomeric Byproducts: For example, in the acylation of thiophene, the formation of the 3-acetylthiophene isomer alongside the desired 2-acetylthiophene can occur. These isomers often have very similar physical properties, making them challenging to separate.[7]

  • Unreacted Starting Materials: Residual thiophene, acylating agents, or other starting materials may persist in the crude product.[7]

  • Reaction Byproducts: Depending on the reagents used, byproducts like acetic acid (when using acetic anhydride) can be present.[7]

  • Catalyst Residues: Traces of catalysts such as AlCl₃ or zeolites may need to be removed during the workup.[7]

  • Solvent Residues: Solvents used in the reaction or workup can be retained in the final product.

  • Over-oxidized Products: For instance, in the synthesis of 2-thiophenemethanol from 2-thenaldehyde, over-oxidation can lead to the formation of 2-thiophenecarboxylic acid.[1]

Q2: How do I choose the best primary purification technique?

The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.[7]

  • Flash Column Chromatography: This is an excellent and widely used technique for small to medium-scale purifications and is particularly effective for removing non-volatile or highly polar impurities.[8][9] It offers high resolution for separating compounds with different polarities.[9]

  • Recrystallization: This method is ideal for purifying solid compounds. It is a cost-effective and scalable technique that can yield highly pure crystalline material if a suitable solvent is found.[10][11]

  • Vacuum Distillation: For large-scale purification of liquid thiophene compounds, vacuum distillation is often the preferred method. It is effective for separating compounds with different boiling points and can prevent thermal degradation of sensitive compounds by lowering the boiling point.[7][8]

  • Liquid-Liquid Extraction: This is a fundamental workup step to remove many impurities, especially those with different acid-base properties or polarities. It can be optimized to enhance the selectivity of the purification process.[12][13]

Q3: My thiophene compound is unstable on silica gel. What are my options?

Decomposition on silica gel is a common issue for sensitive organic compounds. Here are some alternative strategies:

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic, neutral, or acidic) or Florisil.[14][15]

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, before packing the column. This can be done by adding a small percentage of triethylamine to the eluent.[16]

  • Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography using a C18-functionalized silica gel can be an effective alternative.[1][2]

  • Non-Chromatographic Methods: If the compound is a solid, recrystallization is a powerful alternative. If it's a liquid, vacuum distillation might be suitable.

Q4: How can I confirm the purity of my final compound?

A combination of analytical techniques is recommended to confidently assess the purity of your novel thiophene compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for determining purity. A reversed-phase HPLC method is often suitable for moderately polar thiophene compounds.[1] The presence of a single, sharp peak is indicative of high purity, though co-elution is always a possibility.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and detecting impurities. The absence of unexpected signals in the spectrum is a good indicator of purity.[8] Quantitative NMR (qNMR) can be used for an absolute purity determination.[2][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile thiophene compounds, GC-MS provides information on both purity and the identity of any volatile impurities through their mass spectra.[8]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to visualize the number of components in your sample. A single spot on a TLC plate developed in multiple solvent systems is a good, albeit not definitive, sign of purity.[8]

Troubleshooting Purification by Flash Column Chromatography

Flash column chromatography is a cornerstone of purification for many thiophene derivatives.[9] However, several issues can arise.

Problem: Poor separation of spots on the TLC plate.
  • Causality: The solvent system (eluent) is not optimal for your compound and impurities. The polarity of the eluent may be too high or too low, or the specific solvents may not provide the necessary selectivity.

  • Solution: Conduct a systematic solvent screen using TLC. A common starting point for thiophene compounds is a mixture of n-hexane and ethyl acetate.[7] Vary the ratio of these solvents to achieve a target Rf value of approximately 0.25-0.35 for your desired compound, as this typically provides the best separation in column chromatography.[9] If a simple two-solvent system is ineffective, try adding a third solvent with a different polarity or selectivity, such as dichloromethane or methanol.[16]

Problem: The compound is not eluting from the column.
  • Causality: The eluent is not polar enough to move the compound down the column. Your compound may be strongly adsorbed to the silica gel.

  • Solution: Gradually increase the polarity of the eluent. This can be done in a stepwise fashion or by using a gradient elution, where the proportion of the more polar solvent is slowly increased over time.[8] If the compound is still retained, it might be due to acidic or basic properties; consider adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[16]

Problem: The compound is eluting too quickly (high Rf).
  • Causality: The eluent is too polar, causing your compound to have a weak interaction with the stationary phase and travel with the solvent front.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[7] Aim for an Rf value in the 0.25-0.35 range on your initial TLC analysis.[9]

Problem: Tailing of spots on TLC and during column chromatography.
  • Causality:

    • Sample Overload: Too much crude material has been loaded onto the column or spotted on the TLC plate.[7]

    • Compound Polarity: The compound may be too polar for the silica gel, leading to strong, non-ideal interactions.

    • Acidic/Basic Impurities: The presence of acidic or basic impurities can interact with the silica gel and cause tailing.

  • Solution:

    • Reduce the amount of material loaded onto the column.[7]

    • Consider using a different stationary phase like alumina.[7]

    • Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid can help, while for basic compounds, a small amount of triethylamine or ammonia can improve peak shape.[16]

Problem: Cracks or channels in the silica gel column.
  • Causality: Improper packing of the column, often due to the silica gel not being uniformly settled or the introduction of air bubbles.

  • Solution: Ensure the column is packed carefully and uniformly. Preparing a slurry of silica gel in the non-polar solvent and pouring it into the column can help create a homogenous packing.[7] Gently tapping the sides of the column can dislodge air bubbles.[9]

Troubleshooting Workflow for Flash Chromatography

Caption: Decision tree for troubleshooting flash chromatography issues.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid thiophene derivatives, based on differences in solubility.[10]

Problem: No crystals are forming.
  • Causality:

    • Solution is not supersaturated: Too much solvent was used, or the solution has not cooled sufficiently.

    • Nucleation is inhibited: The solution is too clean, or the compound is very soluble even at low temperatures.

  • Solution:

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.

    • Reduce the volume of solvent: Evaporate some of the solvent to increase the concentration of your compound.

    • Cool the solution further: Place the flask in an ice bath or refrigerator.

Problem: Oiling out instead of crystallization.
  • Causality: The solubility of the compound is exceeded at a temperature above its melting point, causing it to come out of solution as a liquid. This is common when the boiling point of the solvent is higher than the melting point of the solute.

  • Solution:

    • Reheat the solution to dissolve the oil, then add more solvent to lower the saturation point. Allow it to cool more slowly.

    • Try a lower-boiling point solvent.

    • Use a solvent pair: Dissolve the compound in a good solvent and then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes turbid. Then, allow it to cool slowly.

Problem: The recovery of the compound is very low.
  • Causality:

    • Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor even after cooling.

    • The compound is highly soluble in the chosen solvent at low temperatures.

    • Premature crystallization: The compound crystallized in the funnel during a hot filtration step.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the compound.

    • Cool the solution thoroughly in an ice bath to maximize crystal formation.

    • Use a different solvent in which your compound has lower solubility at cold temperatures.

    • To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask .

Problem: The purified material is still impure.
  • Causality:

    • Impurities have similar solubility: The chosen solvent does not effectively differentiate between your compound and the impurities.

    • Cooling was too rapid: Fast cooling can trap impurities within the crystal lattice.

    • Incomplete washing: The mother liquor containing dissolved impurities was not completely removed from the surface of the crystals.

  • Solution:

    • Perform a second recrystallization with the same or a different solvent.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Wash the collected crystals with a small amount of ice-cold solvent.

Recrystallization Solvent Selection Guide

Solvent PropertyRationale
High Solvency at High Temp To dissolve the compound completely.
Low Solvency at Low Temp To maximize the recovery of the crystalline product.
Does Not React with Compound To avoid degradation of the target molecule.
Boiling Point Below Melting Point To prevent the compound from "oiling out".
Volatile To allow for easy removal from the purified crystals.

Troubleshooting Purification by Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases.[12][13]

Problem: An emulsion has formed between the two layers.
  • Causality: Vigorous shaking can lead to the formation of a stable mixture of the two immiscible phases.

  • Solution:

    • Wait: Allow the separatory funnel to stand for a longer period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer and can help break up the emulsion.

    • Filter the mixture through a pad of Celite or glass wool.

Problem: The desired compound has low recovery in the organic phase.
  • Causality:

    • Incorrect pH: If the thiophene derivative has acidic or basic functional groups, it may be ionized and more soluble in the aqueous layer.

    • Insufficient partitioning: The compound may have significant solubility in the aqueous phase.

    • Insufficient volume of organic solvent: Not enough organic solvent was used to effectively extract the compound.

  • Solution:

    • Adjust the pH of the aqueous layer to ensure your compound is in its neutral, more organic-soluble form. For acidic compounds, the pH should be adjusted to be at least two units below the pKa, and for basic compounds, at least two units above the pKa.[12]

    • Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction.

    • Increase the organic to aqueous phase ratio. A ratio of 7:1 is often considered a good starting point for optimizing recovery.[12][13]

    • "Salting out": Add a salt like sodium sulfate to the aqueous layer to decrease the solubility of your organic compound in it, thereby promoting its transfer to the organic phase.[12][13]

Problem: The extracted product is contaminated with the extraction solvent.
  • Causality: The solvent was not completely removed after the extraction and drying steps.

  • Solution:

    • Use a rotary evaporator to remove the bulk of the solvent under reduced pressure.

    • Place the sample under high vacuum for an extended period to remove trace amounts of residual solvent.

    • Be mindful of azeotropes that may form between your compound and the solvent, which can make complete removal difficult.

Safety First: Handling Thiophene and Its Derivatives

Thiophene and its derivatives can be hazardous. Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with.[18][19][20][21]

  • Flammability: Thiophene is highly flammable.[21] Keep it away from open flames, sparks, and other sources of ignition.[19][20] Ensure all equipment is properly grounded to prevent static discharge.[20]

  • Toxicity and Irritation: Thiophenes can be toxic and irritating.[18] Avoid inhalation of vapors and contact with skin and eyes.[18][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19][20][21]

  • Ventilation: Handle thiophene compounds in a well-ventilated area, preferably within a chemical fume hood.[20][21]

  • Storage: Store in tightly closed containers in a cool, well-ventilated, and fireproof area, separated from oxidizing materials.[19][21]

Emergency Response Workflow

Caption: Basic emergency procedures for chemical exposure.

Detailed Experimental Protocols

Flash Column Chromatography Protocol for a Novel Thiophene Derivative

This protocol provides a general workflow for purifying a novel thiophene derivative.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a mixture of n-hexane and ethyl acetate (start with a 9:1 ratio).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.25-0.35.[9]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.[9]

    • Prepare a slurry of silica gel in the least polar eluent mixture.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[9]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or vials.[9]

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the product under high vacuum to remove any residual solvent.

    • Determine the yield and confirm the purity using analytical techniques like NMR and HPLC.

Recrystallization Protocol for a Crystalline Thiophene Compound

This protocol outlines the steps for purifying a solid thiophene derivative.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves.[11] Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[11] Do not disturb the flask during this process to allow for the formation of large, pure crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Allow the crystals to dry on the filter paper with the vacuum on, and then transfer them to a watch glass to air dry or dry in a vacuum oven.

  • Purity Assessment:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value is an indication of high purity.

    • Further confirm purity using HPLC or NMR.

References

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate and its Furan Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. Among the vast array of choices, five-membered aromatic heterocycles, particularly thiophene and furan, serve as foundational building blocks. Their structural similarity, yet distinct electronic and physicochemical properties, make them classic examples of bioisosteres. The strategic replacement of one for the other can lead to significant improvements in activity, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparative analysis of two such analogs: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate and its corresponding furan analog, Diethyl 2,5-diaminofuran-3,4-dicarboxylate. We will delve into their synthesis, structural and electronic properties, and known or potential biological activities, offering a data-driven perspective for researchers, scientists, and drug development professionals.

At a Glance: Thiophene vs. Furan Core Structures

The fundamental difference between these two molecules lies in the heteroatom of the five-membered ring: sulfur in thiophene and oxygen in furan. This seemingly small change has a cascade of effects on the molecule's properties.

FeatureThiophene AnalogFuran AnalogRationale
Heteroatom Sulfur (S)Oxygen (O)Difference in Group 16 elements.
Electronegativity Lower (2.58)Higher (3.44)Oxygen is more electronegative than sulfur.
Aromaticity HigherLowerSulfur's 3p orbitals have better overlap with the carbon 2p orbitals, leading to more effective delocalization of π-electrons compared to oxygen's 2p orbitals.[1]
Polarity Less PolarMore PolarThe greater electronegativity of oxygen leads to a more polarized C-O bond.
Reactivity Less reactive towards electrophilesMore reactive towards electrophilesThe lower aromaticity of the furan ring makes it more susceptible to electrophilic attack.[1]
Stability Generally more stableOften less stable, prone to decompositionThe higher aromaticity of the thiophene ring contributes to its greater stability.[1]

Synthesis and Methodologies

The synthetic accessibility of a compound is a critical factor in its potential for drug development. Here, we explore the established synthesis for the thiophene analog and a plausible route for its furan counterpart.

This compound: The Gewald Reaction

The synthesis of this compound is classically achieved through the Gewald reaction , a powerful one-pot multicomponent reaction.[2][3] This reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.

Gewald Reaction Reactants Starting Materials: - Carbonyl Compound - α-Cyanoester - Elemental Sulfur - Base (e.g., Morpholine) Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Michael Michael Addition of Sulfur Knoevenagel->Michael Cyclization Ring Closure and Tautomerization Michael->Cyclization Product Diethyl 2,5-diaminothiophene- 3,4-dicarboxylate Cyclization->Product

Gewald reaction workflow for thiophene synthesis.

Experimental Protocol: Gewald Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting carbonyl compound (e.g., a dialkyl ketone), ethyl cyanoacetate, and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide.

  • Base Addition: To this stirred mixture, add a catalytic amount of a base, typically a secondary amine like morpholine or piperidine.

  • Reaction: Heat the reaction mixture to a temperature of 50-70 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled. The product often precipitates and can be collected by filtration, washed with a cold solvent like ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Diethyl 2,5-diaminofuran-3,4-dicarboxylate: A Proposed Synthetic Pathway

A direct, well-established one-pot synthesis analogous to the Gewald reaction for the furan counterpart is not readily found in the literature. However, based on known methods for the synthesis of polysubstituted aminofurans, a plausible multi-step pathway can be proposed.[4]

Furan Synthesis Reactants Starting Materials: - (E)-ethyl 3-aryl-2-cyanoacrylates - Ethyl glycinate hydrochloride Cyclization Base-mediated Cyclization Reactants->Cyclization Intermediate Substituted Furan Intermediate Cyclization->Intermediate Functionalization Further Functional Group Manipulation (Hypothetical) Intermediate->Functionalization Product Diethyl 2,5-diaminofuran- 3,4-dicarboxylate Functionalization->Product

Proposed synthetic pathway for the furan analog.

This proposed pathway involves the cyclization of suitably substituted precursors, followed by functional group interconversions to arrive at the target molecule. The inherent instability of many aminofurans presents a significant synthetic challenge.[1]

Structural and Electronic Properties: A Comparative Overview

While experimental data for Diethyl 2,5-diaminofuran-3,4-dicarboxylate is scarce, we can infer its properties based on the known characteristics of the furan ring system and compare them to its thiophene analog.

PropertyThis compoundDiethyl 2,5-diaminofuran-3,4-dicarboxylate (Predicted)
Molecular Formula C₁₀H₁₄N₂O₄S[5]C₁₀H₁₄N₂O₅
Molecular Weight 258.30 g/mol [5]242.23 g/mol
Appearance Solid or crystalline material[5]Likely a less stable solid or oil
Solubility Soluble in polar organic solvents[5]Likely soluble in polar organic solvents
¹H NMR Data available[6]Not reported
¹³C NMR Data available[6]Not reported
IR Spectrum Data available[6]Not reported
UV-Vis Spectrum Not extensively reportedNot reported

The higher electronegativity of the oxygen atom in the furan analog is expected to lead to a greater withdrawal of electron density from the amino groups compared to the thiophene analog. This would render the amino groups in the furan derivative less nucleophilic and less basic.

Biological and Pharmacological Potential

The choice between a thiophene and a furan core can have a profound impact on the biological activity of a molecule.

This compound: A Scaffold with Demonstrated Activity

Derivatives of this compound have been synthesized and evaluated for their potential as therapeutic agents. Notably, these compounds have shown promising anticancer and antimicrobial activities.[6] For instance, certain azomethine derivatives have exhibited significant antiproliferative activity against various cancer cell lines, in some cases exceeding the potency of the standard drug Doxorubicin.[6] Furthermore, some derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Diethyl 2,5-diaminofuran-3,4-dicarboxylate: A Realm of Potential

While specific biological data for Diethyl 2,5-diaminofuran-3,4-dicarboxylate is not available, the furan scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. Furan-containing molecules have been reported to possess a wide range of activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[7]

The increased reactivity of the furan ring could lead to different metabolic pathways compared to its thiophene counterpart. This could result in either enhanced bioactivity or potential toxicity, a critical consideration in drug development.

Conclusion: A Strategic Choice for Drug Discovery

The comparative analysis of this compound and its furan analog highlights the critical role of the heterocyclic core in defining the properties and potential applications of a molecule.

  • This compound stands out as a synthetically accessible and relatively stable scaffold with demonstrated anticancer and antimicrobial potential. Its robust nature makes it an attractive starting point for the development of new therapeutic agents.

  • Diethyl 2,5-diaminofuran-3,4-dicarboxylate , while currently lacking specific synthetic and biological data, represents an intriguing alternative. Its predicted higher reactivity could lead to novel biological activities, but this is likely coupled with greater synthetic challenges and potential instability.

For drug development professionals, the choice between these two analogs is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired pharmacological profile. The thiophene analog offers a more reliable and well-trodden path, while the furan analog presents a higher-risk, higher-reward opportunity for the discovery of novel chemical entities. Further research into the synthesis and biological evaluation of the furan analog is warranted to fully unlock its potential in medicinal chemistry.

References

A Senior Application Scientist's Guide to the Structural Validation of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the analytical techniques used to validate the structure of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. We will move beyond a simple checklist of methods to a critical evaluation of the data, explaining the causality behind the expected results and highlighting potential pitfalls, such as isomeric impurities that may arise during synthesis.

The synthesis of this compound, a versatile precursor in the development of novel therapeutics and functional materials, is often accomplished via the Gewald reaction.[1] While efficient, this multi-component reaction can potentially yield side products or isomers. Therefore, a multi-pronged analytical approach is not just recommended; it is imperative for unambiguous structural elucidation.

The Strategic Workflow for Structural Validation

A robust validation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. Our approach, detailed below, ensures a high degree of confidence in the final structural assignment.

Validation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_validation Validation & Comparison Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR IR FT-IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS X_ray X-ray Crystallography (if crystalline solid) Synthesized_Product->X_ray Comparison Comparison with Literature/Predicted Data NMR->Comparison IR->Comparison MS->Comparison Final_Validation Structurally Validated Compound X_ray->Final_Validation Absolute Confirmation Impurity_Analysis Impurity Analysis (vs. Potential Isomers) Comparison->Impurity_Analysis Impurity_Analysis->Final_Validation

Caption: A strategic workflow for the comprehensive structural validation of synthesized molecules.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For a molecule like this compound, with its distinct proton and carbon environments, NMR provides a wealth of information regarding connectivity and chemical environment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of the target molecule is expected to be relatively simple and highly informative due to the molecule's symmetry.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~1.35Triplet6H-O-CH₂-CH₃ The methyl protons are split into a triplet by the adjacent methylene protons.
b~4.25Quartet4H-O-CH₂ -CH₃The methylene protons are split into a quartet by the adjacent methyl protons.
c~5.90Broad Singlet4H-NH₂ The amine protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

Comparison with Potential Impurities:

The presence of any unexpected signals would indicate impurities. For instance, the incomplete reaction might leave starting materials, or side reactions could introduce isomers. A common side product in the Gewald synthesis can be a Michael adduct, which would present a more complex NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Given the symmetry of this compound, we expect to see five distinct signals.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

SignalChemical Shift (δ, ppm)AssignmentRationale
1~14.5-O-CH₂-C H₃The methyl carbon of the ethyl ester appears in the aliphatic region.
2~60.0-O-C H₂-CH₃The methylene carbon of the ethyl ester is shifted downfield due to the adjacent oxygen atom.
3~95.0C 3 and C 4The sp² carbons of the thiophene ring attached to the ester groups.
4~150.0C 2 and C 5The sp² carbons of the thiophene ring attached to the amino groups are significantly deshielded.
5~165.0-C =OThe carbonyl carbons of the ester groups appear in the characteristic downfield region.

Experimental Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the dried, synthesized compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies.[3]

Expected FT-IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450-3300Strong, BroadN-H StretchPrimary Amine (-NH₂)
3100-3000MediumC-H StretchAromatic C-H
2980-2850MediumC-H StretchAliphatic C-H
~1700Strong, SharpC=O StretchEster Carbonyl
1620-1580MediumN-H BendPrimary Amine (-NH₂)
~1500MediumC=C StretchThiophene Ring
1250-1000StrongC-O StretchEster

Comparison with Potential Impurities:

The absence of a strong, sharp peak around 2200-2260 cm⁻¹ would confirm the absence of any unreacted cyano-containing starting materials from a Gewald synthesis. The presence of a broad O-H stretch around 3200-3600 cm⁻¹ could indicate the presence of carboxylic acid impurities resulting from ester hydrolysis.

Experimental Protocol: KBr Pellet Preparation for FT-IR

  • Grind a small amount (1-2 mg) of the synthesized compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.[4]

Expected Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 258. This corresponds to the molecular weight of this compound (C₁₀H₁₄N₂O₄S). The presence of a significant peak at this m/z value is a strong indicator of the correct compound.

  • Key Fragment Ions:

    • m/z = 213: [M - OCH₂CH₃]⁺ - Loss of an ethoxy radical is a common fragmentation pathway for ethyl esters.

    • m/z = 185: [M - COOCH₂CH₃]⁺ - Loss of the entire ethyl ester group.

    • m/z = 140: [M - 2(COOCH₂CH₃)]⁺ - Loss of both ethyl ester groups.

Comparison with Potential Isomers:

While isomers will have the same molecular weight, their fragmentation patterns will differ based on their structure. For example, an isomer where the amino and ester groups are arranged differently on the thiophene ring would likely exhibit a different fragmentation pattern due to the different bond stabilities.

Experimental Protocol: Mass Spectrometry Sample Preparation

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Acquire the mass spectrum using the appropriate ionization technique (e.g., EI or ESI).

X-ray Crystallography: The Definitive Answer

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.[5] If a suitable crystal of the synthesized this compound can be obtained, this technique offers the ultimate structural validation.

Experimental Protocol: Crystal Growth

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly and undisturbed.

  • Alternatively, employ vapor diffusion by placing a vial of the concentrated solution in a sealed chamber containing a more volatile solvent in which the compound is less soluble.

  • Once suitable crystals have formed, they can be mounted and analyzed by an X-ray diffractometer.

Conclusion: A Unified Approach to Structural Certainty

The structural validation of a synthesized compound like this compound is a critical step in the research and development pipeline. A single analytical technique is rarely sufficient for complete and unambiguous characterization. By employing a combination of NMR and FT-IR spectroscopy to elucidate the connectivity and functional groups, and mass spectrometry to confirm the molecular weight and fragmentation pattern, a high degree of confidence in the assigned structure can be achieved. When possible, X-ray crystallography provides the final, definitive proof. This multi-faceted, data-driven approach ensures the scientific integrity of subsequent research and development efforts.

References

A Comparative Guide to the Anticancer Potential of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. Within this class of compounds, derivatives of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) have emerged as a promising avenue for the development of novel anticancer agents.[1] This guide provides a comprehensive comparison of the anticancer activity of various DDTD derivatives, supported by experimental data and detailed protocols to empower researchers in the field of oncology drug discovery. Our focus is to dissect the structure-activity relationships and elucidate the underlying mechanisms that contribute to their cytotoxic effects.

Unveiling the Anticancer Efficacy: A Comparative Analysis

The core structure of DDTD offers a versatile platform for chemical modification, particularly at the 2- and 5-amino positions. Research has primarily focused on the synthesis and evaluation of azomethine (Schiff base) derivatives, which have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

A seminal study by Bozorov et al. (2014) synthesized a series of azomethine derivatives of DDTD and evaluated their in vitro anticancer activity against human breast cancer (T47D and MCF-7), cervical cancer (HeLa), and endometrial cancer (Ishikawa) cell lines.[2] The results, summarized in the table below, highlight the potent and selective nature of these compounds.

Table 1: In Vitro Anticancer Activity (IC50, µM) of Selected this compound Azomethine Derivatives
Compound IDR-group (substituent on the azomethine)T47DMCF-7HeLaIshikawa
2b 4-Nitrophenyl2.36.1>25>25
2c 2,4-Dichlorophenyl12.115.8>25>25
2e 4-Chlorophenyl13.218.2>25>25
2i 2-Hydroxyphenyl14.920.4>25>25
2j 5-Nitro-2-furyl16.06.810.512.3
2k 2-Naphthyl7.111.2>25>25
2l 4-Bromophenyl8.613.5>25>25
Doxorubicin Reference Drug15.56.751.151.85
Data sourced from Bozorov et al., 2014.[2]

A subsequent study by Bozorov et al. in 2023 further expanded on this research, synthesizing thirty new derivatives and testing them against HeLa, HT-29 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.[3] Notably, compounds C25 (diethyl 2-(4-(trifluoromethoxy)benzamido-5-(5-nitrothiophen-2-yl)methylene-aminothiophene-3,4-dicarboxylate) and C29 (diethyl 2-(3-(trifluoromethyl)benzamido-5-(5nitrothiophen-2-yl)methylene-aminothiophene-3,4-dicarboxylate) demonstrated exceptional activity, with IC50 values as low as 0.35 µM against HT-29 and 0.41 µM against HepG2, respectively, surpassing the efficacy of the reference drug Doxorubicin in these cell lines.[3]

Structure-Activity Relationship Insights

The accumulated data allows for the deduction of key structure-activity relationships (SAR):

  • Electron-withdrawing groups on the aromatic ring of the azomethine moiety, such as nitro (NO2) and halogen (Cl, Br) groups, generally enhance anticancer activity. This is exemplified by the high potency of compound 2b (4-nitrophenyl).[4][5]

  • The presence of a nitro-substituted heterocyclic ring , like in compound 2j (5-nitro-2-furyl), can confer broad-spectrum activity against multiple cancer cell lines.[2]

  • Further modifications at the second amino group with substituted benzamides, particularly those bearing trifluoromethyl or trifluoromethoxy groups, can significantly increase potency, as seen with compounds C25 and C29 .[3]

Mechanistic Underpinnings of Anticancer Activity

While the precise signaling pathways for all DDTD derivatives are yet to be fully elucidated, the available evidence points towards several key mechanisms. Thiophene derivatives, in general, are known to exert their anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular targets like kinases.

One of the notable findings from the study by Bozorov et al. (2014) was the ability of some of these derivatives to inhibit Protein Tyrosine Phosphatase 1B (PTP-1B).[2] PTP-1B is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating various cellular processes, including cell growth, proliferation, and metabolism. Its overexpression has been linked to several cancers, making it a viable therapeutic target. Inhibition of PTP-1B can disrupt downstream signaling pathways that are essential for cancer cell survival and proliferation.

The following diagram illustrates a plausible signaling pathway influenced by the inhibition of PTP-1B by active DDTD derivatives.

PTP1B_Inhibition_Pathway cluster_growth_factor Growth Factor Signaling cluster_downstream Downstream Pro-Survival Pathway DDTD DDTD Derivative PTP1B PTP-1B DDTD->PTP1B Inhibits pRTK Phosphorylated RTK (Active) PTP1B->pRTK Dephosphorylates (Inactivates) GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RTK->pRTK Autophosphorylation Ras Ras pRTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation caption PTP-1B Inhibition by DDTD Derivatives

Caption: PTP-1B Inhibition by DDTD Derivatives.

Essential Experimental Protocols

To facilitate further research and validation of these findings, we provide detailed, step-by-step protocols for key in vitro assays used to assess anticancer activity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the DDTD derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the DDTD derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Principle: PI stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The azomethine derivatives, in particular, have demonstrated potent and, in some cases, broad-spectrum cytotoxic activity against a variety of human cancer cell lines, with some compounds surpassing the efficacy of the standard chemotherapeutic agent, Doxorubicin. The identification of PTP-1B as a potential target provides a valuable mechanistic insight that warrants further investigation.

Future research should focus on a more in-depth elucidation of the specific signaling pathways modulated by these compounds. Exploring their effects on other key cellular processes, such as angiogenesis and metastasis, will also be crucial. Furthermore, in vivo studies are necessary to evaluate the therapeutic efficacy and safety profiles of the most promising derivatives. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery and unlocking the full therapeutic potential of this versatile chemical scaffold.

References

electrochemical comparison of thiophene vs furan-based polymers

Author: BenchChem Technical Support Team. Date: January 2026

An Electrochemical Comparison of Thiophene vs. Furan-Based Polymers: A Guide for Researchers

Introduction: The Tale of Two Heterocycles

In the realm of conducting polymers, five-membered aromatic heterocycles form the backbone of many high-performance materials. Among these, polythiophenes (PTs) and polyfurans (PFu's) are structurally analogous, differing only by the heteroatom within the ring—sulfur for thiophene and oxygen for furan. This subtle distinction, however, precipitates significant differences in their electronic structure and, consequently, their electrochemical behavior. Thiophene's sulfur atom, being less electronegative and possessing available 3d orbitals, contributes to greater aromaticity and stability compared to the more electronegative oxygen in furan.[1] This fundamental variance has historically positioned polythiophene as the benchmark material, celebrated for its stability and conductivity.[2][3]

Polyfuran, while less explored, is gaining traction as a potentially bio-renewable alternative.[4][5] Historically, it was plagued by perceptions of instability and poor conductivity, largely due to synthetic challenges.[6] The high oxidation potential required to polymerize the furan monomer often led to over-oxidation and defects in the polymer chain.[6][7] However, recent advancements, particularly the electropolymerization of oligofurans, have demonstrated that high-quality polyfuran films can be produced with properties that are not only comparable but sometimes superior to their polythiophene counterparts.[6][8]

This guide provides a direct electrochemical comparison of these two polymer families, grounded in experimental data, to inform material selection and experimental design for applications in organic electronics, biosensors, and energy storage.

Comparative Electrochemical Performance

The utility of a conducting polymer is largely defined by its core electrochemical characteristics: conductivity, redox stability, and charge storage capacity. The choice between a thiophene and furan-based system will invariably involve trade-offs in these key areas.

Key Performance Metrics: A Tabular Comparison

The following table summarizes the key electrochemical parameters for representative polythiophene and polyfuran systems based on experimental data from peer-reviewed literature.

PropertyPolythiophene (PT)Polyfuran (PFu)Key Insights & Causality
Conductivity Typically 10 to 50 S/cm for electrochemically synthesized films.[9]Historically low, but recent methods using oligofuran precursors achieve ~1 S/cm.[6][8]Thiophene's higher aromaticity facilitates better charge delocalization. However, improved synthesis of PFu by avoiding over-oxidation yields respectable conductivity.
Monomer Oxidation Potential Thiophene: ~1.65 V vs Ag/AgCl.[7] Terthiophene: lower, enabling easier polymerization.[10]Furan: ~1.45 V vs Ag/AgCl.[7] Terfuran: Significantly lower than terthiophene, a key advantage.[6]The higher electronegativity of oxygen in furan makes it harder to oxidize than thiophene.[1] Using oligomers as precursors is critical for producing high-quality PFu films at lower potentials.[6]
Polymer Redox Potential Reversible redox transitions typically observed between 0.8–1.6 V.[11]Lower doping potential than PTs; half-maximum conductance potential (Ehc) for PFu3 is 0.69 V vs 0.87 V for PT3.[6]The lower doping potential required for polyfuran is advantageous, as it minimizes destructive side reactions with residual water or oxygen during operation.[6]
Electrochemical Stability Generally good environmental and thermal stability.[2][3]Modern PFu films (from oligomers) show greater stability than comparable PT films under ambient conditions.[6]The enhanced stability is attributed to the lower potential needed for doping PFu, which reduces the driving force for degradation reactions.[6]
Charge Storage Capacity Can exhibit specific capacitance up to 117 F/g.[12] High coulombic recovery makes it a good candidate for battery applications.[13]Data is less prevalent, but unique features like higher fluorescence suggest potential in optoelectronic applications.[14]The well-defined redox states and stability of PTs contribute to their charge storage performance.[13][15] PFu's potential in this area is an active field of research.
Morphology Surface can be less uniform depending on polymerization conditions (e.g., current density).[16]Electrochemically prepared films can be very smooth, with roughness between 1–5 nm.[6][8]The controlled polymerization of oligofurans at lower potentials allows for more uniform and smoother film formation, a distinct advantage for device fabrication.[6]

Visualizing the Fundamentals

To better understand the practical aspects of working with these polymers, the following diagrams illustrate their structures and the experimental setups for their synthesis and characterization.

Caption: Chemical structures of thiophene and furan monomers.

Electropolymerization_Workflow prep Prepare Monomer Solution (Monomer + Supporting Electrolyte + Solvent) cell Assemble Three-Electrode Cell (Working, Counter, Reference Electrodes) prep->cell connect Connect Electrodes to Potentiostat cell->connect params Set Electrochemical Parameters (e.g., Potential Cycling, Constant Current) connect->params run Initiate Electropolymerization (Oxidize Monomer at Working Electrode) params->run film Polymer Film Deposits on Working Electrode run->film rinse Rinse Electrode to Remove Unreacted Monomer and Electrolyte film->rinse dry Dry Polymer Film Under Inert Atmosphere rinse->dry Three_Electrode_Cell cluster_Cell Electrochemical Cell Potentiostat Potentiostat / Galvanostat WE Working Electrode (WE) (e.g., ITO, Pt, Au) Site of Polymerization/Analysis Potentiostat->WE WE Lead CE Counter Electrode (CE) (e.g., Pt wire) Completes the Circuit Potentiostat->CE CE Lead RE Reference Electrode (RE) (e.g., Ag/AgCl) Provides Stable Potential Reference Potentiostat->RE RE Lead Electrolyte Monomer/ Electrolyte Solution

References

A Comparative Guide to the Spectroscopic Analysis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a versatile heterocyclic compound pivotal in the development of novel therapeutic agents and functional materials.[1][2] We will dissect its characteristic spectral features and compare them against structurally related analogues to provide a clear framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical characterization for unambiguous structure elucidation.

Introduction: The Importance of Structural Verification

This compound is a highly functionalized thiophene. The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[3] The molecule's unique arrangement, with two electron-donating amino groups and two electron-withdrawing ethyl carboxylate groups on the thiophene core, creates a distinct electronic environment.[4] This electronic push-pull system is key to its reactivity and properties.

Accurate structural confirmation is the bedrock of chemical research. A multi-technique spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for validating the identity and purity of such a molecule. This guide explains the causality behind the observed spectral data, providing not just a list of peaks, but a rationale for their existence.

Spectroscopic Profile of this compound

The structure of this compound presents several key features for spectroscopic analysis: two equivalent ethyl ester groups, two equivalent primary amine groups, and a highly substituted, symmetrical thiophene ring.

For clarity in the subsequent NMR analysis, the following atom numbering scheme will be used.

Figure 1: Structure of this compound with labeling for NMR.

The ¹H NMR spectrum is powerful for identifying the types and connectivity of hydrogen atoms. Due to the molecule's symmetry, the two amino groups and two ethyl ester groups are chemically equivalent, simplifying the spectrum.

  • Amine Protons (-NH₂): A broad singlet is expected for the four amine protons. Its chemical shift can vary depending on solvent and concentration but is reported to be around δ 6.17 ppm .[5] The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Ethyl Ester Protons (-OCH₂CH₃):

    • Methylene Protons (a): These protons are adjacent to the electron-withdrawing oxygen atom. They appear as a quartet around δ 4.12 ppm .[5] The quartet splitting pattern arises from coupling to the three neighboring methyl protons (n+1 rule, 3+1=4).

    • Methyl Protons (b): These protons are further from the electronegative atoms and appear more upfield. They are seen as a triplet around δ 1.27 ppm .[5] The triplet pattern is due to coupling with the two neighboring methylene protons (n+1 rule, 2+1=3).

The ¹³C NMR spectrum provides information on the carbon framework. Given the molecule's symmetry, we expect to see five distinct carbon signals.

  • Carbonyl Carbon (-C=O): The ester carbonyl carbons are the most deshielded due to the double bond to an electronegative oxygen atom. They typically appear in the δ 165-175 ppm region.[6]

  • Thiophene Ring Carbons (C2, C5): These carbons are bonded to the electron-donating amino groups, which causes a significant shielding effect (upfield shift).

  • Thiophene Ring Carbons (C3, C4): These carbons are bonded to the electron-withdrawing carboxylate groups, which causes a deshielding effect (downfield shift). The thiophene aromatic region is generally δ 125-170 ppm .[6]

  • Methylene Carbon (-OCH₂): The carbon of the methylene group in the ethyl ester appears around δ 60-80 ppm .[6]

  • Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded, appearing far upfield around δ 10-20 ppm .[6]

IR spectroscopy is ideal for identifying functional groups. The key vibrational modes for this molecule are:

  • N-H Stretching: The primary amine groups will show two characteristic sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

  • C=O Stretching: The ester carbonyl group will exhibit a very strong, sharp absorption band in the range of 1700-1725 cm⁻¹ . The conjugation with the thiophene ring may shift this to a slightly lower wavenumber.

  • C-O Stretching: A strong band for the C-O single bond stretch of the ester is expected around 1250-1300 cm⁻¹ .

  • Aromatic C=C Stretching: Vibrations from the thiophene ring typically appear in the 1450-1600 cm⁻¹ region.[7]

Mass spectrometry provides the molecular weight and fragmentation patterns. For this compound (C₁₀H₁₄N₂O₄S), the expected molecular weight is approximately 258.30 g/mol .[8]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z ≈ 258.

  • Isotope Peaks: A characteristic (M+2)⁺ peak, approximately 4.4% of the M⁺ peak intensity, will be present due to the natural abundance of the ³⁴S isotope, confirming the presence of a single sulfur atom.

  • Fragmentation: Common fragmentation patterns would involve the loss of ethoxy (-OC₂H₅, 45 Da) or ethyl (-C₂H₅, 29 Da) radicals from the ester groups.

Comparative Spectroscopic Analysis

To better understand the influence of the amino groups on the spectroscopic properties, we will compare our target compound with two alternatives:

  • Diethyl thiophene-3,4-dicarboxylate: The parent scaffold without the amino groups.

  • Diethyl 2,5-dibromothiophene-3,4-dicarboxylate: An analogue with electron-withdrawing bromo groups instead of electron-donating amino groups.

Spectroscopic FeatureThis compoundDiethyl thiophene-3,4-dicarboxylateDiethyl 2,5-dibromothiophene-3,4-dicarboxylate
¹H NMR: Aromatic H N/A (fully substituted)~ δ 8.2 ppm (s, 2H)N/A (fully substituted)
¹H NMR: -NH₂ ~ δ 6.17 ppm (broad s, 4H)N/AN/A
¹³C NMR: C2, C5 Shielded (Upfield shift)Deshielded (Downfield shift)Highly Deshielded (Strong Downfield shift)
IR: N-H Stretch ~3300-3500 cm⁻¹ (two bands)AbsentAbsent
Molecular Weight ~258.30 g/mol [8]~228.27 g/mol [9]~385.98 g/mol (for C₁₀H₁₀Br₂O₄S)

Analysis of Causality:

  • ¹H NMR: The most striking difference is the absence of aromatic protons in the substituted compounds. In the parent Diethyl thiophene-3,4-dicarboxylate, the protons at the 2- and 5-positions are deshielded by the ring current and the adjacent ester groups, appearing far downfield.[9] The presence of the broad amine proton signal around 6.17 ppm is a definitive marker for our target compound.[5]

  • ¹³C NMR: The electronic nature of the substituents at the C2 and C5 positions dramatically influences the chemical shift of these carbons. The electron-donating amino groups in our target molecule increase the electron density at C2/C5, causing a significant shielding (upfield shift) compared to the unsubstituted analogue. Conversely, the highly electronegative bromine atoms in Diethyl 2,5-dibromothiophene-3,4-dicarboxylate would strongly withdraw electron density, causing a profound deshielding (downfield shift) of C2/C5.

  • IR Spectroscopy: The presence of two distinct N-H stretching bands is an unambiguous indicator of the primary amine groups in our target compound. This region would be empty for the other two comparators.

Standard Operating Protocols

To ensure data reproducibility and integrity, the following standardized protocols should be followed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep_NMR Dissolve ~5-10 mg in 0.5 mL CDCl₃ or DMSO-d₆ Acq_NMR ¹H & ¹³C NMR (400 MHz+) Prep_NMR->Acq_NMR Prep_IR Prepare KBr pellet or cast thin film from solution Acq_IR FT-IR (4000-400 cm⁻¹) Prep_IR->Acq_IR Prep_MS Dissolve ~1 mg in 1 mL MeOH or ACN Acq_MS ESI-MS (Positive Ion Mode) Prep_MS->Acq_MS Proc_NMR Assign peaks, check integrations & coupling Acq_NMR->Proc_NMR Proc_IR Identify key functional group bands Acq_IR->Proc_IR Proc_MS Confirm M⁺ peak & isotope pattern Acq_MS->Proc_MS Final Final Structure Confirmation Proc_NMR->Final Proc_IR->Final Proc_MS->Final

Figure 2: General workflow for the spectroscopic characterization of thiophene derivatives.

A. NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H NMR signals to determine proton ratios.

B. FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet. Identify the wavenumbers of the major absorption bands.

C. Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Interpretation: Identify the molecular ion peak (M+H)⁺ and any other significant fragment ions. Verify the isotopic distribution pattern for the molecular ion to confirm the presence of sulfur.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The molecule's symmetry and distinct functional groups give rise to a clear and interpretable set of spectra. The ¹H NMR is defined by the ethyl ester quartet/triplet pattern and the characteristic broad amine singlet. The IR spectrum is dominated by strong N-H and C=O stretching bands, while mass spectrometry confirms the molecular weight and the presence of sulfur.

By comparing these features to analogues lacking the key amino groups, their profound electronic influence—particularly the shielding effect observed in NMR and the unique N-H vibrations in IR—becomes evident. This guide provides the necessary framework and experimental protocols for researchers to confidently identify and characterize this important chemical entity.

References

A Senior Application Scientist's Guide to Assessing the Purity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful results. Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is a versatile heterocyclic building block used in the synthesis of conjugated polymers, azomethines for electronic devices, and pharmacologically active molecules.[1][2] The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties of resulting materials and the biological activity of therapeutic candidates.[3]

This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound. It moves beyond procedural steps to explain the rationale behind methodological choices, empowering you to design a robust, self-validating purity assessment strategy.

Understanding the Impurity Profile

Effective purity assessment begins with anticipating potential impurities. The most common synthesis of this compound involves the Gewald reaction, which provides clues to likely contaminants:

  • Unreacted Starting Materials: Such as ethyl cyanoacetate, sulfur, and the ketone or aldehyde precursor.

  • Reaction Intermediates: Incompletely cyclized or oxidized precursors.

  • Side-Products: Including polymeric materials or products from undesired condensation reactions.

  • Residual Solvents: Solvents used during the reaction (e.g., toluene, ethanol) or purification (e.g., acetone, n-butanol) can remain trapped in the crystal lattice.[1][4]

A multi-pronged analytical approach is therefore essential to detect this diverse range of potential impurities. No single method is sufficient.

Orthogonal Analytical Techniques for Purity Determination

An orthogonal approach, using techniques that rely on different chemical and physical principles, provides the most comprehensive and trustworthy purity assessment. We will compare the most effective methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Thermal Analysis (DSC and TGA), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone of purity analysis for non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase method is most effective.

Expertise & Experience: The choice of a C18 column is standard for aromatic compounds of this polarity. The key to a good separation lies in optimizing the mobile phase. A gradient elution, starting with a higher percentage of aqueous solvent (e.g., water with 0.1% formic acid to ensure protonation of the amines) and gradually increasing the organic component (e.g., acetonitrile or methanol), will effectively resolve non-polar impurities from the more polar main compound. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial, as it not only quantifies peaks but also provides UV spectra, which can help in identifying and distinguishing impurities from the target compound.

Experimental Protocol: HPLC-DAD Purity Assay
  • Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock. Further dilute to ~0.1 mg/mL for analysis.

  • Instrumentation & Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: DAD, monitor at the λmax of the main peak (~350-400 nm) and a lower wavelength (~220 nm) to detect a broader range of impurities.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Analysis:

    • Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The DAD allows for peak purity analysis, comparing spectra across a single peak to check for co-eluting impurities.

Workflow and Data Visualization

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis A Weigh Sample into Hermetic Pan B Heat at Slow Rate (e.g., 2°C/min) A->B C Analyze Melting Peak (van't Hoff Equation) B->C G Combined Purity Profile C->G Mol% Purity D Weigh Sample into Ceramic Pan E Heat at 10°C/min (Nitrogen Atmosphere) D->E F Quantify Mass Loss (<150°C) E->F F->G Volatiles % Integrated_Strategy Sample Diethyl 2,5-diaminothiophene- 3,4-dicarboxylate Sample HPLC HPLC-DAD (Organic Impurities, Area % Purity) Sample->HPLC qNMR qNMR (Absolute Purity, Impurity ID) Sample->qNMR TGA TGA (Residual Solvents, Water Content) Sample->TGA DSC DSC (Crystalline Purity) Sample->DSC EA Elemental Analysis (Compositional Verification) Sample->EA Result Comprehensive Purity Certificate HPLC->Result qNMR->Result TGA->Result DSC->Result EA->Result

References

A Comparative Guide to Thiophene Monomers for High-Performance Organic Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of efficient and cost-effective renewable energy sources has positioned organic solar cells (OSCs) as a promising technology. Central to their advancement is the molecular engineering of the active layer components, particularly the electron donor materials. Thiophene-based polymers have emerged as a cornerstone of OSC research due to their excellent charge transport properties, tunable electronic structure, and synthetic versatility.[1][2][3] This guide provides a comprehensive performance comparison of solar cells fabricated with different thiophene monomers, offering researchers, scientists, and material development professionals a detailed understanding of the structure-property-performance relationships that govern this critical class of materials.

The Crucial Role of the Thiophene Monomer

The choice of the thiophene monomer is a determinative factor in the ultimate performance of an organic solar cell. The monomer's chemical structure dictates the electronic and optical properties of the resulting polymer, influencing key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical bandgap, and the material's propensity for self-assembly and charge transport.[4][5][6] These properties, in turn, directly impact the primary photovoltaic metrics:

  • Open-Circuit Voltage (Voc): Largely determined by the difference between the HOMO of the donor (thiophene-based polymer) and the LUMO of the acceptor material.[7][8] A deeper HOMO level in the donor polymer generally leads to a higher Voc.[7][9]

  • Short-Circuit Current Density (Jsc): Influenced by the polymer's ability to absorb light across the solar spectrum and the efficiency of charge generation and transport. A broader absorption spectrum and high charge mobility are desirable for maximizing Jsc.[7][8][10]

  • Fill Factor (FF): A measure of the "squareness" of the current-voltage (I-V) curve, reflecting the efficiency of charge extraction and the balance of electron and hole mobilities.[11][12] High and balanced charge mobilities, along with optimized morphology, contribute to a higher FF.[7][13]

  • Power Conversion Efficiency (PCE): The overall efficiency of the solar cell, calculated as the product of Voc, Jsc, and FF, divided by the incident light power.[10][14]

This guide will explore three distinct classes of thiophene monomers to illustrate key design strategies and their impact on solar cell performance: the foundational poly(3-hexylthiophene) (P3HT), a fused-ring derivative in dithieno[3,2-b:2',3'-d]thiophene (DTT), and a donor-acceptor type monomer based on benzodithiophene (BDT).

Comparative Analysis of Thiophene Monomer Performance

The performance of solar cells is intricately linked to the molecular architecture of the thiophene monomer used in the donor polymer. Below is a comparative analysis of devices fabricated with polymers derived from three distinct monomeric units, each representing a different design philosophy.

Poly(3-hexylthiophene) (P3HT): The Workhorse

P3HT, derived from the simple 3-hexylthiophene monomer, is one of the most extensively studied conjugated polymers in the field of organic electronics. Its enduring relevance stems from its straightforward synthesis, good solubility, and respectable charge carrier mobility when forming well-ordered, semi-crystalline domains.[15] However, its relatively wide bandgap limits its light absorption to the visible region of the solar spectrum, thereby constraining the achievable Jsc.

Fused Thiophenes: Enhancing Planarity and Mobility

Fusing thiophene rings into more rigid, planar structures like dithieno[3,2-b:2',3'-d]thiophene (DTT) is a powerful strategy to enhance polymer performance.[10] This increased planarity promotes stronger π-π stacking between polymer chains, which is beneficial for charge transport.[15] Polymers incorporating DTT often exhibit higher hole mobilities and broader absorption spectra compared to P3HT, leading to improvements in both Jsc and FF. The incorporation of fused thiophene units can also lead to a red-shift in the absorption spectrum, allowing for more efficient light harvesting.[10]

Donor-Acceptor (D-A) Copolymers: Tuning the Bandgap

The donor-acceptor (D-A) copolymer design represents a significant leap forward in tailoring the optoelectronic properties of thiophene-based materials. By alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone, it is possible to narrow the optical bandgap and precisely tune the HOMO and LUMO energy levels.[16] A common donor unit is benzodithiophene (BDT), which, when copolymerized with an acceptor moiety, can lead to polymers with broad absorption extending into the near-infrared region. This strategy has been instrumental in achieving high power conversion efficiencies by significantly boosting the Jsc.[16]

Performance Data Summary

The following table summarizes typical performance parameters for organic solar cells fabricated with polymers derived from the aforementioned thiophene monomers when blended with a fullerene acceptor like PCBM. It is important to note that these values can vary depending on the specific device architecture, processing conditions, and the choice of acceptor material.

Thiophene Monomer/PolymerTypical Voc (V)Typical Jsc (mA/cm²)Typical FF (%)Typical PCE (%)Key Structural Feature
3-hexylthiophene / P3HT0.6 - 0.78 - 1260 - 703 - 5Simple, flexible alkyl side chains
Dithienothiophene (DTT) based0.7 - 0.810 - 1565 - 755 - 8Fused, planar aromatic core
Benzodithiophene (BDT) based (D-A)0.7 - 0.915 - 20+70 - 80+9 - 15+Alternating donor-acceptor units

Experimental Protocols

Achieving high-performance organic solar cells requires meticulous control over the fabrication process. The following is a generalized, step-by-step methodology for the fabrication and characterization of a bulk-heterojunction (BHJ) organic solar cell.

Device Fabrication Workflow

G cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_characterization Characterization ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS Spin-coating of PEDOT:PSS (Hole Transport Layer) UV_Ozone->PEDOT_PSS Annealing1 Annealing PEDOT_PSS->Annealing1 Active_Layer Spin-coating of Polymer:Acceptor Blend (Active Layer) Annealing1->Active_Layer Annealing2 Solvent Annealing / Thermal Annealing Active_Layer->Annealing2 Cathode Thermal Evaporation of Cathode (e.g., Ca/Al) Annealing2->Cathode IV_Test Current-Voltage (I-V) Testing (under AM 1.5G illumination) Cathode->IV_Test EQE External Quantum Efficiency (EQE) Measurement Cathode->EQE AFM Atomic Force Microscopy (AFM) (Morphology Analysis) Cathode->AFM

Caption: Workflow for the fabrication and characterization of a BHJ organic solar cell.

Detailed Steps:

  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • The cleaned substrates are then treated with UV-ozone for 15-20 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

  • Hole Transport Layer (HTL) Deposition:

    • A solution of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is spin-coated onto the ITO substrate.

    • The substrates are then annealed on a hotplate to remove residual water.

  • Active Layer Deposition:

    • The thiophene-based polymer and a suitable acceptor (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor) are dissolved in a common organic solvent (e.g., chlorobenzene or chloroform).

    • The blend solution is then spin-coated on top of the PEDOT:PSS layer in a nitrogen-filled glovebox.

    • The film may be subjected to solvent or thermal annealing to optimize the morphology of the active layer.

  • Cathode Deposition:

    • A low work function metal (e.g., calcium or lithium fluoride) followed by a thicker layer of aluminum is thermally evaporated on top of the active layer through a shadow mask to define the device area.

  • Device Characterization:

    • The current-voltage (I-V) characteristics of the completed device are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source measure unit.

    • The external quantum efficiency (EQE) is measured to determine the spectrally resolved photocurrent response.

    • The morphology of the active layer is often characterized using techniques like atomic force microscopy (AFM).

Structure-Property Relationships and Performance Causality

The observed differences in solar cell performance can be directly attributed to the chemical structure of the thiophene monomers.

Molecular Structure and Energy Levels

G cluster_p3ht P3HT cluster_dtt DTT-based cluster_bdt BDT-based (D-A) cluster_acceptor Acceptor (e.g., PCBM) p3ht_homo HOMO (-5.0 eV) p3ht_lumo LUMO (-3.0 eV) p3ht_lumo->p3ht_homo Eg ~2.0 eV dtt_homo HOMO (-5.2 eV) dtt_lumo LUMO (-3.2 eV) dtt_lumo->dtt_homo Eg ~2.0 eV bdt_homo HOMO (-5.4 eV) bdt_lumo LUMO (-3.6 eV) bdt_lumo->bdt_homo Eg ~1.8 eV acceptor_homo HOMO (-6.1 eV) acceptor_lumo LUMO (-4.2 eV) acceptor_lumo->acceptor_homo Eg ~1.9 eV

Caption: Representative energy level diagrams for different thiophene-based polymers and an acceptor.

  • P3HT: The relatively high HOMO level of P3HT limits the achievable Voc.

  • DTT-based polymers: The fused ring structure tends to lower the HOMO energy level compared to P3HT, which is favorable for a higher Voc.[10]

  • BDT-based D-A copolymers: The strong intramolecular charge transfer in D-A copolymers typically results in a further lowering of the HOMO level, leading to the highest Voc among the three types. The engineered narrow bandgap also allows for harvesting a larger portion of the solar spectrum, contributing to a higher Jsc.[16]

Impact of Morphology

The nanoscale morphology of the polymer:acceptor blend is critical for efficient charge separation and transport.

  • P3HT: Tends to form large, crystalline domains. While this can be good for charge transport within the P3HT phase, it can also lead to phase separation on a scale that is not optimal for exciton dissociation at the donor-acceptor interface.

  • DTT and BDT-based polymers: The more rigid backbones of these polymers can lead to more favorable morphologies with finely intermixed donor and acceptor domains, facilitating efficient charge separation and reducing charge recombination.[10]

Conclusion and Future Outlook

The evolution of thiophene monomers from simple alkyl-substituted units to complex fused-ring and donor-acceptor architectures has been a driving force behind the remarkable progress in organic solar cell efficiencies. This guide has demonstrated that a rational design of the monomer structure allows for precise control over the electronic and optical properties of the resulting polymers, which in turn dictates the performance of the final device.

Future advancements in this field will likely focus on the development of novel thiophene-based monomers that can simultaneously achieve:

  • Broader and stronger absorption: To further enhance Jsc.

  • Deeper HOMO and higher LUMO levels: To maximize Voc without compromising charge injection.

  • Optimized self-assembly properties: To achieve ideal blend morphologies for efficient charge separation and transport, leading to higher FF.

  • Enhanced stability: To improve the operational lifetime of the devices.

By continuing to unravel the intricate structure-property-performance relationships, the scientific community is well-positioned to develop the next generation of thiophene-based materials that will push the efficiency and commercial viability of organic solar cells to new heights.

References

A Researcher's Guide to Biological Activity Screening of Novel Diaminothiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene nucleus is a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Among its derivatives, diaminothiophenes have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the effective screening of novel diaminothiophene compounds. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of their potential therapeutic applications.

The Diaminothiophene Scaffold: A Versatile Core for Drug Discovery

The 2,5-diaminothiophene moiety, in particular, offers a unique chemical architecture that allows for extensive functionalization. This versatility enables the generation of diverse compound libraries with the potential to interact with a wide array of biological targets.[6] The electron-rich nature of the thiophene ring and the presence of two amino groups provide key interaction points for binding to enzymes and receptors, contributing to their observed biological effects.[2]

Anticancer Activity Screening: Identifying Novel Cytotoxic Agents

The search for novel anticancer agents is a cornerstone of drug discovery. Diaminothiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[3][7] A systematic screening approach is crucial to identify the most potent and selective compounds.

Workflow for Anticancer Activity Screening

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanistic Studies A Synthesized Diaminothiophene Library B MTT Assay (or similar viability assay) on a panel of cancer cell lines A->B C Determine IC50 values B->C D Lead Compounds (Potent & Selective) C->D Select compounds with low IC50 and/or high selectivity E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V/PI staining) D->F G Target Identification (e.g., Kinase Inhibition, Tubulin Polymerization) D->G

Caption: A streamlined workflow for the synthesis and evaluation of novel anticancer compounds.

Key Experimental Protocol: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7, HeLa, HepG2, SMMC-7721) in appropriate media supplemented with fetal bovine serum and antibiotics.[3][8]

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the diaminothiophene compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Comparative Anticancer Activity of Diaminothiophene Derivatives
Compound/DrugCancer Cell LineIC50 (µM)Reference
Diaminothiophene Derivative 2b T47D (Breast Cancer)2.3[3]
Diaminothiophene Derivative 2k T47D (Breast Cancer)7.1[3]
Diaminothiophene Derivative 2l T47D (Breast Cancer)8.6[3]
Doxorubicin (Positive Control) T47D (Breast Cancer)15.5[3]
TP 5 HepG2 (Liver Cancer)More potent than Paclitaxel[8][9]
BU17 Various Cell LinesBroad-spectrum activity[10][11]

Note: Lower IC50 values indicate higher potency.

Some diaminothiophene derivatives exhibit anticancer activity by inducing cell cycle arrest, promoting apoptosis (programmed cell death), or inhibiting key cellular processes like tubulin polymerization.[10][11][12] For instance, the derivative BU17 has been shown to induce G2/M cell cycle arrest and enhance the expression of caspases 3 and 9, which are key mediators of apoptosis.[11]

Antimicrobial Activity Screening: Combating Infectious Diseases

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[13][14][15]

Workflow for Antimicrobial Activity Screening

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening A Synthesized Diaminothiophene Library B Broth Microdilution or Agar Disk Diffusion Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Lead Compounds (Low MIC) C->D Select compounds with potent activity E Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) D->E F Time-Kill Curve Assays D->F

Caption: A standard workflow for the evaluation of novel antimicrobial compounds.

Key Experimental Protocol: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.[3]

  • Compound Dilution: Prepare serial twofold dilutions of the diaminothiophene compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Antimicrobial Activity of Thiophene Derivatives
Compound/DrugMicroorganismActivityReference
Diaminothiophene Derivative 2j S. aureus, E. coli, C. albicansHighest effect on all three[3]
Thiophene Derivative 7 Pseudomonas aeruginosaMore potent than gentamicin[14]
Thiophene Derivatives 7b and 8 Various BacteriaComparable to ampicillin and gentamicin[13][16]
Thiophene Derivatives 4, 5, and 8 Colistin-Resistant A. baumanniiMIC50 values of 16-32 mg/L[15]

Anti-inflammatory Activity Screening: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a multitude of diseases.[17] Biochemical and cell-based assays are essential for identifying compounds that can modulate inflammatory pathways.[18]

Key Inflammatory Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[17][19] Anti-inflammatory drugs often target these pathways to reduce the production of pro-inflammatory mediators.

cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response A Toll-like Receptors (TLRs) B MAPK Pathway (ERK, JNK, p38) A->B C NF-κB Pathway A->C D Production of Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) B->D C->D

Caption: Overview of key inflammatory signaling pathways targeted by anti-inflammatory drugs.

Key Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay screens compounds for their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[19][20]

Step-by-Step Methodology:

  • Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.[19]

  • Cell Treatment: Seed cells in 96-well plates and pre-treat with various concentrations of the diaminothiophene compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.[19]

  • NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[19]

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group.

  • Cytotoxicity Assay: Concurrently perform an MTT assay to ensure that the observed reduction in NO is not due to compound-induced cell death.[19][20]

Conclusion

Diaminothiophene compounds represent a rich source of potential therapeutic agents with diverse biological activities. A systematic and logical screening approach, employing a combination of primary and secondary assays, is essential for identifying lead candidates for further development. The protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively evaluate the biological potential of their novel diaminothiophene derivatives. By understanding the underlying principles of these screening methods and carefully interpreting the experimental data, the scientific community can continue to unlock the therapeutic promise held within this versatile chemical scaffold.

References

structure-property relationships in substituted thiophene dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Structure-Property Relationships in Substituted Thiophene Dicarboxylates

For researchers, scientists, and professionals in drug development and materials science, thiophene derivatives are a cornerstone of innovation.[1][2][3] Consisting of a planar, five-membered aromatic ring containing a sulfur atom, thiophenes serve as crucial building blocks in a vast array of applications, from pharmaceuticals to organic electronics.[2][4][5] This guide provides a comprehensive comparison of substituted thiophene dicarboxylates, offering insights into how their structural modifications influence their physicochemical properties and performance. We will delve into the experimental data that underpins these relationships, providing detailed protocols and visual workflows to support your research and development endeavors.

The Architectural Versatility of Thiophene Dicarboxylates

Thiophene dicarboxylates, particularly thiophene-2,5-dicarboxylic acid and its derivatives, are of significant interest due to their rigid, linear structure and the ability to undergo extensive substitution.[6][7] These characteristics allow for the fine-tuning of electronic, optical, and thermal properties, making them ideal candidates for a range of applications. In medicinal chemistry, the thiophene ring is often used as a bioisostere for a phenyl ring, offering a way to modulate a drug candidate's bioavailability and receptor binding affinity.[1][8] In materials science, their excellent charge transport capabilities are harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

The substitution pattern on the thiophene ring and the nature of the carboxylate groups are the primary determinants of the molecule's overall properties. Electron-donating or electron-withdrawing groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's electronic and optical behavior.[9]

Comparative Analysis of Substituted Thiophene Dicarboxylates

The strategic placement of substituents on the thiophene ring allows for precise control over the resulting material's properties. Below, we compare key properties of various substituted thiophene dicarboxylates based on experimental data from the literature.

Electronic Properties

The electronic properties of substituted thiophenes are paramount for their application in organic electronics. The HOMO and LUMO energy levels, and consequently the band gap, are highly sensitive to the nature of the substituents.

CompoundSubstituent(s)HOMO (eV)LUMO (eV)Band Gap (eV)Reference
PolythiopheneNone--2.0[9]
DCV5T-Me2Dicyanovinyl, Methyl-1.70.752.45[10]
Thiophene-2-carboxamide derivativeN-(thiophen-2-ylmethyl)--5.031[11]
Thiophene-thiadiazole hybridThienyl, Thiadiazolyl--3.83 - 4.18[11]

Insights: Electron-withdrawing groups, such as cyano groups, tend to lower both the HOMO and LUMO energy levels.[9] Conversely, electron-donating groups like alkyl chains raise these energy levels. This tunability is critical for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices.

Thermal Properties

The thermal stability of thiophene dicarboxylate derivatives is a crucial factor for their processing and long-term device stability. Differential Scanning Calorimetry (DSC) is a common technique to evaluate these properties.

CompoundCore StructureMelting Temperature (Tm)Glass Transition Temperature (Tg)Reference
AzDT-3Triphenylamine~300 °C194 °C[12]
AzDT-2Biphenyl~300 °C163 °C[12]
AzDTs (general)Phenyl, thieno[3,2-b]thiophene, bithiophene> 200 °C> 100 °C[12]

Insights: The incorporation of rigid, bulky groups like triphenylamine and biphenyl into the molecular structure can significantly increase both the melting and glass transition temperatures, leading to materials with enhanced thermal stability.[12]

Experimental Protocols

The synthesis and characterization of substituted thiophene dicarboxylates involve a series of well-established procedures. Here, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of Thieno[3,2-b]thiophene Derivatives

This protocol describes a common method for constructing thieno[3,2-b]thiophene molecules from 3-nitrothiophenes.[13]

Step 1: Nitration of Dimethyl Thiophene-2,5-dicarboxylate

  • Prepare a nitrating mixture of concentrated sulfuric acid and nitric acid.

  • Slowly add dimethyl thiophene-2,5-dicarboxylate to the cooled nitrating mixture.

  • Stir the reaction mixture at a controlled temperature.

  • Pour the mixture over ice to precipitate the product.

  • Filter, wash with water, and dry the resulting dimethyl 3-nitrothiophene-2,5-dicarboxylate.[13]

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the nitrothiophene derivative in a suitable solvent (e.g., DMF).

  • Add a thiol (e.g., methyl thioglycolate) and a base (e.g., K2CO3).

  • Stir the reaction at room temperature until completion.

  • Isolate the resulting 3-sulfenylthiophene-2,5-dicarboxylate.[13]

Step 3: Dieckman Condensation

  • Treat the 3-sulfenylthiophene-2,5-dicarboxylate with a strong base like sodium ethoxide in ethanol.

  • The intramolecular condensation reaction will yield the thieno[3,2-b]thiophene derivative.

  • Purify the final product by crystallization.[13]

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start Dimethyl Thiophene-2,5-dicarboxylate Nitration Nitration (H2SO4, HNO3) Start->Nitration Nitro_Product Dimethyl 3-nitrothiophene- 2,5-dicarboxylate Nitration->Nitro_Product Substitution Nucleophilic Substitution (Thiol, K2CO3) Nitro_Product->Substitution Sulfenyl_Product 3-Sulfenylthiophene- 2,5-dicarboxylate Substitution->Sulfenyl_Product Condensation Dieckman Condensation (NaOEt, EtOH) Sulfenyl_Product->Condensation Final_Product Thieno[3,2-b]thiophene Derivative Condensation->Final_Product

Caption: Synthetic pathway for thieno[3,2-b]thiophenes.

Characterization Techniques

Accurate characterization is essential to establish the structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the chemical structure and purity of the synthesized compounds.

  • Procedure:

    • Dissolve a small sample of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire 1H and 13C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.[3][13][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule.

  • Procedure:

    • Prepare a sample as a KBr pellet or a thin film.

    • Record the IR spectrum in the range of 4000-400 cm-1.

    • Identify characteristic absorption bands for functional groups like C=O, C-S, and C-H.[3][15][16]

UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To investigate the electronic absorption properties and determine the optical band gap.

  • Procedure:

    • Dissolve the sample in a suitable solvent (e.g., chloroform, THF).

    • Record the absorption spectrum over the UV-visible range.

    • The onset of absorption can be used to estimate the optical band gap.[16]

Cyclic Voltammetry (CV):

  • Purpose: To determine the HOMO and LUMO energy levels.

  • Procedure:

    • Prepare a solution of the compound in an electrolyte solution.

    • Use a three-electrode setup (working, reference, and counter electrodes).

    • Scan the potential and record the resulting current to identify oxidation and reduction peaks.

    • The onset potentials for oxidation and reduction can be used to calculate the HOMO and LUMO energy levels.

Diagram of the Characterization Workflow:

Characterization_Workflow Synthesized_Compound Synthesized Thiophene Dicarboxylate NMR NMR Spectroscopy (1H, 13C) Synthesized_Compound->NMR FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR UVVis UV-Vis Spectroscopy Synthesized_Compound->UVVis CV Cyclic Voltammetry Synthesized_Compound->CV Structural_Info Structural Elucidation & Purity NMR->Structural_Info Functional_Groups Functional Group Identification FTIR->Functional_Groups Optical_Properties Optical Band Gap & Absorption UVVis->Optical_Properties Electronic_Properties HOMO/LUMO Energy Levels CV->Electronic_Properties

Caption: Workflow for material characterization.

Structure-Property Logic

The relationship between the molecular structure of substituted thiophene dicarboxylates and their macroscopic properties is governed by fundamental principles of chemistry and physics.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Macroscopic Properties Substitution_Pattern Substitution Pattern (Position & Nature) Electronic Electronic Properties (HOMO, LUMO, Band Gap) Substitution_Pattern->Electronic Influences Electron Density Optical Optical Properties (Absorption, Emission) Substitution_Pattern->Optical Biological Biological Activity (e.g., Anticancer) Substitution_Pattern->Biological Modifies Binding Affinity Functional_Groups Carboxylate & Other Functional Groups Functional_Groups->Electronic Thermal Thermal Properties (Tm, Tg, Stability) Functional_Groups->Thermal Impacts Intermolecular Forces Conjugation π-Conjugation Length Conjugation->Electronic Affects Delocalization Conjugation->Optical Electronic->Optical

Caption: Key structure-property relationships.

Conclusion

The versatility of substituted thiophene dicarboxylates makes them a highly attractive class of compounds for researchers in diverse fields. By understanding the intricate relationships between their molecular structure and their resulting properties, scientists can rationally design and synthesize novel materials with tailored functionalities. This guide has provided a comparative overview, detailed experimental protocols, and visual representations to aid in this endeavor. The continued exploration of these compounds promises to yield further advancements in both medicine and materials science.

References

benchmarking the performance of new thiophene-based materials against existing ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Thiophene Moiety

For researchers, scientists, and professionals in drug development and materials science, the thiophene scaffold is a cornerstone of innovation. This five-membered sulfur-containing heterocycle is a privileged structure, demonstrating remarkable versatility across a spectrum of applications, from cutting-edge organic electronics to life-saving pharmaceuticals.[1][2] Its electron-rich nature and propensity for forming extended conjugated systems allow for meticulous tuning of electronic and optical properties.[2] In the realm of medicine, thiophene derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4]

The relentless pace of research continuously unveils novel thiophene-based materials with purported superior performance. However, to truly gauge their potential and guide future development, a rigorous and standardized benchmarking process is paramount. This guide provides an in-depth technical comparison of new versus existing thiophene-based materials, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

Part 1: Performance Benchmarking in Organic Electronics

The performance of thiophene-based materials in organic electronics hinges on their ability to efficiently transport charge and interact with light. Key applications include Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

Key Performance Metrics in Organic Electronics
  • Charge Carrier Mobility (μ): This metric quantifies the ease with which charge carriers (electrons and holes) move through a material under an electric field. Higher mobility generally leads to more efficient devices.[5]

  • Power Conversion Efficiency (PCE): For OSCs, this is the ultimate measure of performance, representing the percentage of incident solar energy converted into electrical power.[6]

  • External Quantum Efficiency (EQE): In OLEDs, EQE is the ratio of the number of photons emitted from the device to the number of electrons injected, indicating the device's light-generation efficiency.[7]

  • HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for charge injection and transport, and for determining the open-circuit voltage in solar cells.

Comparative Analysis: New vs. Existing Thiophene-Based Materials for Organic Electronics

The landscape of thiophene-based materials for organic electronics is constantly evolving. While classic polymers like Poly(3-hexylthiophene) (P3HT) have been instrumental, newer derivatives are pushing the boundaries of efficiency.[8]

Material ClassKey ExamplesCharge Carrier Mobility (cm²/Vs)Power Conversion Efficiency (PCE) (%)Application
Existing Polythiophenes P3HT~10⁻³ - 10⁻²[5]3-5% (with fullerenes)OSCs, OTFTs
PBTTT>1[8]-OTFTs
New Thiophene Derivatives P5TCN-2FHigh16.1% (with Y6 acceptor)[9]OSCs
DPP-based polymers0.1 (ambipolar)[10]>11%OSCs, OTFTs
Th-BN (MR-TADF Emitter)-EQE of 34.6%[11]OLEDs

Note: Performance metrics can vary significantly based on device architecture and fabrication conditions.

Experimental Protocols for Organic Electronics

The Field-Effect Transistor (FET) method is a common technique for determining charge carrier mobility.[12]

Experimental Workflow:

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (CAS No. 80691-81-2). As a crucial building block in the synthesis of novel anticancer and antimicrobial agents, its presence in advanced research laboratories is increasingly common.[1] However, with its utility comes the responsibility of proper handling and disposal. This document provides an in-depth, procedural framework designed for researchers and drug development professionals. Our goal is to move beyond mere instruction and instill a deep understanding of the causality behind these essential safety protocols, ensuring a culture of safety and regulatory adherence in your laboratory.

Section 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This risk assessment forms the logical foundation for the stringent handling and disposal protocols that follow. This compound is classified with several key hazards that dictate its management as a regulated chemical waste stream.[2]

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Code Description Practical Implication in the Lab
Acute Toxicity (Oral) H302 Harmful if swallowed Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical. In case of accidental ingestion, immediate medical attention is required.[2]
Skin Irritation H315 Causes skin irritation Direct contact with skin can cause redness, itching, or inflammation. This necessitates the mandatory use of nitrile or other chemical-resistant gloves and a lab coat.[2]
Serious Eye Irritation H319 Causes serious eye irritation Contact with eyes can result in significant irritation and potential damage. Safety glasses or goggles are non-negotiable personal protective equipment (PPE) when handling this compound.[2]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Inhalation of the dust or aerosolized particles can irritate the respiratory tract. All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risk.[2] |

The causality is clear: the compound's potential to cause harm via multiple exposure routes (ingestion, skin/eye contact, inhalation) requires that it be managed as a hazardous waste from the moment it is deemed unnecessary for further use.

Section 2: The Regulatory Landscape: Understanding Your Obligations

In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste—your laboratory—is legally responsible for it from its generation to its final, environmentally sound disposal.[4]

Key principles under RCRA include:

  • Waste Identification: All waste generators must determine if their waste is hazardous.[4][6] Given the classifications in Table 1, this compound must be managed as a hazardous waste.

  • Generator Status: The quantity of hazardous waste your institution generates monthly determines your generator status (e.g., Large Quantity Generator), which dictates specific storage time limits and management requirements.[7]

  • State and Local Regulations: It is crucial to recognize that state environmental agencies and local authorities can enforce regulations that are more stringent than federal RCRA standards.[8][9] Therefore, always consult your institution's Environmental Health & Safety (EHS) department for specific local requirements.[10]

Academic laboratories may operate under alternative, flexible standards like those in 40 CFR Part 262, Subpart K, which are specifically designed for the unique context of research and teaching labs.[11][12] However, the core principles of safe containment, labeling, and timely disposal remain.

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the collection and disposal of waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, always don the appropriate PPE as dictated by the hazard assessment:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Solid Waste:

    • Collect unneeded, expired, or contaminated solid this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[13] The original manufacturer's container is often a suitable choice.[14]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[10][15]

    • Do not mix this waste with other chemical waste streams unless directed as safe by your EHS office.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a designated, leak-proof hazardous waste container designed for liquids.[14]

    • Crucially, do not dispose of any solution containing this chemical down the drain. [13][16] This is a direct violation of environmental regulations and can harm aquatic ecosystems.

    • Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.[14]

  • Contaminated Labware (Solid Waste):

    • Items with minimal residual contamination (e.g., weighing papers, gloves, wipes) should be collected in a designated plastic bag within a solid waste container labeled as "Hazardous Waste."[14]

    • Contaminated sharps (needles, razor blades) or broken glass must be placed in a dedicated, puncture-proof sharps container that is clearly labeled for chemically contaminated sharps.[14][17]

Step 3: Container Management in the Laboratory

Waste containers stored in the lab, often referred to as "Satellite Accumulation Areas" (SAAs), must be managed correctly:[12][15]

  • Labeling: The container must be clearly marked with the words "Hazardous Waste" and the full chemical name(s) of the contents.[15]

  • Closure: Containers must be kept tightly sealed at all times, except when actively adding waste.[10][15] This prevents the release of vapors and protects against spills.

  • Location: Store the waste container in a secondary containment bin in a designated, well-ventilated area, away from incompatible materials.

Step 4: Disposal of Empty Containers

An "empty" container that once held this chemical is not considered regular trash until properly decontaminated.

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[13][16]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[13][14] Subsequent rinses may also need to be collected depending on your institution's policy.

  • Final Disposal: Once decontaminated, obliterate or deface the original label and dispose of the container according to your EHS office's guidance for decontaminated lab glass or plastic.[14]

Step 5: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. Your responsibility ends with proper collection, labeling, and storage.

  • When the waste container is nearly full (e.g., ¾ full) or reaches the storage time limit set by your EHS office, arrange for a pickup.[14]

  • Contact your institution's EHS department or use their designated online system to request a hazardous waste pickup.[13]

  • EHS will then transport the waste to a central accumulation area before it is sent to a licensed chemical destruction or treatment facility for final disposal, often via controlled incineration.[16][18]

Section 4: Disposal Decision Workflow

To provide a clear, at-a-glance guide, the following diagram illustrates the decision-making process for handling waste streams of this compound.

G Disposal Workflow for this compound start Waste Generated (this compound) solid_waste Solid Waste (Unused/Expired Chemical) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste contaminated_material Contaminated Material (PPE, Glassware, Sharps) start->contaminated_material empty_container Empty Original Container start->empty_container collect_solid Collect in Designated SOLID Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Designated LIQUID Hazardous Waste Container (NEVER Down the Drain) liquid_waste->collect_liquid collect_sharps Segregate Sharps into Puncture-Proof Container contaminated_material->collect_sharps If Sharps collect_ppe Collect PPE/Debris in Lined Solid Waste Container contaminated_material->collect_ppe If PPE/Debris decon Triple-Rinse with Appropriate Solvent empty_container->decon label_store Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date collect_solid->label_store collect_liquid->label_store collect_sharps->label_store collect_ppe->label_store collect_rinsate Collect Rinsate as LIQUID Hazardous Waste decon->collect_rinsate final_disposal Dispose of Decontaminated Container in Regular Trash (per institutional policy) decon->final_disposal collect_rinsate->label_store store_safe Store Container Sealed in a Designated, Ventilated Area, Segregated from Incompatibles label_store->store_safe ehs_pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service (EHS) store_safe->ehs_pickup

Caption: Disposal workflow for this compound.

Section 5: Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is vital.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleaning, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain and Clean:

    • For solid spills , carefully sweep the material to avoid generating dust.[13][19] Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[13]

    • For liquid spills , absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[13]

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

By adhering to these detailed procedures, you contribute to a safer research environment, ensure regulatory compliance, and uphold the principles of environmental stewardship.

References

Navigating the Safe Handling of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, in-depth information on the safe handling of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a compound with significant potential in pharmaceutical research.[1][2] By understanding the inherent risks and adhering to rigorous safety protocols, we can ensure a secure laboratory environment while advancing our scientific pursuits.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Harmful if swallowed[3]

  • Causes skin irritation[3]

  • Causes serious eye irritation[3]

  • May cause respiratory irritation[3]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is imperative to review the Safety Data Sheet (SDS) and understand the potential routes of exposure and associated health effects. The primary risks involve accidental ingestion, skin and eye contact, and inhalation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the required PPE, with detailed explanations of the rationale behind each selection.

PPE ComponentSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[4][5]To prevent eye irritation or serious eye damage from splashes or airborne particles.[3]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[4]To prevent skin irritation upon contact. The specific glove material should be chosen based on the solvent being used and the duration of contact.
Hand Protection Protective gloves. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4]To prevent skin contact and subsequent irritation. Always wash hands after removing gloves.
Respiratory Protection In case of inadequate ventilation, wear respiratory protection. A NIOSH-approved N95 (US) or equivalent respirator is recommended for handling the powder form to avoid breathing in dust.[5]To prevent respiratory tract irritation from inhaling dust or aerosols.[3]

Expert Insight: The choice of glove material is critical and depends on the specific laboratory procedure. While the SDS may recommend "protective gloves," for tasks involving solvents, it is essential to consult a glove compatibility chart to ensure the chosen material offers adequate protection against both the chemical and the solvent.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is the preferred engineering control.

  • Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate vicinity of the handling area.[5]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Ventilation Ventilation Emergency Equipment Emergency Equipment Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Decontamination Decontamination Dissolving->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE G Chemical Waste Chemical Waste Designated Waste Container Designated Waste Container Chemical Waste->Designated Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Designated Waste Container Licensed Waste Collector Licensed Waste Collector Designated Waste Container->Licensed Waste Collector Approved Disposal Facility Approved Disposal Facility Licensed Waste Collector->Approved Disposal Facility

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.